2-(Trimethylsilyl)ethanamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-trimethylsilylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECFYIVZLPNYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600221 | |
| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18135-30-3 | |
| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)trimethylsilane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-(Trimethylsilyl)ethanamine hydrochloride?
An In-depth Technical Guide to 2-(Trimethylsilyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 18135-30-3). As a bifunctional organosilane, this compound serves as a valuable building block in synthetic organic chemistry and holds significant potential in the fields of materials science and drug discovery. This document details its structural characteristics, physicochemical properties, chemical reactivity, and established protocols for its analytical characterization. The insights provided herein are intended to support researchers, chemists, and drug development professionals in leveraging the unique attributes of this versatile reagent.
Introduction and Compound Identification
This compound is a salt of a primary amine that features a trimethylsilyl [(CH₃)₃Si-] group at the beta position relative to the nitrogen atom. This unique structural arrangement—combining a nucleophilic amino group with a sterically demanding and lipophilic silyl moiety—imparts distinct properties that are highly valuable in chemical synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free amine.
The strategic placement of the trimethylsilyl group can influence the reactivity of the amine and provide a handle for specific chemical transformations. In medicinal chemistry, the incorporation of silicon into molecular scaffolds is an emerging strategy to improve metabolic stability, cell membrane permeability, and overall ADME/Tox profiles.[1] Consequently, compounds like this compound are increasingly recognized as important intermediates and building blocks for novel therapeutics.[2][3]
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// Nodes for the structure
Si [label="Si", pos="0,0!"];
C1 [label="C", pos="-1.5,-0.5!"];
C2 [label="C", pos="0,1.5!"];
C3 [label="C", pos="1.5,-0.5!"];
C4 [label="C", pos="-0.8,-1.5!"];
C5 [label="C", pos="-1.6,-2.5!"];
N [label="NH₃⁺", pos="-2.4,-3.5!", fontcolor="#EA4335"];
Cl [label="Cl⁻", pos="-3.5,-3.5!", fontcolor="#34A853"];
// Dummy nodes for H labels on carbons
h1 [label="H₃", pos="-2.0, -0.2!"];
h2 [label="H₃", pos="0, 2.0!"];
h3 [label="H₃", pos="2.0, -0.2!"];
h4 [label="H₂", pos="-0.2, -1.8!"];
h5 [label="H₂", pos="-1.3, -3.0!"];
// Edges
Si -- C1;
Si -- C2;
Si -- C3;
Si -- C4;
C4 -- C5;
C5 -- N;
}
Caption: General workflow for the acylation of 2-(Trimethylsilyl)ethanamine.
Stability and Handling
The hydrochloride salt is chemically stable under standard ambient conditions.[4] However, the trimethylsilyl group can be susceptible to cleavage under strongly acidic or fluoride-ion-catalyzed conditions. This lability is a key feature of related silyl ethers and esters used as protecting groups, which are often cleaved by reagents like tetrabutylammonium fluoride (TBAF).[5] While the C-Si bond is more robust than a Si-O bond, harsh conditions should be avoided if the silyl group is to be retained. The compound should be stored in a tightly sealed container in a dry, well-ventilated area.
Role as a Synthetic Building Block
This compound is primarily used as a versatile building block in organic synthesis.[6] Its bifunctional nature allows it to introduce the 2-(trimethylsilyl)ethylamino moiety into a target structure. This is particularly relevant in drug discovery, where this group can serve as a bioisostere for other alkyl or functionalized chains, potentially improving pharmacokinetic properties.[1] For instance, it has been utilized in the synthesis of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), which have potential antitumor applications.[6]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Below are the expected characteristics and a general protocol for analysis.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A sharp, intense singlet at ~0.0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.
-
Two multiplets, likely appearing as triplets, corresponding to the two methylene groups (-CH₂-CH₂-). The methylene group adjacent to the silicon (Si-CH₂) would be upfield (~0.5-1.0 ppm), while the methylene group adjacent to the nitrogen (-CH₂-NH₃⁺) would be significantly downfield (~2.8-3.2 ppm) due to the electron-withdrawing effect of the ammonium cation.
-
A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with solvent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbons of the trimethylsilyl group near 0 ppm.
-
Two distinct signals for the ethyl backbone carbons. The carbon attached to silicon will be upfield, while the carbon attached to nitrogen will be further downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Strong, broad absorptions in the 2500-3000 cm⁻¹ range, characteristic of an amine salt (R-NH₃⁺ stretching).
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
A characteristic Si-C stretch and a (CH₃)₃Si- rocking vibration, typically observed around 840-860 cm⁻¹ and 1250 cm⁻¹.
-
Mass Spectrometry (MS): When analyzing the free base, the electron ionization (EI) mass spectrum would be expected to show a prominent fragment ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation. The molecular ion of the free base (M⁺ = 117) may be weak or absent.
Experimental Protocol: NMR Analysis
This protocol outlines a self-validating system where the results directly confirm the compound's key structural features.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD).
-
Causality: D₂O or CD₃OD are chosen for their ability to dissolve the polar hydrochloride salt. D₂O will cause the -NH₃⁺ protons to exchange and disappear from the spectrum, which can be a useful diagnostic tool.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, if precise chemical shift referencing is required. Tetramethylsilane (TMS) is unsuitable for protic solvents.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum.
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals. The ratio should correspond to 9H : 2H : 2H (for the Si(CH₃)₃, Si-CH₂, and N-CH₂ protons, respectively).
-
Compare the observed chemical shifts and coupling patterns with the expected values described in section 4.1. The presence of the intense singlet near 0 ppm and the two downfield methylene signals provides strong evidence for the target structure.
-
Confirm the presence of the three expected carbon signals in the ¹³C spectrum.
Caption: A typical workflow for the analytical validation of the compound.
Conclusion
This compound is a structurally unique and synthetically useful chemical. Its properties as a stable, solid amine salt make it a convenient reagent for introducing the 2-(trimethylsilyl)ethylamino group into diverse molecular architectures. The nucleophilic character of the amine, combined with the steric and electronic influence of the trimethylsilyl group, offers valuable opportunities for chemists in organic synthesis and particularly for scientists engaged in drug discovery and development. A thorough understanding of its physical properties, chemical reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Available at: [Link]
-
ResearchGate. Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. Available at: [Link]
-
PubChem. N-(2-[(trimethylsilyl)oxy]ethyl)amine. Available at: [Link]
-
Gelest. General Silylation Procedures. Available at: [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]
-
ResearchGate. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Available at: [Link]
-
Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. Available at: [Link]
-
ResearchGate. 2-(Trimethylsilyl)ethoxymethyl Chloride. Available at: [Link]
-
ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Available at: [Link]
-
PubChem. Ethylbis(trimethylsilyl)amine. Available at: [Link]
-
ResearchGate. Synthetic applications. Reagents and conditions: (i) NH2OH⋅HCl.... Available at: [Link]
Sources
- 1. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 2. news.umich.edu [news.umich.edu]
- 3. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 4. CAS 5804-92-2: 2-[(trimethylsilyl)oxy]ethanamine [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 18135-30-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trimethylsilyl)ethanamine Hydrochloride
Introduction and Strategic Importance
2-(Trimethylsilyl)ethanamine hydrochloride is an organosilane compound featuring both a primary amine and a trimethylsilyl group. This unique combination of functionalities makes it a potentially valuable building block in various scientific fields. The trimethylsilyl group can influence the molecule's solubility, lipophilicity, and stability, while the primary amine serves as a versatile reactive handle for further chemical modifications, such as amide bond formation, alkylation, and reductive amination. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free amine.
Applications in Research and Development:
-
Pharmaceutical Sciences: The amine functionality allows for the incorporation of the trimethylsilyl ethyl moiety into larger drug molecules, potentially modifying their pharmacokinetic and pharmacodynamic properties.
-
Materials Science: As a surface modification agent, it can be used to introduce amino-functionalized silyl layers onto various substrates, altering their surface properties for applications in chromatography, catalysis, and biocompatible coatings.
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organosilanes and functionalized organic molecules.
Proposed Synthetic Pathway
Given the absence of a specific published procedure, a logical and robust synthetic route is proposed, commencing from the readily available precursor, 2-(trimethylsilyl)ethanol. This multi-step synthesis leverages well-established and reliable chemical transformations.
Overall Synthetic Scheme
The proposed synthesis involves a two-step process: the conversion of 2-(trimethylsilyl)ethanol to an appropriate alkyl halide intermediate, followed by a Gabriel synthesis to introduce the primary amine, and finally, conversion to the hydrochloride salt.
A [label="2-(Trimethylsilyl)ethanol"]; B [label="2-(Trimethylsilyl)ethyl Halide"]; C [label="N-(2-(Trimethylsilyl)ethyl)phthalimide"]; D [label="2-(Trimethylsilyl)ethanamine"]; E [label="2-(Trimethylsilyl)ethanamine\nHydrochloride"];
A -> B [label=" Halogenation \n (e.g., SOCl2 or PBr3) "]; B -> C [label=" Gabriel Synthesis:\n Potassium Phthalimide, DMF "]; C -> D [label=" Hydrazinolysis \n (Hydrazine hydrate) "]; D -> E [label=" Hydrochlorination \n (HCl in Ether) "]; }
Caption: Proposed workflow for the synthesis of this compound.Step 1: Halogenation of 2-(Trimethylsilyl)ethanol
The initial step involves the conversion of the primary alcohol, 2-(trimethylsilyl)ethanol, into a more reactive alkyl halide. This is a standard transformation in organic synthesis.
Plausible Protocol:
-
To a stirred solution of 2-(trimethylsilyl)ethanol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a halogenating agent (e.g., thionyl chloride for the chloride or phosphorus tribromide for the bromide) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trimethylsilyl)ethyl halide.
-
Purify the product by vacuum distillation.
Step 2: Gabriel Synthesis of 2-(Trimethylsilyl)ethanamine
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[1][2][3]
Plausible Protocol:
-
Dissolve the 2-(trimethylsilyl)ethyl halide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium phthalimide to the solution and heat the mixture, for example, to 80-100 °C, for several hours. Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude N-(2-(trimethylsilyl)ethyl)phthalimide, add ethanol followed by hydrazine hydrate.[1]
-
Reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilyl)ethanamine.
-
Purify the amine by distillation.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid.
Plausible Protocol:
-
Dissolve the purified 2-(trimethylsilyl)ethanamine in a dry, non-polar solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether), with stirring.
-
A white precipitate of this compound should form.
-
Collect the solid by filtration, wash it with cold, dry diethyl ether, and dry it under vacuum.
Characterization and Analytical Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.
Expected ¹H NMR Spectrum:
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet at approximately 0.0 ppm, integrating to 9 protons, corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.
-
A triplet at approximately 0.8-1.2 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the silicon atom (-CH₂-Si).
-
A triplet at approximately 2.9-3.3 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).
-
A broad singlet in the range of 7.5-8.5 ppm, integrating to 3 protons, corresponding to the ammonium protons (-NH₃⁺). The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.
Expected ¹³C NMR Spectrum:
The carbon-13 NMR spectrum should display three signals:
-
A peak at approximately -2.0 to 0.0 ppm corresponding to the methyl carbons of the trimethylsilyl group.
-
A peak at approximately 10-15 ppm for the methylene carbon bonded to the silicon atom.
-
A peak at approximately 40-45 ppm for the methylene carbon bonded to the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free amine, electron ionization (EI) would be a suitable technique.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free amine (C₅H₁₅NSi) at m/z = 117.
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical from the trimethylsilyl group, leading to a prominent peak at m/z = 102 (M-15).
-
Trimethylsilyl Cation: A very common and often base peak in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z = 73.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
N-H Stretching: For the hydrochloride salt, a broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the ammonium group (-NH₃⁺).
-
N-H Bending: An absorption band around 1600-1500 cm⁻¹ due to the asymmetric bending of the -NH₃⁺ group.
-
C-H Stretching: Absorptions in the 2960-2850 cm⁻¹ region corresponding to the C-H stretching of the methyl and methylene groups.
-
Si-C Vibrations: A characteristic strong peak around 1250 cm⁻¹ for the symmetric deformation of the Si-(CH₃)₃ group and another strong band around 840 cm⁻¹ for the Si-C stretching.
-
C-N Stretching: A medium intensity band in the 1250–1020 cm⁻¹ range for the C-N stretching of the aliphatic amine.
Purification and Quality Control
Purification:
-
The intermediate alkyl halide and the final free amine are liquids at room temperature and can be purified by vacuum distillation.
-
The final hydrochloride salt is expected to be a solid and can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.
Quality Control:
-
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) of the free amine.
-
The identity and structural integrity should be confirmed by the spectroscopic methods detailed above (NMR, MS, IR).
-
Melting point determination of the hydrochloride salt can also serve as an indicator of purity.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Halogenating Agents: Thionyl chloride and phosphorus tribromide are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Hydrogen Chloride: HCl gas is corrosive and toxic. It should be handled in a fume hood.
-
Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
This technical guide has outlined a plausible and robust synthetic route for the preparation of this compound, along with a comprehensive plan for its characterization and purification. While a definitive, published protocol is not currently available, the proposed methodology is based on well-understood and reliable organic reactions. The detailed characterization data provided will serve as a benchmark for researchers who undertake the synthesis of this versatile compound. The information presented herein is intended to empower scientists in the fields of drug discovery, materials science, and synthetic chemistry with the foundational knowledge required to produce and validate this valuable chemical entity.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Cambridge University Press. Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
Sources
Spectroscopic Analysis of 2-(Trimethylsilyl)ethanamine Hydrochloride (CAS 18135-30-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)ethanamine hydrochloride, with the CAS number 18135-30-3, is an organosilicon compound featuring a primary amine and a trimethylsilyl group.[1][2][3] While publicly available spectroscopic data for this specific molecule is limited, this guide provides a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for the analysis of this and similar silylated compounds.
This document is structured to provide not just data, but a deeper understanding of the experimental considerations and the "why" behind the expected spectral features, in line with the expertise of a Senior Application Scientist.
Chemical Structure and Functional Groups
Molecular Formula: C₅H₁₅NSi · HCl[1]
Structure:
The key functional groups that will dictate the spectroscopic behavior are the trimethylsilyl (TMS) group, the ethyl backbone, and the primary ammonium cation (resulting from the hydrochloride salt form).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ²⁹Si NMR.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Rationale |
| -Si(CH ₃)₃ | 0.0 - 0.2 | Singlet (s) | 9H | The nine protons of the three methyl groups attached to the silicon are chemically equivalent and shielded by the silicon atom, hence their upfield shift. |
| -Si-CH ₂- | 0.8 - 1.2 | Triplet (t) | 2H | These methylene protons are adjacent to another methylene group, resulting in a triplet. They are slightly deshielded by the silicon atom. |
| -CH₂-NH ₃⁺ | 3.0 - 3.4 | Triplet (t) | 2H | These methylene protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. |
| -NH ₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | 3H | The protons on the nitrogen will be broadened due to quadrupole coupling with the nitrogen atom and exchange with the solvent. Their chemical shift is highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton.
| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Rationale |
| -Si(C H₃)₃ | -2 to 2 | The methyl carbons attached to silicon are highly shielded, resulting in an upfield chemical shift, which can even be negative. |
| -Si-C H₂- | 10 - 15 | This carbon is adjacent to the silicon atom, which has a modest deshielding effect. |
| -C H₂-NH₃⁺ | 35 - 45 | This carbon is significantly deshielded by the adjacent electron-withdrawing ammonium group. |
Predicted ²⁹Si NMR Spectrum
²⁹Si NMR is a valuable technique for organosilicon compounds.
| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Rationale |
| -Si (CH₃)₃ | 0 - 5 | The chemical shift of the silicon atom in a trimethylsilyl group typically appears close to the reference standard, tetramethylsilane (TMS), at 0 ppm. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
The choice of solvent is critical. D₂O is a good option for hydrochloride salts due to its high polarity. However, if exchange of the NH₃⁺ protons is to be minimized, aprotic polar solvents like DMSO-d₆ could be used.
-
Cap the NMR tube and ensure the sample is fully dissolved and homogenous.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
²⁹Si NMR: If available, acquire a ²⁹Si spectrum. This may require a specific probe and longer acquisition times due to the low receptivity of the ²⁹Si nucleus.
-
Workflow Diagram:
Caption: Workflow for IR data acquisition using the KBr pellet method.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Predicted Mass Spectrum (Electron Ionization - EI)
For the free amine form (after in-source neutralization), the following fragments are expected. The hydrochloride salt itself is not directly observed in the gas phase.
| m/z (approx.) | Ion | Rationale |
| 117 | [M]⁺ | Molecular ion of the free amine (C₅H₁₅NSi). This may be of low abundance. |
| 102 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety, a common fragmentation pathway. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, often a very abundant and characteristic peak for TMS-containing compounds. |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage of the C-C bond adjacent to the nitrogen atom. |
Molecular Weight: The molecular weight of the free amine is 117.27 g/mol , and the hydrochloride salt is 153.73 g/mol . [1]
Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of 2-(Trimethylsilyl)ethanamine.
Materials:
-
This compound
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization or Electrospray Ionization source)
Procedure (for GC-MS with EI):
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent. The hydrochloride salt may need to be neutralized to the free amine for GC analysis. This can be done by a liquid-liquid extraction with a mild base.
-
-
Instrument Setup:
-
Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200).
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
The compound will be separated on the column and then enter the mass spectrometer, where it will be ionized (e.g., by electron impact) and the fragments detected.
-
Workflow Diagram:
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS 18135-30-3). By understanding the contributions of each functional group to the NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound. The provided experimental protocols and workflows offer a practical starting point for obtaining high-quality spectroscopic data. While this guide is based on established principles and data from related compounds, empirical verification is essential for definitive structural confirmation.
References
-
ChemSigma. (2026). This compound [18135-30-3]. Retrieved January 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Bonding in 2-(Trimethylsilyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)ethanamine hydrochloride is an organosilicon compound featuring a primary amine and a trimethylsilyl group. Its hydrochloride salt form enhances its stability and water solubility, making it a versatile building block in organic synthesis and of potential interest in pharmaceutical research. The presence of the bulky and lipophilic trimethylsilyl group in close proximity to the hydrophilic ammonium group imparts unique physicochemical properties to the molecule. This guide provides a detailed analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound, offering insights for its application in research and development.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a flexible ethyl bridge connecting a sterically demanding trimethylsilyl group, -Si(CH₃)₃, to a protonated amino group, -NH₃⁺. The positive charge on the nitrogen is balanced by a chloride anion, Cl⁻.
Intramolecular Interactions and Conformation
The single bonds within the ethyl chain (Si-CH₂-CH₂-N) allow for free rotation, leading to various possible conformations. The preferred conformation in the gas phase or in non-polar solvents will be a result of the interplay between steric hindrance from the bulky trimethylsilyl group and potential weak intramolecular interactions. In the solid state, the conformation will be dictated by the most stable crystal packing arrangement, which maximizes favorable intermolecular forces.
Intermolecular Bonding and the Role of the Hydrochloride Salt
The hydrochloride salt form introduces strong ionic and hydrogen bonding interactions that are crucial to the overall structure and properties of the compound. The primary intermolecular forces at play are:
-
Ionic Interactions: The positively charged ammonium group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻) form strong electrostatic attractions. These ionic bonds are a primary determinant of the solid-state structure, contributing to the formation of a crystalline lattice.
-
Hydrogen Bonding: The three protons on the ammonium group are strong hydrogen bond donors. They will form hydrogen bonds with the chloride ion, which acts as a hydrogen bond acceptor. These N-H···Cl hydrogen bonds are a defining feature of the crystal structure of amine hydrochlorides and significantly influence their physical properties, such as melting point and solubility. It is also possible for the ammonium group to engage in hydrogen bonding with other potential acceptor atoms in more complex environments.[1]
The interplay of these forces results in a well-defined, three-dimensional crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of similar simple amine hydrochlorides suggests a network of interconnected ions stabilized by a robust hydrogen-bonding network.[1]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Si-(CH₃)₃ | ~0.0 | Singlet | 9H |
| Si-CH₂- | ~0.5 - 1.0 | Triplet | 2H |
| -CH₂-N | ~2.8 - 3.2 | Triplet | 2H |
| -NH₃⁺ | Broad, variable | Singlet | 3H |
-
The nine protons of the trimethylsilyl group are chemically equivalent and will appear as a sharp singlet at a very upfield position (around 0 ppm), which is characteristic of protons on silicon.
-
The two methylene groups will appear as triplets due to coupling with each other. The methylene group attached to the silicon (Si-CH₂) will be more shielded and appear at a lower chemical shift compared to the methylene group attached to the nitrogen (-CH₂-N).
-
The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Si-(CH₃)₃ | ~ -2.0 |
| Si-CH₂- | ~10 - 15 |
| -CH₂-N | ~40 - 45 |
-
The carbon atoms of the trimethylsilyl group will be highly shielded and appear at a very upfield chemical shift.
-
The two methylene carbons will be distinguishable, with the carbon attached to the nitrogen being significantly deshielded.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.[2][3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (ammonium) | 3200 - 2800 | Strong, broad |
| C-H stretch (aliphatic) | 2960 - 2850 | Medium to Strong |
| N-H bend (ammonium) | 1600 - 1500 | Medium |
| Si-C stretch | 1250, 840 | Strong |
| C-N stretch | 1100 - 1000 | Medium |
-
A very broad and strong absorption in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group involved in hydrogen bonding.
-
The C-H stretching vibrations of the methyl and methylene groups will appear in their usual region.
-
A prominent bending vibration for the -NH₃⁺ group is expected around 1600-1500 cm⁻¹.
-
Strong bands characteristic of the trimethylsilyl group, specifically the Si-C stretching vibrations, will be observed around 1250 cm⁻¹ and 840 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of (trimethylsilyl)acetonitrile followed by treatment with hydrochloric acid.
Step-by-Step Methodology:
-
Reduction of (Trimethylsilyl)acetonitrile:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of (trimethylsilyl)acetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
The reaction vessel is cooled in an ice bath.
-
A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in the same solvent, is added dropwise to the nitrile solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
-
Work-up and Amine Isolation:
-
The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the free base, 2-(trimethylsilyl)ethanamine.
-
-
Formation of the Hydrochloride Salt:
-
The crude amine is dissolved in a suitable solvent (e.g., diethyl ether).
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The white solid is collected by filtration, washed with the cold solvent, and dried under vacuum to afford this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial because the reducing agent, LiAlH₄, is highly reactive with moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are necessary for the same reason as the inert atmosphere.
-
Careful Quenching: The quenching process must be done cautiously as the reaction of excess LiAlH₄ with water is highly exothermic and liberates hydrogen gas.
-
Salt Formation: The conversion to the hydrochloride salt is performed to obtain a stable, crystalline solid that is easier to handle and purify than the volatile and potentially air-sensitive free amine.
Visualizations
Molecular Structure of 2-(Trimethylsilyl)ethanamine Cation
Caption: Ball-and-stick model of the 2-(trimethylsilyl)ethanaminium cation.
Intermolecular Interactions in the Solid State
Caption: Synthetic pathway to the target compound.
References
- Galezowska, E. A., & Sobczyk, L. (2006). Hydrogen Bonding in Crystals of Amine Hydrochlorides. Journal of Physical Organic Chemistry, 19(10-11), 747-753.
- Steiner, T. (2002). Hydrogen bonds in crystals of simple organic molecules.
-
Stenutz, R. (n.d.). 2-(trimethylsilyl)ethanamine. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). Ethyl(trimethyl)silane. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethynyltrimethylsilane. Retrieved from [Link]
-
PubChem. (n.d.). Ethyltrimethylsilane. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl (trimethylsilyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl({2-[(trimethylsilyl)oxy]ethyl})amine. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-[(trimethylsilyl)oxy]ethyl)amine. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Amine. Retrieved from [Link]
-
Purdue University. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.19: Amines- Structure and Synthesis. Retrieved from [Link]
-
YouTube. (2020, November 21). Chemistry 12 Chapter 13 Amines #Classification, Nomenclature and Structure of Amines. Retrieved from [Link]
-
YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
-
The Royal Society of Chemistry. (1950). The Infrared Absorption and Reflection Spectra of the Ammonium Halides. Retrieved from [Link]
-
ResearchGate. (2008, August). Low frequency Raman spectra of ammonium halides in the disordered phases I and II. Retrieved from [Link]
Sources
Solubility and Stability of 2-(Trimethylsilyl)ethanamine Hydrochloride: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trimethylsilyl)ethanamine hydrochloride is an organosilane compound of interest in various chemical and pharmaceutical applications. Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse conditions. This guide provides an in-depth analysis of these characteristics. While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility based on its structure as an amine salt. Furthermore, it provides robust, step-by-step protocols for the empirical determination of its solubility profile using the isothermal equilibrium method. The guide also delves into the chemical stability of the compound, focusing on potential degradation pathways, particularly the hydrolysis of the silicon-carbon bond. A comprehensive workflow for assessing stability through forced degradation studies and the development of a stability-indicating HPLC method is presented, consistent with ICH guidelines. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound.
Introduction and Physicochemical Overview
This compound is a bifunctional molecule featuring a primary amine and a trimethylsilyl group. The presence of the amine group, protonated as a hydrochloride salt, renders the molecule ionic and significantly influences its physical properties.[1] This salt form is often utilized to enhance the aqueous solubility and bioavailability of amine-containing compounds in pharmaceutical development.[1] A thorough understanding of its behavior in solution is paramount for any application, from reaction chemistry to formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18135-30-3 | [2][3] |
| Molecular Formula | C₅H₁₅NSi·HCl | [3] |
| Molecular Weight | 153.73 g/mol | [3] |
| Synonyms | (2-Aminoethyl)trimethylsilane Hydrochloride | [2] |
Solubility Profile: Theoretical Principles and Empirical Determination
The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. As an amine hydrochloride, this compound is an ionic compound.[1] This structural feature is the primary determinant of its solubility characteristics.
Theoretical Solubility
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its ionic nature as a salt, the compound is expected to be highly soluble in polar protic solvents.[4][5] These solvents can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding, overcoming the lattice energy of the solid. The solubility in water is a key characteristic for many biological and pharmaceutical applications.[1][6]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Solubility is expected to be moderate to low in these solvents. While they possess a dipole moment, they lack the ability to donate hydrogen bonds, making the solvation of the chloride anion less efficient.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The compound is expected to be poorly soluble or insoluble in nonpolar solvents.[4] These solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.
Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)
To obtain precise and reproducible quantitative data, the isothermal equilibrium method is the gold standard.[4] This protocol ensures that a true equilibrium between the dissolved and undissolved solute is achieved.
Methodology:
-
Preparation of Vials: Add an excess amount of this compound to several sealed vials, each containing a known volume of the selected analytical-grade solvent (e.g., water, ethanol, acetone). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] Preliminary experiments should be conducted to determine the minimum time required to reach a stable concentration.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to permit the settling of undissolved solids. For finer suspensions, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.[4]
-
Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To prevent crystallization, immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a volumetric flask and dilute with a suitable solvent (often the mobile phase of the analytical method).[4]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation (e.g., in mg/mL or mol/L).[4]
Diagram 1: Workflow for Isothermal Equilibrium Solubility Determination
Caption: Isothermal equilibrium method workflow.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |
| Water | 25 | Record Data Here | Calculate Data Here |
| Methanol | 25 | Record Data Here | Calculate Data Here |
| Ethanol | 25 | Record Data Here | Calculate Data Here |
| Acetonitrile | 25 | Record Data Here | Calculate Data Here |
| Hexane | 25 | Record Data Here | Calculate Data Here |
Chemical Stability Profile and Degradation Pathways
The stability of this compound is influenced by its functional groups. The primary concern for organosilanes is their susceptibility to hydrolysis.
Key Degradation Pathway: Hydrolysis
The silicon-carbon (Si-C) bond, while generally stable, can undergo cleavage under certain conditions, particularly in aqueous environments under acidic or basic catalysis. The likely primary degradation product would be trimethylsilanol and the desilylated ethylamine hydrochloride. This hydrolytic cleavage is a well-known reactivity pathway for related N-silylamines, which exhibit facile Si-N bond cleavage.[7] While this compound has a Si-C bond, the underlying principle of susceptibility of silicon bonds to hydrolysis remains a key consideration.
Diagram 2: Potential Hydrolytic Degradation of this compound
Caption: Primary hydrolytic degradation pathway.
Factors Influencing Stability
-
pH: The pH of the solution is a critical factor. In alkaline conditions, the ammonium salt will be deprotonated to the free amine. This could potentially alter the rate of hydrolysis of the Si-C bond. Highly acidic or basic conditions are often used in forced degradation studies to accelerate these pathways.[8]
-
Temperature: Elevated temperatures will increase the rate of chemical degradation, following the principles of chemical kinetics.
-
Oxidation: While the molecule does not contain obvious sites for facile oxidation, this pathway should be investigated during forced degradation studies.[8]
-
Light: Photostability should be assessed to determine if specific packaging or handling procedures are required to protect the compound from light-induced degradation.
Experimental Assessment of Stability
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8] Developing such a method requires a forced degradation study.
Protocol for Forced Degradation Studies
The goal is to generate potential degradation products to challenge the specificity of the analytical method.[9]
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N HCl) and heat (e.g., at 80°C for 2 hours).[8]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1N NaOH) and heat (e.g., at 80°C for 2 hours).[8]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.[9]
-
Thermal Degradation: Expose a solution of the compound to dry heat (e.g., 70°C for 1 hour).[9]
-
Photolytic Degradation: Expose a solution of the compound to UV light or direct sunlight for a specified period.[9][10]
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using the developed HPLC method alongside an untreated control sample. The goal is to achieve 5-20% degradation of the active ingredient.[11]
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of polar, water-soluble compound.
Methodology:
-
Column Selection: Start with a C18 or C8 column, which are versatile for a wide range of polarities.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Analyze the stressed samples. The primary goal is to achieve baseline separation between the parent peak of this compound and all peaks corresponding to degradation products.
-
Adjust the organic modifier ratio, buffer pH, and buffer concentration to optimize resolution. A gradient elution may be necessary if the degradation products have a wide range of polarities.
-
-
Detection: Use a photodiode array (PDA) detector. This allows for the determination of the optimal detection wavelength and is crucial for peak purity analysis, which confirms that the parent peak is spectrally pure and not co-eluting with any degradants.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Diagram 3: Workflow for Stability Assessment and Method Development
Caption: Stability-indicating method development workflow.
Summary and Recommendations
-
Solubility: this compound is predicted to be highly soluble in water and other polar protic solvents, with limited solubility in nonpolar organic solvents. Empirical determination via the isothermal equilibrium method is required for quantitative data.
-
Stability: The primary stability concern is the potential for hydrolysis of the silicon-carbon bond, a reaction that can be influenced by pH and temperature.
-
Handling and Storage: Based on its hygroscopic nature as a salt and its potential for hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture.
-
Analysis: A validated stability-indicating RP-HPLC method is essential for accurately quantifying the compound and ensuring its purity over time and under various stress conditions.
This guide provides the theoretical framework and practical, self-validating protocols for researchers to thoroughly characterize the solubility and stability of this compound, ensuring its effective and reliable use in their applications.
References
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
- 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. (n.d.). Pharmaffiliates.
- Chemical analysis in amine system operations. (n.d.). EPTQ.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.). Benchchem.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- 2-[(Trimethylsilyl)oxy]ethanamine SDS, 5804-92-2 Safety Data Sheets. (n.d.). ECHEMI.
- This compound. (n.d.). LGC Standards.
- 2-[(trimethylsilyl)oxy]ethanamine. (n.d.). CymitQuimica.
- This compound CAS#: 18135-30-3. (n.d.). ChemicalBook.
- N-Silylamines in catalysis: synthesis and reactivity. (2014). RSC Publishing.
- N-Silylamines in catalysis: synthesis and reactivity. (2014). Semantic Scholar.
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2025). ResearchGate.
- Solubility of Ethanamine Hydrochloride. (n.d.). Solubility of Things.
- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. (n.d.). MDPI.
- Bacterial degradation of monocyclic aromatic amines. (2015). PubMed Central.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1). (n.d.). CymitQuimica.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2016). National Institutes of Health.
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). International Journal of Pharmacy and Technology.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound CAS#: 18135-30-3 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]
- 7. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
Reactivity of the trimethylsilyl group in 2-(Trimethylsilyl)ethanamine hydrochloride.
An In-depth Technical Guide to the Reactivity of the Trimethylsilyl Group in 2-(Trimethylsilyl)ethanamine Hydrochloride
Executive Summary
This guide provides a comprehensive technical analysis of the reactivity of the trimethylsilyl (TMS) group in this compound. The unique positioning of the TMS group beta to the amino group imparts a distinct set of chemical behaviors, primarily governed by the β-silicon effect. This document explores the fundamental principles of this effect, detailing its influence on reaction mechanisms such as fluoride-mediated fragmentation and its application in advanced organic synthesis. Key applications, including the formation of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group and its relevance in drug development as a stable, yet readily cleavable, amine protecting group, are discussed in detail. This guide serves as a resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Synergy of Silicon and Nitrogen
In the landscape of synthetic organic chemistry, organosilicon compounds have emerged as indispensable tools. The trimethylsilyl (TMS) group, -Si(CH₃)₃, is renowned for its chemical inertness, steric bulk, and its role as a versatile protecting group.[1] When incorporated into a molecule like 2-(trimethylsilyl)ethanamine, its reactivity transcends that of a simple bulky substituent. The crucial feature is the 1,2-relationship between the silicon atom and the amino group's carbon skeleton. This arrangement is the foundation for the compound's unique and synthetically valuable properties.
The hydrochloride salt form of 2-(trimethylsilyl)ethanamine ensures stability and enhances handling characteristics. In synthetic applications, the free amine is typically liberated in situ via treatment with a base. The reactivity of the molecule is a duality: the nucleophilicity of the amine and the unique electronic properties of the β-trimethylsilyl group. This guide focuses on the latter, elucidating how the silicon atom profoundly influences the molecule's behavior in chemical transformations.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | 2-(Trimethylsilyl)ethan-1-amine hydrochloride | [2] |
| Synonyms | (2-aminoethyl)trimethylsilane hydrochloride | [2] |
| CAS Number | 18135-30-3 | [3] |
| Molecular Formula | C₅H₁₆ClNSi | [2] |
| Molecular Weight | 153.73 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, methanol | N/A |
Core Reactivity: The β-Silicon Effect
The cornerstone of the reactivity of 2-(trimethylsilyl)ethyl systems is the β-silicon effect , also known as silicon hyperconjugation. This phenomenon describes the stabilization of a positive charge (carbocation) on a carbon atom that is beta to a silicon atom. This stabilization occurs through an interaction between the carbon-silicon (C-Si) σ-bonding orbital and the empty p-orbital of the carbocation. This orbital overlap delocalizes the positive charge, significantly lowering the energy of the cationic intermediate and facilitating reactions that proceed through such species.
Caption: Workflow for fluoride-mediated deprotection of a SES-protected amine.
This deprotection is exceptionally mild and orthogonal to many other protecting groups, making the SES group invaluable in the synthesis of complex molecules, particularly in drug discovery where sensitive functional groups are common. [4]
The Peterson Olefination: An Alkene Synthesis Analogue
While 2-(trimethylsilyl)ethanamine itself is not a direct substrate, its underlying α-silyl carbon structure is the cornerstone of the Peterson Olefination. This reaction is a powerful method for synthesizing alkenes and is considered the silicon analogue of the Wittig reaction. [5]It involves the reaction of an α-silyl carbanion with an aldehyde or ketone. [6] The reaction proceeds via the formation of a β-hydroxysilane intermediate. [7][8]A key feature of the Peterson olefination is its stereochemical control. The intermediate diastereomeric β-hydroxysilanes can often be isolated and separated. Subsequent elimination under acidic or basic conditions proceeds via different mechanisms (anti-elimination for acid, syn-elimination for base) to yield either the E- or Z-alkene, respectively. [5][6]This divergent pathway from a common intermediate provides significant synthetic flexibility.
Caption: Stereodivergent pathways of the Peterson Olefination.
For α-silyl carbanions bearing electron-withdrawing or stabilizing groups, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly form the alkene. [6][8]
Applications in Drug Development and Synthesis
The unique reactivity profile of the 2-(trimethylsilyl)ethanamine framework makes it a valuable component in the modern synthetic chemist's toolbox, particularly within the pharmaceutical industry.
-
Amine Protection: As detailed above, the most prominent application is in the formation of the SES protecting group. The synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) from precursors related to the title compound allows for the protection of amines. [9]This strategy is critical in multi-step syntheses of active pharmaceutical ingredients (APIs) where orthogonality is paramount.
-
Pharmaceutical Intermediates: The 2-(trimethylsilyl)ethoxy group is found in various complex molecules and pharmaceutical intermediates. For example, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a related reagent, is used to protect alcohols and is a key intermediate in the synthesis of drugs like Ruxolitinib. [10]The stability and specific cleavage conditions of these silicon-containing groups are highly advantageous.
-
Bioisosterism and Scaffold Design: The trimethylsilyl group is sterically bulky and lipophilic. In drug design, it can be used as a bioisostere for other groups, such as a tert-butyl group, to modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The 2-phenethylamine scaffold, to which 2-(trimethylsilyl)ethanamine is related, is a privileged structure in medicinal chemistry, appearing in ligands for a vast range of biological targets. [11]
Experimental Protocol: Amine Protection with SES-Cl
The following protocol describes a general, self-validating procedure for the protection of a primary or secondary amine using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), a reagent directly derived from the reactivity principles of the title compound.
Objective: To protect a generic secondary amine (R₂NH) as its N-SES sulfonamide.
Materials:
-
Secondary Amine (R₂NH) (1.0 eq)
-
2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the secondary amine (1.0 eq) and anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
SES-Cl Addition: Slowly add a solution of 2-(trimethylsilyl)ethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture. Causality Note: The base (Et₃N) is crucial to neutralize the HCl generated during the sulfonylation reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. Self-Validation: Each wash removes specific impurities, ensuring the purity of the final product. The final pH of the aqueous layer after the bicarb wash should be neutral or slightly basic.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure SES-protected amine.
Conclusion
This compound is more than a simple aminated organosilane. It is a gateway to a range of powerful synthetic transformations rooted in the fundamental principle of the β-silicon effect. The stability of the C-Si bond, coupled with its susceptibility to fluoride-induced cleavage, allows for the design of robust protecting groups like SES that can be removed under exceptionally mild conditions. This unique combination of stability and controlled reactivity ensures that this structural motif will continue to be a valuable tool for scientists in organic synthesis and drug development, enabling the construction of complex molecular architectures with precision and efficiency.
References
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
Wikipedia. Peterson olefination. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Carbonyl Chemistry :: The Peterson Olefination. [Link]
-
Jones, K., Bume, E., El-Bahnsawy, M. et al. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Sci Rep 8, 771 (2018). [Link]
-
NROChemistry. Peterson Olefination. [Link]
-
Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). [Link]
-
Wikipedia. Trimethylsilyl group. [Link]
-
Stenutz. 2-(trimethylsilyl)ethanamine. [Link]
-
Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. [Link]
-
Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]
-
PubChem. N-(2-[(trimethylsilyl)oxy]ethyl)amine. [Link]
- Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
ResearchGate. 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. [Link]
- Google Patents. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Technical Specifications of 2-(Trimethylsilyl)Ethoxymethyl Chloride for Pharmaceutical Use. [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with... [Link]
-
PubChem. 2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine. [Link]
-
MDPI. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. [Link]
-
ResearchGate. Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. [Link]
Sources
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 18135-30-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
2-(Trimethylsilyl)ethanamine Hydrochloride: A Strategic Precursor in Modern Organometallic Chemistry
A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trimethylsilyl)ethanamine hydrochloride has emerged as a versatile and strategic precursor in the field of organometallic chemistry. Its unique bifunctional nature, combining a reactive primary amine with a sterically demanding and electronically influential trimethylsilyl group, offers chemists a powerful tool for the synthesis of novel metal complexes. This technical guide provides an in-depth exploration of the core principles and practical applications of this reagent, moving beyond simple procedural outlines to elucidate the underlying chemical logic that governs its utility. We will delve into its physicochemical properties, its crucial role as a ligand precursor, detailed and validated synthetic protocols, and the causal relationships behind experimental choices, thereby equipping researchers with the knowledge to innovate in their own work.
PART 1: Foundational Chemistry of the Precursor
1.1. Physicochemical Properties
This compound, with the chemical formula C5H16ClNOSi, is a white to off-white solid that is typically handled in its hydrochloride salt form to improve stability and ease of handling.[1] The free base, 2-(trimethylsilyl)ethanamine, is a liquid. The presence of the silicon atom and the hydrochloride salt form dictates its solubility and reactivity.
| Property | Value | Source |
| Chemical Formula | C5H15NSi·HCl | [2] |
| Molecular Weight | 153.08 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C, Refrigerator | [1] |
Understanding these fundamental properties is the first step in designing successful synthetic strategies. The hydrochloride form necessitates neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions with metal centers.
1.2. The Dual Role of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is not merely a passive component of the molecule; it actively influences the reagent's reactivity and the properties of the resulting organometallic complexes. Its functions are twofold:
-
Steric Hindrance: The bulky TMS group provides significant steric shielding around the coordinated nitrogen atom.[3] This steric influence can be strategically employed to control the coordination number of the metal center, prevent unwanted side reactions such as dimerization or polymerization, and stabilize reactive metal species.
-
Electronic Effects & Labile Silyl Group: The Si-C bond can be cleaved under specific conditions, particularly with fluoride ions, offering a pathway for further functionalization or the generation of novel reactive intermediates.[4][5] This lability is a key feature that expands the synthetic possibilities beyond simple ligand coordination. The TMS group can also influence the electronic properties of the ligand and, consequently, the coordinated metal center.
PART 2: Synthetic Applications & Methodologies
The primary utility of this compound lies in its role as a precursor to N-functionalized ligands. The amino group serves as the primary coordination site to a metal center.
2.1. General Workflow for Ligand Synthesis and Complexation
The transformation of this compound into an organometallic complex generally follows a logical sequence of steps. Understanding this workflow is crucial for experimental design and troubleshooting.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
A Senior Application Scientist's Guide to the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the architecturally demanding world of complex molecule synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has emerged as a uniquely valuable tool for the protection of amines, distinguished by its remarkable stability and a highly specific deprotection mechanism. This guide provides an in-depth exploration of Teoc chemistry, from its fundamental principles and mechanistic underpinnings to its practical applications and experimental protocols. We will dissect the causality behind its orthogonal stability relative to other common protecting groups and detail the fluoride-mediated β-elimination that makes it indispensable for sophisticated, multi-step synthetic strategies.
Introduction: The Imperative for Orthogonal Protection
Modern organic synthesis, particularly in pharmaceutical and materials science, often involves the construction of polyfunctional molecules. The success of these endeavors hinges on the concept of orthogonal protection , a strategy wherein multiple protecting groups can be removed selectively in any order without affecting one another.[1] This allows chemists to precisely control the sequence of reactions at different sites within a complex molecule.
While classic amine protecting groups like tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) form the bedrock of many synthetic routes, particularly in peptide synthesis, they primarily rely on acid-lability, base-lability, or hydrogenolysis for their removal.[2][3] This creates a need for protecting groups that are stable under these conditions but can be cleaved by an entirely different and mild mechanism. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group fulfills this role exceptionally, offering robustness towards most acidic, basic, and reductive conditions, while being exquisitely sensitive to fluoride ions.[4][5]
This guide will serve as a technical resource on the Teoc group, clarifying its strategic value and providing the practical knowledge necessary for its successful implementation.
The Teoc Group: Structure and Unparalleled Stability
The Teoc group is a carbamate-based protecting group for amines. Its defining feature is the 2-(trimethylsilyl)ethyl moiety, which is the source of both its stability and its unique cleavage pathway.
The Teoc group is exceptionally stable under conditions that cleave many other protecting groups, making it an ideal component of an orthogonal protection scheme.[5] It is resistant to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA), the basic conditions used for Fmoc removal (e.g., piperidine), and the catalytic hydrogenation that cleaves Cbz and Benzyl (Bn) groups.[4][6][7] This broad stability allows for complex manipulations of other functional groups within a molecule while the Teoc-protected amine remains intact.
Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Structure | Stable To | Labile To (Cleavage Condition) |
| Teoc | Teoc-NHR | Acid (TFA), Base (Piperidine), H₂/Pd | Fluoride Ions (e.g., TBAF) |
| Boc | Boc-NHR | Base, H₂/Pd, Fluoride Ions | Strong Acid (e.g., TFA) |
| Fmoc | Fmoc-NHR | Acid, H₂/Pd, Fluoride Ions | Base (e.g., Piperidine) |
| Cbz (Z) | Cbz-NHR | Acid, Base, Fluoride Ions | Catalytic Hydrogenolysis (H₂/Pd) |
| Alloc | Alloc-NHR | Acid, Base, Fluoride Ions | Pd(0) Catalysis |
The Core Mechanism: Protection and Fluoride-Triggered Deprotection
Understanding the mechanism of Teoc introduction and removal is critical to appreciating its utility and designing effective synthetic routes.
Introduction of the Teoc Group
The Teoc group is typically introduced by reacting an amine with an activated 2-(trimethylsilyl)ethyl carbonate derivative. Several reagents are commercially available for this purpose, each with specific advantages.[8]
-
N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) : A common, crystalline, and effective reagent for producing Teoc-amino acids in high yields under Schotten-Baumann conditions.[4][9]
-
1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt) : Another effective reagent, though it can sometimes lead to small amounts of dipeptide formation during the protection of amino acids.[9]
-
1-(2-(Trimethylsilyl)ethoxycarbonyl)-3-nitro-1,2,4-triazole (Teoc-NT) : A highly reactive reagent useful for protecting hindered amines. A key advantage is that the nitrotriazole byproduct has low solubility and can often be removed by simple filtration.[4][8]
The general mechanism involves the nucleophilic attack of the amine onto the carbonyl carbon of the Teoc reagent, displacing the activating group (e.g., succinimide, benzotriazole).
Caption: General workflow for Teoc protection of an amine.
Deprotection: The Fluoride-Mediated β-Elimination Cascade
The hallmark of the Teoc group is its clean and efficient removal using a fluoride ion source. This process is a mechanistically elegant β-elimination reaction.
-
Fluoride Attack: The fluoride ion (F⁻), a small and highly oxophilic/silicophilic nucleophile, attacks the electrophilic silicon atom of the trimethylsilyl group.[4]
-
Intermediate Formation: This attack forms a transient, hypervalent pentacoordinate silicon intermediate.
-
β-Elimination: The formation of the strong Si-F bond initiates an irreversible fragmentation. The electrons from the C-Si bond shift to form a C-C double bond (ethylene), which in turn displaces the carbamate group's electrons.
-
Decarboxylation: The resulting unstable carbamic acid rapidly decomposes into the free amine and carbon dioxide.
The byproducts of this reaction—ethylene, carbon dioxide, and trimethylsilyl fluoride—are volatile and easily removed, simplifying purification and leading to higher product yields.[10]
Caption: Mechanism of fluoride-mediated Teoc deprotection.
Field-Proven Methodologies: Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions based on the specific substrate and scale.
Protocol: Teoc Protection of an Aliphatic Amine using Teoc-OSu
This protocol describes a standard procedure for protecting a primary or secondary amine.
Workflow Diagram
Caption: Experimental workflow for Teoc protection.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the amine substrate (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Reagent Addition: Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.05-1.1 equivalents) to the solution.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents) to the stirring mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed (typically 4-12 hours).
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Teoc-protected amine.[5][9]
Protocol: Teoc Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of the Teoc group to regenerate the free amine.
Workflow Diagram
Caption: Experimental workflow for Teoc deprotection.
Step-by-Step Methodology:
-
Setup: Dissolve the Teoc-protected substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.0 M solution, 1.5-2.0 equivalents) dropwise to the stirring solution at room temperature. Anhydrous conditions are preferred for cleaner reactions.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid (30 minutes to a few hours). Monitor completion by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture to remove most of the THF.[5]
-
Purification: Directly purify the residue by column chromatography to isolate the free amine. Alternatively, perform an aqueous work-up by partitioning the residue between water and an organic solvent, followed by drying and concentration before purification. The choice depends on the properties of the product amine.[5]
Conclusion: A Strategic Asset in Modern Synthesis
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group represents more than just another entry in the catalog of amine protecting groups. Its unique combination of broad stability and specific, mild fluoride-mediated cleavage provides a powerful tool for achieving orthogonality in complex synthetic campaigns.[10][11] By enabling chemists to perform a wide range of transformations on other parts of a molecule without disturbing the protected amine, the Teoc group facilitates more efficient, higher-yielding, and innovative synthetic strategies. For researchers and drug development professionals, mastering the application of Teoc chemistry is a critical step toward the successful construction of the next generation of complex molecular targets.
References
-
Protecting Agents. (n.d.). Chemie Brunschwig. Retrieved from [Link]
-
Teoc Protecting Group. (2019, February 5). Chem-Station Int. Ed. Retrieved from [Link]
-
Teoc Group Protection Mechanism. (2022, January 26). Organic Chemistry [YouTube]. Retrieved from [Link]
-
Choosing the Right Amine Protecting Group: The Advantages of TEOC Chemistry. (2025, December 21). Sinfoo. Retrieved from [Link]
-
Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. (2021, October 8). Hopax. Retrieved from [Link]
-
Camerino, E., Daniels, G. C., Wynne, J. H., & Iezzi, E. B. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances, 8(5), 2399-2408. Retrieved from [Link]
-
Teoc Group Deprotection Mechanism. (2022, February 9). Organic Chemistry [YouTube]. Retrieved from [Link]
-
Protecting Groups. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
-
Wagner, C., & Kunz, H. (2010). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 15(4), 2363-2391. Retrieved from [Link]
-
Wagner, C., & Kunz, H. (2010). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. ResearchGate. Retrieved from [Link]
-
Kumar, S., & Prabhu, K. R. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750-1757. Retrieved from [Link]
- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
-
Kumar, S., & Prabhu, K. R. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions [PDF]. ResearchGate. Retrieved from [Link]
-
Shute, R. E., & Rich, D. H. (1987). Synthesis and Evaluation of Novel Activated Mixed Carbonate Reagents for the Introduction of the 2-(Trimethylsilyl)ethoxycarbonyl(Teoc)-Protecting Group. Synthesis, 1987(04), 346-349. Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Protecting Groups. (n.d.). [PDF]. Retrieved from [Link]
-
Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved from [Link]
-
2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. (2025, August 6). Request PDF - ResearchGate. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM. Retrieved from [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Cudic, M., & Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER, Unit-18.1. Retrieved from [Link]
-
Toth, I., & Simerska, P. (2012). Chemical Methods for Peptide and Protein Production. Molecules, 17(9), 10283-10303. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Application of Teoc Protecting Group [en.highfine.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents for Introduction of the Teoc-Protecting Group | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 2-(Trimethylsilyl)ethanamine Hydrochloride
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-(Trimethylsilyl)ethanamine hydrochloride. The following protocols and guidelines are synthesized from available safety data and best practices for handling organosilane compounds and amine hydrochlorides. It is imperative to consult the most recent Safety Data Sheet (SDS) from your specific supplier before use.
Chemical and Physical Properties
This compound is a versatile reagent in organic synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 18135-30-3 | [1][2] |
| Molecular Formula | C5H16ClNSi | [1][3] |
| Molecular Weight | 153.73 g/mol | [1] |
| Synonyms | (2-aminoethyl)trimethylsilane hydrochloride; 2-Trimethylsilanyl-ethylamine hydrochloride | [3] |
Note: Comprehensive physical property data such as melting point, boiling point, and density for this compound are not consistently available across sources. Always refer to the supplier-specific SDS for the most accurate information.
Hazard Identification and GHS Classification
While a definitive, universally adopted GHS classification for this compound is not available, related compounds and general chemical principles suggest a cautious approach. The hydrochloride salt of an amine, coupled with the organosilane moiety, indicates potential for corrosivity, skin and eye irritation, and possible toxicity if ingested or inhaled. Based on data for similar compounds, the following hazards should be anticipated[4][5][6]:
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially burns with prolonged contact.
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
It is crucial to handle this compound as if it possesses these hazards until more definitive data becomes available.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that could cause serious eye damage.[7] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. For larger quantities or where splashing is likely, consider impervious clothing. | Prevents skin contact, which can lead to irritation or burns.[8] Gloves must be inspected before use.[8] |
| Respiratory Protection | Generally not required when handled in a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[7] |
Experimental Workflow for Safe Handling
Caption: A typical experimental workflow for safely handling this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Some sources recommend refrigeration.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][11]
-
Moisture Sensitivity: While not explicitly stated for this compound, many organosilanes are moisture-sensitive. It is prudent to store it in a desiccated environment or under an inert atmosphere.[11]
-
Degradation: Avoid long storage periods, as the product may degrade over time.[12]
Accidental Release and Spill Management
In the event of a spill, a calm and methodical response is necessary to mitigate the risks.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.[8]
-
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[12] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]
Spill Response Decision Tree
Caption: A decision tree for responding to a spill of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[8][13] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[14]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[13]
-
Disposal: Arrange for disposal by a licensed professional waste disposal service.[8] Do not dispose of down the drain or in general waste.[8] Adhere to all federal, state, and local environmental regulations.[12]
References
- 2-[(Trimethylsilyl)oxy]ethanamine SDS, 5804-92-2 Safety Data Sheets - ECHEMI. (n.d.).
- Enamine. (n.d.). Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- TCI AMERICA. (2018, July 6). Safety Data Sheet.
- LGC Standards. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Methylamine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride.
- ChemicalBook. (n.d.). This compound CAS#: 18135-30-3.
- BenchChem. (2025). Personal protective equipment for handling 2-(2,4,6-Trimethylphenyl)ethanamine.
- CymitQuimica. (2025, December 18). Safety Data Sheet.
Sources
- 1. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. This compound CAS#: 18135-30-3 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Step-by-step guide for amine protection with 2-(Trimethylsilyl)ethanamine hydrochloride.
Application Notes & Protocols
Topic: A Step-by-Step Guide to Amine Protection Using the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Teoc Protecting Group
In the landscape of multistep organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents, the strategic selection of protecting groups is paramount.[1] An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions that preserve the integrity of the molecule.[2][3]
While common amine protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are invaluable, their deprotection conditions (strong acid, hydrogenolysis, and base, respectively) can limit their application in the presence of sensitive functional groups.[4][5] The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group emerges as a powerful alternative, offering a distinct and highly orthogonal deprotection strategy.[4][6]
The Teoc group is exceptionally stable under the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, and is also resistant to the hydrogenolysis conditions that remove Cbz groups.[5][7] Its key advantage lies in its unique cleavage mechanism: a fluoride-ion-induced β-elimination.[2][8][9] This allows for the selective deprotection of Teoc-protected amines under exceptionally mild and neutral conditions, a critical feature for the synthesis of complex, polyfunctional molecules.[10]
This guide provides a comprehensive overview of the Teoc protecting group, from its mechanism of installation and cleavage to detailed, field-proven experimental protocols.
Mechanism of Protection and Deprotection
Protection of Amines
The Teoc group is introduced by reacting an amine with an activated 2-(trimethylsilyl)ethyl carbonate derivative. Common reagents include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), and 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT).[6][7] The reaction is a standard nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the Teoc reagent, displacing the leaving group (e.g., N-hydroxysuccinimide) to form a stable carbamate. The process is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct.[7]
Caption: General mechanism for amine protection using Teoc-OSu.
Deprotection: Fluoride-Induced β-Elimination
The removal of the Teoc group is its defining feature. The process is initiated by a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[2][7][8] The fluoride ion, being highly oxophilic and having a strong affinity for silicon, attacks the trimethylsilyl group. This attack forms a transient pentacoordinate silicon intermediate, which triggers a cascade of bond cleavages known as a β-elimination or Grob-type fragmentation.[7][11] The reaction releases the free amine, carbon dioxide, ethene, and trimethylsilyl fluoride as volatile and easily removable byproducts.[7][10]
Caption: Fluoride-mediated deprotection of a Teoc-protected amine.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Teoc-OBt
This protocol describes a general procedure for the protection of a primary amine using 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), a stable and efficient reagent.[6]
Materials:
-
Amine substrate (1.0 eq)
-
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.5 eq) to the solution and stir for 5 minutes at room temperature (20-25°C).
-
Add Teoc-OBt (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Teoc-protected amine.
Caption: Experimental workflow for Teoc protection of an amine.
Protocol 2: Deprotection of a Teoc-Protected Amine with TBAF
This protocol provides a standard method for cleaving the Teoc group using tetrabutylammonium fluoride (TBAF).
Materials:
-
Teoc-protected amine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the Teoc-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.0 M in THF, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[10]
-
Upon completion, quench the reaction by adding water.
-
Concentrate the mixture in vacuo to remove the THF.
-
Partition the residue between ethyl acetate (EtOAc) and water.
-
Separate the layers and extract the aqueous layer with EtOAc (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Note: Filtration through a small pad of diatomaceous earth can help remove residual ammonium salts.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product as required (e.g., column chromatography, crystallization, or acid/base extraction) to obtain the deprotected amine.
Caption: Experimental workflow for Teoc deprotection using TBAF.
Data Summary: Orthogonality and Stability
The primary value of the Teoc group is its stability profile, which allows for selective deprotection in the presence of other common protecting groups.
| Protecting Group | Deprotection Condition | Stability of Teoc Group |
| Boc | Strong Acid (e.g., TFA, HCl) | Stable [6][12] |
| Fmoc | Base (e.g., Piperidine) | Stable [6][12] |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable [7] |
| Alloc | Pd(0) Catalysis | Stable [5][6] |
| Teoc | Fluoride Ions (e.g., TBAF) | Cleaved [2][7][8] |
Field-Proven Insights & Troubleshooting
-
Choice of Teoc Reagent: While Teoc-OSu and Teoc-OBt are common, Teoc-NT is noted for its high reactivity and the fact that its nitrotriazole byproduct is often insoluble and can be removed by simple filtration.[7]
-
Deprotection Rate: The rate of Teoc cleavage can be substrate-dependent. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may accelerate the process, though this should be done cautiously with sensitive substrates.
-
TBAF Quality: Commercial TBAF solutions contain varying amounts of water, which can affect reaction outcomes. For highly moisture-sensitive applications, using anhydrous TBAF or drying the commercial solution may be necessary.
-
Workup Challenges: The tetrabutylammonium salts formed during deprotection can sometimes complicate purification. A common technique is to dilute the concentrated crude product with a less polar solvent (like diethyl ether) to precipitate the salts, which can then be filtered off.
-
Alternative Fluoride Sources: While TBAF is most common, other fluoride sources like cesium fluoride (CsF) or hydrofluoric acid complexes (e.g., HF-Pyridine) can also be used, sometimes offering different selectivity or reactivity profiles.[6]
References
-
Chem-Station. (2019, February 5). Teoc Protecting Group. [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]
-
Chemie Brunschwig. Protecting Agents. [Link]
-
YouTube. (2022, February 9). Teoc Group Deprotection Mechanism | Organic Chemistry. [Link]
-
Camerino, E., Daniels, G. C., Wynne, J. H., & Iezzi, E. B. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances, 8(5), 2459–2467. [Link]
-
Thieme Chemistry. Houben-Weyl Methods of Molecular Transformations. [Link]
-
YouTube. (2022, January 26). Teoc Group Protection Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Note: Enhanced Detection of Acidic and Phosphate-Containing Biomolecules by LC-MS/MS Following Derivatization with 2-(Trimethylsilyl)ethanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of small, polar biomolecules such as carboxylic acids, fatty acids, and organophosphates by reversed-phase liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is often hindered by poor retention and low ionization efficiency in the commonly preferred positive ion mode. This application note details a robust derivatization strategy using 2-(Trimethylsilyl)ethanamine hydrochloride (TMSEA) to overcome these challenges. By covalently tagging the carboxyl or phosphate groups with TMSEA via a stable amide or phosphoamide linkage, a permanently ionizable primary amine is introduced. This "charge-tagging" strategy significantly enhances ESI+ sensitivity, improves chromatographic peak shape, and promotes predictable fragmentation patterns for reliable quantitation using tandem mass spectrometry (MS/MS).
Introduction: The Challenge of Analyzing Polar Biomolecules
Mass spectrometry (MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity.[1] However, the intrinsic chemical properties of many endogenous metabolites, drug molecules, and their metabolic products present significant analytical hurdles. Acidic compounds, including carboxylic and phosphoric acids, are particularly challenging for several reasons:
-
Poor Ionization Efficiency: In their native state, these molecules are typically analyzed in negative ion mode (ESI-), which can be less sensitive and more prone to matrix effects and in-source fragmentation compared to positive ion mode (ESI+).
-
Chromatographic Difficulties: The high polarity of these compounds leads to poor retention on standard reversed-phase (e.g., C18) columns, often causing them to elute in the solvent front with other unretained matrix components.
-
Adduct Formation: Acidic molecules readily form various salt adducts (e.g., [M+Na-H]⁻, [M+K-H]⁻), which complicates spectral interpretation and dilutes the signal of the primary deprotonated molecule.[2]
Chemical derivatization offers a powerful solution by modifying the analyte's structure to improve its analytical properties.[3] While silylation reagents like BSTFA or MSTFA are widely used to increase volatility for gas chromatography-mass spectrometry (GC-MS) by capping active hydrogens, a different approach is needed for LC-MS.[4][5] Here, the goal is not to increase volatility but to enhance ionization. TMSEA is an ideal reagent for this purpose, enabling a "charge-inversion" derivatization that converts anionic analytes into cationic derivatives for high-sensitivity analysis in ESI+ mode.[2]
Principle of TMSEA Derivatization
The derivatization process is a two-step reaction, primarily targeting carboxylic acid functional groups. It relies on well-established carbodiimide chemistry to form a stable amide bond between the analyte and the primary amine of 2-(Trimethylsilyl)ethanamine.
-
Activation of the Carboxylic Acid: A water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is used to activate the carboxyl group of the biomolecule. This reaction forms a highly reactive O-acylisourea intermediate.[6] The inclusion of N-hydroxysulfosuccinimide (Sulfo-NHS) is recommended to stabilize this intermediate by converting it into a more stable Sulfo-NHS ester, which improves reaction efficiency and minimizes side reactions.[6]
-
Nucleophilic Attack by TMSEA: The primary amine of 2-(Trimethylsilyl)ethanamine acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This results in the formation of a stable amide bond and the release of a soluble urea byproduct.
The overall reaction effectively replaces the acidic proton of the carboxyl group with a -(CH₂)₂-Si(CH₃)₃ tag containing a primary amine, which is protonated under typical acidic LC-MS mobile phase conditions, rendering the derivative highly responsive in ESI+.
Caption: Fig 1. Reaction mechanism of TMSEA derivatization.
Key Advantages of the TMSEA Method
-
Dramatically Increased Sensitivity: Introduces an easily protonated amine, boosting signal intensity in positive ion mode by >75-fold in some cases.[2]
-
Broad Applicability: Effectively derivatizes a wide range of molecules containing carboxylic acid or phosphate groups, including fatty acids, bile acids, amino acids, and organic acid intermediates of metabolism.
-
Improved Chromatography: The addition of the trimethylsilyl group increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase columns.
-
Predictable Fragmentation: The derivatized molecules often exhibit characteristic neutral losses or product ions upon collision-induced dissociation (CID), which is highly beneficial for developing selective and sensitive Multiple Reaction Monitoring (MRM) assays. A common fragment corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺ at m/z 73.[7]
-
Elimination of Adducts: By derivatizing the acidic site, the formation of problematic sodium and potassium adducts is effectively prevented.[2]
Experimental Protocol: Derivatization of Carboxylic Acids in Plasma
This protocol provides a validated workflow for the derivatization of acidic metabolites from a complex biological matrix like plasma.
Materials and Reagents
-
This compound (TMSEA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Pyridine, anhydrous
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade, chilled to -20°C
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Workflow Overview
Caption: Fig 2. Experimental workflow for TMSEA derivatization.
Step-by-Step Procedure
-
Sample Preparation & Protein Precipitation:
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold methanol containing internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Cold methanol efficiently precipitates proteins while extracting small polar and nonpolar metabolites.
-
-
Evaporation:
-
Carefully transfer 200 µL of the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Dry the supernatant completely using a centrifugal vacuum evaporator.
-
Rationale: The derivatization reaction must be performed in anhydrous conditions, as water will hydrolyze the EDC reagent and the reactive intermediate.[7]
-
-
Derivatization Reaction:
-
Prepare the derivatization solution fresh: 10 mg/mL EDC and 12 mg/mL Sulfo-NHS in anhydrous pyridine.
-
Prepare the TMSEA solution: 10 mg/mL this compound in anhydrous pyridine.
-
To the dried extract, add 50 µL of the EDC/Sulfo-NHS solution. Vortex briefly.
-
Add 25 µL of the TMSEA solution. Vortex thoroughly.
-
Incubate the mixture in a heating block at 60°C for 60 minutes.
-
Rationale: Pyridine acts as a non-protic solvent and a base to scavenge the HCl byproduct from the EDC hydrochloride salt. Heating accelerates the reaction to completion.
-
-
Sample Reconstitution:
-
After incubation, allow the tubes to cool to room temperature.
-
Evaporate the pyridine using a centrifugal vacuum evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ACN/Water (50:50, v/v) with 0.1% formic acid.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC vial for analysis.
-
Rationale: Reconstitution in a mobile-phase-compatible solvent ensures good peak shape upon injection. Formic acid ensures the newly added amine tag is fully protonated for ESI+.
-
Mass Spectrometry Analysis and Expected Results
The derivatized samples are now ready for analysis by LC-MS/MS.
-
LC Conditions: A standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended. A gradient from a low organic mobile phase (e.g., 5% ACN with 0.1% FA) to a high organic mobile phase (e.g., 95% ACN with 0.1% FA) will effectively separate the derivatized analytes.
-
MS Conditions: Operate the mass spectrometer in positive ion mode (ESI+). Perform an initial full scan (e.g., m/z 100-1000) to identify the derivatized parent ions. Subsequently, develop a targeted MS/MS method (MRM) for quantification.
Expected Mass Shifts and Fragmentation
The derivatization adds a C₅H₁₄NSi moiety and removes a hydrogen atom, resulting in a net mass increase of 116.0946 Da . A key diagnostic fragment ion is often observed at m/z 73.0469 , corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
| Analyte Class | Example Analyte | Original Mass (Monoisotopic) | Derivatized Mass [M+H]⁺ | Mass Shift (Da) | Potential MRM Transition (Parent > Fragment) |
| Short-Chain Fatty Acid | Valproic Acid | 144.1150 | 261.2171 | +116.0946 | 261.2 > 117.1 (Amide fragment) |
| Long-Chain Fatty Acid | Palmitic Acid | 256.2402 | 373.3423 | +116.0946 | 373.3 > 73.0 (TMS cation) |
| Bile Acid | Cholic Acid | 408.2876 | 525.3897 | +116.0946 | 525.4 > 357.3 (Loss of sidechain) |
| Amino Acid | Glutamic Acid* | 147.0532 | 380.2084 | +232.1892 | 380.2 > 264.1 (Loss of one derivative) |
| Organophosphate | Glycerol-3-Phosphate | 172.0137 | 289.1158 | +116.0946 | 289.1 > 171.0 (Loss of derivative) |
Note: For di- or tri-carboxylic acids like glutamic acid or citric acid, multiple derivatizations will occur, leading to a corresponding mass increase.
Conclusion
The use of this compound as a derivatizing agent is a highly effective strategy for the sensitive and robust quantification of acidic biomolecules by LC-MS/MS. This method addresses common challenges of poor ionization and chromatographic retention by introducing a fixed positive charge. The protocol described herein is straightforward, uses commercially available reagents, and can be readily adopted in research and high-throughput drug development laboratories to expand the scope and improve the quality of metabolomic and bioanalytical studies.
References
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC.
- Interchim. (n.d.). Derivatization reagents.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Bibel Labs. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (2025, August 6). (PDF) Review: Derivatization in mass spectrometry—1. Silylation.
- PubMed. (n.d.). Analysis of trimethylsilyl derivatization products of phosphatidylethanol by gas chromatography-mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library.
- PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
- NIH. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- NIH. (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- ResearchGate. (2016, December 26). (PDF) Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS.
- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium.
- ResearchGate. (2025, August 7). Alkylsilyl derivatives for gas chromatography.
- Longdom Publishing. (n.d.). Benefits of Mass Spectrometry from Molecules to Medicine in Analytical Chemistry.
Sources
- 1. longdom.org [longdom.org]
- 2. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Strategic Use of 2-(Trimethylsilyl)ethanamine Hydrochloride in Synthesis
Introduction: Overcoming the Challenges of Primary Amine Synthesis
The introduction of a primary amine is a cornerstone transformation in organic synthesis, pivotal to the construction of countless pharmaceuticals and functional materials. However, the most direct nucleophile, ammonia, presents significant practical challenges. Its gaseous nature and the propensity for over-alkylation often lead to complex product mixtures and low yields of the desired primary amine.[1][2] To circumvent these issues, chemists have developed "ammonia surrogates" or "ammonia equivalents"—reagents that deliver a protected form of the -NH₂ group, which can be unmasked in a subsequent step.[1][3][4]
2-(Trimethylsilyl)ethanamine hydrochloride (CAS 18135-30-3) is an advanced and highly effective ammonia surrogate.[5][6] It provides the nucleophilic amino group in a temporarily protected form, leveraging the unique properties of organosilicon chemistry. The trimethylsilyl group facilitates a mild and highly selective deprotection via a fluoride-mediated β-elimination, a mechanism orthogonal to many other common protecting group strategies.[7][8] This guide provides an in-depth exploration of the experimental setup for reactions involving this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in synthetic and medicinal chemistry.
Core Principles & Advantages
The strategic advantage of 2-(trimethylsilyl)ethanamine lies in its bifunctional nature. The primary amine provides the necessary nucleophilicity for C-N bond formation, while the trimethylsilyl group offers a robust yet gently-removable protecting element.
-
Controlled Reactivity: By using a protected amine, the common issue of runaway alkylation that plagues reactions with ammonia is completely avoided, leading to cleaner reactions and simpler purification.[9][10]
-
Mild Deprotection: The key to this reagent's utility is the fluoride-induced cleavage of the C-Si bond, which proceeds under exceptionally mild conditions that preserve sensitive functional groups elsewhere in the molecule.[8][11]
-
Broad Compatibility: The protection/deprotection sequence is compatible with a wide array of functional groups, making it suitable for complex, multi-step syntheses.
The overall synthetic workflow is a three-stage process: in-situ neutralization of the hydrochloride salt, C-N bond formation, and final deprotection to reveal the primary amine.
Caption: General workflow for primary amine synthesis.
Physicochemical Properties & Handling
| Property | Value | Reference |
| CAS Number | 18135-30-3 | [6] |
| Molecular Formula | C₅H₁₆ClNSi | [5] |
| Molecular Weight | 153.73 g/mol | [5] |
| Appearance | Typically an off-white to white solid. | |
| Storage | Store in a cool, dry, well-ventilated area. | |
| Handling | Hygroscopic; handle under an inert atmosphere. Wear appropriate PPE, including gloves and safety glasses. |
Note: As a hydrochloride salt, the reagent is more stable and less volatile than the corresponding free amine, making it easier to handle and store.
Experimental Protocols
Protocol 1: Synthesis of Primary Amines via SN2 Alkylation
This protocol details the use of this compound as a direct ammonia surrogate for the alkylation of primary and secondary alkyl halides.
Rationale: The reaction proceeds in three distinct steps within a one-pot or two-step sequence. First, the hydrochloride salt is neutralized with a non-nucleophilic base to generate the free amine in situ. This active nucleophile then displaces a halide or other suitable leaving group. Finally, the silyl group is removed to furnish the primary amine.
Step 1: In-Situ Neutralization and Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).
-
Add a suitable anhydrous aprotic solvent (e.g., Acetonitrile or DMF, ~0.2 M concentration).
-
Add a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.3 equivalents). Stir the resulting slurry for 15-20 minutes at room temperature to ensure complete neutralization.
-
Expert Insight: Using a mild organic base is crucial to avoid side reactions. Stronger, nucleophilic bases could potentially compete in the alkylation step or promote elimination of the alkyl halide.
-
-
Add the alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.
-
Upon completion, cool the reaction to room temperature. The crude N-alkylated intermediate can be taken directly to the deprotection step or purified after an aqueous workup.
Step 2: Fluoride-Mediated Deprotection
-
If proceeding directly, dilute the crude reaction mixture with a suitable solvent like Tetrahydrofuran (THF). If starting from purified material, dissolve the N-alkylated intermediate in THF.
-
Add a solution of Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equivalents) dropwise at room temperature.[11]
-
Causality: TBAF is the reagent of choice due to its high solubility in organic solvents and its efficacy in cleaving silicon-carbon bonds. Other fluoride sources like CsF can also be effective, sometimes requiring higher temperatures.[7]
-
-
Stir the reaction at room temperature for 1-3 hours. The deprotection is often rapid and can be monitored by TLC.
-
Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting primary amine by flash column chromatography or distillation.
Mechanism of Deprotection: The deprotection proceeds via a fluoride-induced β-elimination. The highly fluorophilic silicon atom is attacked by the fluoride ion, creating a pentacoordinate silicon intermediate. This triggers an E2-like elimination, breaking the C-Si and C-N bonds to release the free amine, ethylene gas, and fluorotrimethylsilane.
Caption: Fluoride-mediated deprotection mechanism.
Protocol 2: Synthesis of Primary Amines via Reductive Amination
This protocol adapts the use of 2-(trimethylsilyl)ethanamine for the synthesis of primary amines from aldehydes and ketones.
Rationale: Reductive amination is a powerful method for C-N bond formation.[9] Using the protected amine prevents the common side reaction where the newly formed primary amine reacts with another equivalent of the carbonyl compound.
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., Dichloroethane or Methanol).
-
Add a neutralizing agent, such as triethylamine (1.2 equivalents), and stir for 20 minutes.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Expert Insight: NaBH(OAc)₃ is often preferred as it is less reactive towards the carbonyl group than other hydrides and is effective at reducing the intermediate iminium ion.
-
-
Stir the reaction at room temperature until the starting carbonyl is consumed (typically 2-12 hours), as monitored by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude N-substituted intermediate can then be deprotected using the fluoride-mediated procedure described in Protocol 1, Step 2 .
Summary of Representative Reaction Conditions
| Substrate Type | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alkyl Bromide | Et₃N (1.3) | Acetonitrile | 80 | 4-8 | 85-95 |
| Primary Alkyl Iodide | DIPEA (1.3) | DMF | 60 | 2-6 | 90-98 |
| Activated Alkyl Chloride | Et₃N (1.3) | Acetonitrile | 80 | 6-12 | 80-90 |
| Secondary Alkyl Bromide | DIPEA (1.3) | DMF | 90 | 12-24 | 60-75 |
| Aldehyde (Red. Amination) | Et₃N (1.2) | DCE | RT | 2-12 | 75-90 |
| Ketone (Red. Amination) | Et₃N (1.2) | DCE / MeOH | RT | 8-24 | 70-85 |
Yields are for the two-step sequence (alkylation/amination followed by deprotection) and are representative. Actual yields will vary based on the specific substrate.
Conclusion
This compound is a versatile and highly efficient reagent for the synthesis of primary amines. It elegantly solves the selectivity issues associated with direct amination using ammonia by providing a robustly protected, yet mildly deprotectable, ammonia surrogate. The protocols outlined in this guide demonstrate its application in both SN2 alkylation and reductive amination reactions, highlighting the reliability and broad utility of this strategy. By understanding the underlying mechanisms and following these field-proven protocols, researchers can confidently incorporate this valuable building block into their synthetic routes to access complex molecular targets in drug discovery and materials science.
References
-
Weinreb, S. M. (2006). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]
-
Stenutz, R. (n.d.). 2-(trimethylsilyl)ethanamine. Glycosciences.de. [Link]
-
Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. [Link]
-
Organic & Biomolecular Chemistry. (2023). Ammonia Surrogates in the Synthesis of Primary Amines. Royal Society of Chemistry. [Link]
-
Hajipour, A. R., et al. (2006). An easy and fast method for oxidative deprotection of trimethylsilyl ethers... Synthetic Communications, 32(5), 771-779. [Link]
-
Kumar, R., et al. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 253-261. [Link]
-
ResearchGate. (n.d.). TMSCl enables selective functionalization of primary amines. [Link]
-
Britton, R., & G. E. S. Taylor. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2901-2926. [Link]
-
Van der Heijden, J., et al. (2020). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Molecules, 25(11), 2696. [Link]
-
Martín, S. A., et al. (2025). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane. ResearchGate. [Link]
-
ResearchGate. (2023). Ammonia Surrogates in the Synthesis of Primary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
PubChem. (n.d.). 2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine. [Link]
-
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. [Link]
-
Lee, K., & D. Y. Oh. (1995). Formation of 2-[1-(Trimethylsilyl)alkylidene]-4-cyclopentene-1,3-dione from Lewis Acid-Catalyzed Reaction of Cyclobutenedione Monoacetal with Alkynylsilane. Bulletin of the Korean Chemical Society, 16(1), 1-2. [Link]
-
OpenStax. (n.d.). Synthesis of Amines. [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Preparation Method and Application of Primary Amine. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Sources
- 1. Ammonia surrogates in the synthesis of primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 18135-30-3 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of 2-(Trimethylsilyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
This guide provides a detailed exploration of 2-(Trimethylsilyl)ethanamine hydrochloride (TMSEtA·HCl), a versatile building block for the synthesis of pharmaceutical intermediates. We delve into the chemical principles governing its reactivity, focusing on its application in reductive amination to construct key side chains in complex molecules. Furthermore, we examine the strategic role of the β-trimethylsilyl group, which imparts unique reactivity, enabling potential fluoride-mediated cascade or deprotection reactions analogous to the well-established 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively integrate this reagent into synthetic workflows, particularly in the development of heterocyclic scaffolds such as quinazoline-based kinase inhibitors.
Introduction: The Role of Organosilicon Reagents in Medicinal Chemistry
Organosilicon compounds have become indispensable tools in modern drug discovery and development. The incorporation of silicon into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced lipophilicity, metabolic stability, and improved pharmacokinetic profiles.[1][2] Beyond direct integration into a final Active Pharmaceutical Ingredient (API), organosilicon reagents serve as powerful intermediates and protecting groups.[3][4]
This compound (TMSEtA·HCl) is a bifunctional reagent featuring a primary amine and a β-trimethylsilyl group. Supplied as a stable, crystalline hydrochloride salt, it offers superior handling and storage properties compared to the free amine. Its primary utility lies in its function as an aminoethylating agent in reactions such as reductive amination, a cornerstone of C-N bond formation in the pharmaceutical industry.[5][6] The true synthetic elegance of TMSEtA·HCl, however, lies in the latent reactivity conferred by the silyl group, which allows for unique, mild cleavage conditions that are orthogonal to many standard protecting group strategies.[7]
Core Chemical Principles & Mechanistic Rationale
The synthetic utility of TMSEtA·HCl is governed by two primary functions: its role as a nucleophilic amine and the unique reactivity of the β-silyl moiety.
Reductive Amination
As a primary amine salt, TMSEtA·HCl can be readily deprotonated in situ using a non-nucleophilic base to liberate the free amine. This amine serves as an excellent nucleophile for condensation with aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in the same pot to yield the corresponding secondary amine. This one-pot reaction, known as reductive amination, is one of the most efficient and widely used methods for preparing amines in pharmaceutical synthesis.[6] The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion in the presence of the starting carbonyl compound and are tolerant of a wide range of functional groups.[5]
The β-Silyl Elimination Pathway
The trimethylsilyl group located beta to the nitrogen atom is the reagent's key strategic feature. It is well-established that β-silylethylsulfonyl (SES) groups, used for amine protection, are readily cleaved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7][8] The mechanism proceeds via the attack of the fluoride ion on the silicon atom, which initiates a β-elimination (fragmentation) cascade, releasing the free amine, ethylene, and sulfur dioxide.
By analogy, the N-substituted 2-(trimethylsilyl)ethyl moiety installed using TMSEtA·HCl is primed for a similar fluoride-induced fragmentation. This reaction can be strategically employed to unmask a secondary amine or to generate a transient vinylamine equivalent, depending on the substrate and reaction conditions. This provides a powerful tool for orthogonal deprotection or for initiating cascade reactions.[9]
Application in Pharmaceutical Intermediate Synthesis
The quinazoline core is a privileged scaffold found in numerous approved and investigational drugs, particularly as tyrosine kinase inhibitors for cancer therapy (e.g., Gefitinib, Erlotinib, Lapatinib).[4][10] The synthesis of these molecules often involves the construction of a side chain at the C4 or C2 position, frequently via reductive amination.[11] TMSEtA·HCl is an ideal reagent for installing a functionalized aminoethyl side chain onto a quinazoline core bearing an aldehyde.
Experimental Protocols
Disclaimer: These protocols are representative and should be optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Reductive Amination
This protocol details the coupling of an aldehyde-functionalized heterocyclic core with this compound.
Materials:
-
Aldehyde Substrate (1.0 eq)
-
This compound (TMSEtA·HCl) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.3 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 eq) and this compound (1.2 eq).
-
Solvent & Base Addition: Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1 M with respect to the aldehyde. Add DIPEA (1.3 eq) dropwise while stirring. Causality Note: DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt without competing in the subsequent reaction.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Substrate Type | Typical Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCE, THF | 20-25 | 4-12 | 75-90 |
| Aliphatic Aldehyde | NaBH(OAc)₃ | DCE, CH₂Cl₂ | 20-25 | 6-16 | 70-85 |
| Ketone | NaBH(OAc)₃, NaBH₃CN | MeOH, DCE | 20-50 | 12-24 | 60-80 |
Protocol 2: Representative Procedure for Fluoride-Mediated Silyl Group Cleavage
This protocol describes a potential downstream reaction to remove the 2-(trimethylsilyl)ethyl group from the nitrogen atom of the synthesized intermediate.
Materials:
-
N-Substituted-2-(trimethylsilyl)ethylamine Intermediate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve the silylated intermediate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution (1.5-2.0 eq) dropwise at room temperature. Causality Note: TBAF is the source of the nucleophilic fluoride ion required to initiate the β-elimination cascade.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) as needed. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected amine.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl or water.
-
Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash chromatography or crystallization.
Conclusion
This compound is a valuable and versatile reagent for pharmaceutical synthesis. It provides a stable and easy-to-handle source of 2-aminoethane for constructing key molecular side chains via robust methods like reductive amination. Its defining feature, the β-trimethylsilyl group, offers a strategic advantage by enabling mild, fluoride-mediated cleavage, providing an orthogonal deprotection strategy that enhances its utility in complex, multi-step syntheses. By understanding the underlying chemical principles and applying the protocols outlined herein, researchers can effectively leverage TMSEtA·HCl to accelerate the development of novel pharmaceutical intermediates.
References
-
Singh, M., & Singh, J. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-75. [Link]
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388-405. [Link]
-
Owens, C. P., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15933. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 16(11), 105260. [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. ResearchGate. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11867-11911. [Link]
-
ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Zhang, S., et al. (2018). Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. OSTI.GOV. [Link]
-
Ihara, M. (2006). Cascade reactions for syntheses of heterocycles. Arkivoc, 2006(7), 416-438. [Link]
-
Khegay, A., & Hall, D. G. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Frese, M., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2427-2448. [Link]
-
PubChem. N,N-bis[2-Trimethylsiloxyethyl] ethanamine. PubChem Compound Summary for CID 524290. [Link]
-
Lamaty, F., et al. (2004). 2-(Trimethylsilyl)ethanesulfonyl (or SES) group in amine protection and activation. Chemical Reviews, 104(12), 2233-2270. [Link]
Sources
- 1. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. osti.gov [osti.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
Mastering the Transition: A Senior Application Scientist's Guide to Scaling Syntheses with 2-(Trimethylsilyl)ethanamine Hydrochloride
An Application Note for Drug Development Professionals
Abstract
2-(Trimethylsilyl)ethanamine hydrochloride is a valuable bifunctional reagent employed in organic synthesis, serving as a stable precursor to a primary amine. The trimethylsilyl (TMS) group imparts unique solubility and reactivity characteristics, making it an attractive building block in the synthesis of complex molecules, particularly within pharmaceutical development. However, transitioning a synthesis involving this reagent from the laboratory bench to a pilot or production scale introduces a host of challenges that demand meticulous planning and process control. This guide provides an in-depth analysis of the critical considerations, protocols, and safety measures required for the successful scale-up of reactions utilizing this compound. We will move beyond simple procedural lists to explore the underlying chemical and engineering principles that govern a robust and scalable process.
Foundational Knowledge: Understanding the Reagent
Before any scale-up campaign, a profound understanding of the starting material is essential. This compound is not merely a masked ethylamine; its properties are a direct consequence of its structure.
The presence of the TMS group increases the lipophilicity of the molecule compared to ethylamine hydrochloride, influencing its solubility in organic solvents. The amine functionality, once liberated from its hydrochloride salt, acts as a potent nucleophile in various C-N bond-forming reactions.[1][2] The compound is a solid, which presents specific handling challenges at a large scale compared to liquid reagents.
| Property | Value | Source |
| CAS Number | 18135-30-3 | [3] |
| Molecular Formula | C₅H₁₆ClNSi | [4] |
| Molecular Weight | 153.73 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 212 - 214 °C |
The Blueprint for Success: Pre-Scale-up Laboratory Investigation
The success of a plant-scale reaction is determined long before the first kilogram of reagent is ordered. Rigorous investigation at the laboratory scale provides the foundational data upon which all subsequent scale-up decisions are based. Overlooking this stage is a common cause of costly failures during large-scale production.[5]
Reaction Optimization and Mechanistic Scrutiny
A well-understood reaction is a well-controlled reaction. It is imperative to move beyond simply achieving a high yield in a single flask.
-
Stoichiometry: Systematically vary the equivalents of base and electrophile to understand the impact on conversion and impurity formation. The hydrochloride salt requires at least one equivalent of base to liberate the free amine for reaction. An excess of a non-nucleophilic base is often employed to drive the reaction to completion.
-
Solvent Selection: The choice of solvent impacts not only reaction kinetics but also temperature control, product isolation, and downstream processing. Evaluate a range of solvents for solubility of reactants and products, boiling point (for reflux and distillation), and safety profile.
-
Temperature and Concentration: These parameters are inextricably linked to reaction rate and exothermicity. An exothermic reaction that is easily managed in a 1 L flask with an ice bath can become a serious safety hazard in a 100 L reactor. Kinetic data gathered at this stage is invaluable for thermal modeling.
-
Byproduct Profiling: Use analytical techniques like LC-MS and GC-MS to identify and quantify any byproducts. The formation of unexpected derivatives or artifacts is a known phenomenon in silyl chemistry and must be understood before scale-up.[6] Knowing your impurities is the first step to controlling them.
Developing a Lab-Scale Purification Strategy
The purification method chosen must be robust and scalable. While chromatography is a powerful tool in a research lab, it is often economically and practically prohibitive at the manufacturing scale.
-
Acid-Base Extraction: The basicity of the amine product is the most powerful handle for purification. A common strategy involves an acidic wash (e.g., 1M HCl) to pull the amine product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous phase is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.[7]
-
Crystallization: The most desirable purification method for scale-up. Investigate the crystallization of the final product, either as a free base or, more commonly, as a salt (e.g., hydrochloride).[8] Perform solvent screening to identify a system that provides high purity and good recovery.
From Flask to Reactor: Core Scale-Up Considerations
Translating the optimized lab procedure to a pilot plant or manufacturing setting requires a shift in mindset from pure chemistry to chemical engineering.
Hazard Analysis and Safety: A Non-Negotiable Priority
Safety is the primary consideration. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed.
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles with a face shield, and a lab coat are required.[9][10][11] For large-scale transfers, respiratory protection may be necessary to avoid inhaling dust.
-
Material Handling: The reagent is a solid. Charging it into a reactor must be done in a controlled manner to prevent dust generation. Use of contained powder transfer systems is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9] Crucially, silyl compounds can be moisture-sensitive.[9] All operations should be conducted under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
-
Waste Disposal: All waste streams must be handled and disposed of according to local environmental regulations.
Process Engineering and Control
-
Reactor Selection: Glass-lined steel reactors are often preferred due to their chemical resistance. The reactor must be equipped with adequate heating and cooling systems to manage the reaction temperature precisely.
-
Mass and Heat Transfer: Efficient agitation is critical. What works with a small magnetic stir bar will not suffice in a 500 L reactor. The agitator (e.g., pitched-blade turbine) must ensure homogeneity to prevent localized "hot spots" and maintain consistent heat transfer through the reactor jacket.
-
Controlled Reagent Addition: Reagents should be added at a controlled rate using calibrated dosing pumps. This is the primary method for controlling the reaction rate and managing any exotherm. A slow, subsurface addition is often preferable to a rapid addition onto the surface.
-
In-Process Controls (IPCs): Regular sampling and analysis (e.g., HPLC, UPLC) are essential to monitor the reaction's progress. IPCs confirm that the reaction is performing as expected and allow for adjustments to be made before the entire batch is compromised.
Downstream Processing at Scale
-
Work-up and Phase Separation: Large-scale liquid-liquid extractions can be complicated by the formation of emulsions. The reactor's agitation speed may need to be reduced during extraction to minimize this. Adequate settling time must be factored into the batch record.
-
Filtration and Drying: The lab's Büchner funnel is replaced by industrial equipment like a Nutsche filter-dryer. This enclosed system allows for filtration, washing of the product cake, and drying under vacuum in a single vessel, minimizing handling and exposure.
Experimental Protocols
The following protocols illustrate the practical application of the principles discussed.
Protocol 1: Laboratory-Scale N-Benzylation of 2-(Trimethylsilyl)ethanamine (Illustrative Example)
Reaction: (CH₃)₃SiCH₂CH₂NH₂·HCl + C₆H₅CH₂Br + 2 Et₃N → (CH₃)₃SiCH₂CH₂NHCH₂C₆H₅ + 2 Et₃N·HBr/HCl
-
Equipment: 250 mL 3-neck round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, temperature probe.
-
Procedure:
-
To the flask, charge this compound (7.69 g, 50.0 mmol, 1.0 equiv).
-
Add acetonitrile (100 mL). Begin stirring under a nitrogen atmosphere.
-
Add triethylamine (14.0 mL, 100.0 mmol, 2.0 equiv).
-
Add benzyl bromide (6.0 mL, 50.0 mmol, 1.0 equiv) dropwise over 10 minutes. An exotherm may be observed. Maintain the temperature below 40 °C.
-
Heat the reaction mixture to 60 °C and maintain for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (100 mL) and water (50 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., gradient of 0-10% ethyl acetate in hexanes) to afford the pure N-benzyl-2-(trimethylsilyl)ethanamine.
-
Protocol 2: Pilot-Scale Process Description for N-Benzylation
-
Equipment: 20 L glass-lined reactor with a pitched-blade turbine agitator, heating/cooling jacket, nitrogen overlay, dosing pump, and condenser.
-
Process Description:
-
Reactor Inerting and Charging: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen. Charge this compound (0.77 kg, 5.0 mol, 1.0 equiv) to the reactor via a contained powder charging system.
-
Solvent and Base Addition: Charge acetonitrile (10.0 L) to the reactor. Begin agitation at 150 RPM. Charge triethylamine (1.40 L, 10.0 mol, 2.0 equiv).
-
Controlled Reagent Addition: Using a calibrated dosing pump, add benzyl bromide (0.60 L, 5.0 mol, 1.0 equiv) to the reactor subsurface over a period of 60 minutes. Monitor the internal temperature and use the cooling jacket to maintain the batch temperature at ≤ 40 °C.
-
Reaction: Once the addition is complete, heat the reactor contents to 60 °C. Hold at this temperature for 4 hours.
-
In-Process Control: After 4 hours, take a sample for HPLC analysis. The IPC must show <1% remaining benzyl bromide before proceeding.
-
Work-up: Cool the reactor to 20-25 °C. Distill off the acetonitrile under vacuum. Charge ethyl acetate (10.0 L) and water (5.0 L) to the reactor. Agitate for 15 minutes, then allow the layers to settle for 30 minutes. Drain the lower aqueous layer.
-
Wash: Charge saturated sodium bicarbonate solution (5.0 L). Agitate for 15 minutes, settle, and drain the aqueous layer. Repeat. Charge brine (5.0 L), agitate, settle, and drain.
-
Isolation: Transfer the final organic layer through an in-line filter to a clean, tared vessel. Concentrate the solution under vacuum to yield the crude product as an oil.
-
Purification: (Assuming crystallization is not feasible for this oil) The crude product would be purified via large-scale chromatography or vacuum distillation, as determined during process development.
-
| Parameter | Laboratory Scale (50 mmol) | Pilot Scale (5.0 mol) | Rationale for Change |
| Reagent Addition | Dropwise via syringe (10 min) | Dosing pump (60 min) | Control of exotherm in a larger volume with a lower surface-area-to-volume ratio. |
| Monitoring | TLC / LC-MS | HPLC (validated method) | Quantitative, reproducible monitoring required for process control and validation. |
| Work-up | Separatory Funnel | In-reactor phase separation | Minimizes transfers and operator exposure; requires defined settling times. |
| Isolation | Rotary Evaporator | Reactor distillation | Efficient removal of large volumes of solvent. |
Conclusion
The successful scale-up of syntheses involving this compound is a multidisciplinary endeavor that marries a deep understanding of organic chemistry with the principles of chemical engineering and process safety. By prioritizing rigorous laboratory investigation, conducting thorough hazard analyses, and implementing precise engineering controls, researchers and drug development professionals can confidently and safely transition this versatile building block from the bench to production, accelerating the delivery of novel therapeutics.
References
-
ACS Publications. (n.d.). Synthesis of β-Silyl Amines via Merging Photoinduced Energy and Hydrogen Atom Transfer in Flow. Organic Letters. [Link]
-
PubMed Central (PMC). (n.d.). Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform. [Link]
-
Gelest. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]
-
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. [Link]
-
PubMed. (2005). Stereoselective synthesis of alpha-silylamines by the direct addition of silyl anions to activated imines. [Link]
-
PubMed. (n.d.). Safety assessment of silylates and surface-modified siloxysilicates. [Link]
-
ResearchGate. (n.d.). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. [Link]
-
ResearchGate. (n.d.). N -Silylamines in catalysis: synthesis and reactivity. [Link]
-
Gelest. (n.d.). Silicon Compounds: Silanes and Silicones. [Link]
-
Organic Syntheses. (n.d.). Trimethylamine. [Link]
-
PMC - NIH. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). [Link]
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
-
RSC Publishing. (2022). N-Silylamines in catalysis: synthesis and reactivity. [Link]
-
Organic Chemistry Portal. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. [Link]
-
OPCW. (n.d.). Introduction. [Link]
-
ResearchGate. (2021). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. [Link]
-
ResearchGate. (2025). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. [Link]
-
MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]
- Google Patents. (n.d.).
Sources
- 1. CAS 5804-92-2: 2-[(trimethylsilyl)oxy]ethanamine [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
How to improve the yield of reactions with 2-(Trimethylsilyl)ethanamine hydrochloride?
Welcome to the technical support center for 2-(Trimethylsilyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes when using this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and improve your synthetic yields.
Understanding the Reagent: Key Physicochemical Properties
This compound is a valuable building block, essentially serving as a stable, protected form of 2-aminoethyltrimethylsilane. The hydrochloride salt form enhances shelf-life and handling, but it is crucial to understand its implications for reactivity.
| Property | Value | Source |
| CAS Number | 18135-30-3 | [1] |
| Molecular Formula | C₅H₁₆ClNSi | [2][3] |
| Molecular Weight | 153.73 g/mol | [1][3] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol. Moderately soluble in dichloromethane (DCM), chloroform. | General Knowledge |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing? I see no product formation.
A1: The most common reason for reaction failure is overlooking the fact that the reagent is an amine salt. In its hydrochloride form, the amine is protonated (R-NH₃⁺Cl⁻). This protonated amine is not nucleophilic and will not participate in reactions like amide coupling or nucleophilic substitution.[4] You must neutralize the salt to generate the free amine (R-NH₂) in situ or as a separate preparatory step for it to become reactive.
Q2: How do I properly neutralize the hydrochloride salt to its free amine form?
A2: Neutralization requires the addition of a base. For most applications, adding at least one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) directly to the reaction mixture is sufficient.[5] The base will scavenge the HCl, liberating the free amine to react with your electrophile. For sensitive substrates, you may consider a separate acid-base extraction to isolate the free amine before use, though this can lead to handling losses.
Q3: What are the best solvents for reactions involving this reagent?
A3: The choice of solvent depends on the specific reaction. For amide couplings, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are standard choices.[6] The hydrochloride salt has limited solubility in some of these, but it often dissolves as it is neutralized by the added base.
Q4: I'm observing multiple unexpected peaks by GC-MS or LC-MS. What could be the cause?
A4: Unexpected peaks can arise from several sources. Incomplete reactions are a primary cause. However, silyl compounds can sometimes generate artifacts, especially during analysis (e.g., GC-MS) or under harsh reaction conditions.[7][8][9] Ensure your reaction goes to completion and consider the stability of the trimethylsilyl group under your specific conditions. While the TMS group in this molecule is relatively robust, highly acidic or fluoride-containing conditions can cleave it.[10][11][12]
Troubleshooting Guide: Maximizing Reaction Yield
This section addresses specific problems encountered during synthesis, providing causative explanations and actionable solutions. The most common application for this reagent is in amide bond formation, which will be our primary focus.
Problem 1: Low or No Conversion in Amide Coupling Reactions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Incomplete Neutralization | The amine salt (R-NH₃⁺) is the predominant species, which is not nucleophilic. An insufficient amount of base fails to generate enough of the free amine (R-NH₂) to drive the reaction forward. | Solution: Use at least 1.1 equivalents of a tertiary amine base (e.g., TEA, DIEA) relative to the this compound. For reactions that generate an acidic byproduct (like amide couplings using acyl chlorides), an additional equivalent of base is required (total 2.1+ eq.).[5] |
| Poor Carboxylic Acid Activation | The carboxylic acid must be converted into a highly reactive intermediate (like an activated ester or acyl chloride) for the amine to attack.[6] Inefficient activation by the coupling agent leads to low conversion. | Solution: Choose a suitable coupling agent. For standard couplings, EDC in the presence of HOBt or HOAt is effective. For more challenging or sterically hindered substrates, stronger coupling agents like HATU or HBTU are recommended.[6][13] Ensure reagents are anhydrous, as water can hydrolyze the activated intermediate. |
| Unfavorable Reaction Conditions | Low temperature may slow the reaction rate excessively, while high temperatures can cause decomposition of reagents or products. Solvent choice affects solubility and reaction kinetics. | Solution: Most amide couplings are run between 0 °C and room temperature.[6] If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can be attempted, but monitor for side product formation by TLC or LC-MS. Ensure all starting materials are fully dissolved; if not, consider a more polar solvent like DMF. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically bulky near the reactive center, the reaction rate will be significantly lower. | Solution: Switch to a more powerful coupling reagent like HATU or COMU. Increase the reaction time and/or temperature. If possible, consider using a less hindered analogue of your substrate. |
Problem 2: Difficult Purification & Low Isolated Yield
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Product Loss During Work-up | Amine-containing products can become protonated during an acidic aqueous wash and partition into the aqueous layer, leading to significant product loss. | Solution: During aqueous extraction, ensure the aqueous layer is made basic (pH > 9) with a base like NaHCO₃ or Na₂CO₃ before extracting with an organic solvent.[14] This ensures your product is in its neutral, free amine form and has maximum solubility in the organic phase. |
| Emulsion Formation | The presence of salts (like triethylammonium chloride) and polar materials can lead to the formation of emulsions during aqueous extraction, making phase separation difficult and trapping the product. | Solution: Add a saturated brine (NaCl) solution to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite® can be effective. |
| Product Tailing on Silica Gel | The basic amine product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant band tailing during column chromatography. This results in poor separation and often requires a large volume of eluent, increasing the risk of product loss. | Solution: Add a small amount (0.5-1%) of a volatile tertiary amine like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[14] The TEA will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly in sharp bands. |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a robust starting point for coupling a generic carboxylic acid with this compound using HATU, a highly effective coupling agent.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Amine Addition: Add this compound (1.1 eq.).
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.5 eq.). The mixture may become cloudy as the amine salt is neutralized. Stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Quench & Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and finally, saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system containing 0.5-1% triethylamine to prevent tailing.
Diagram: Troubleshooting Workflow for Low Amide Coupling Yield
This diagram outlines a logical sequence of steps to diagnose and solve issues with low reaction yield.
Caption: A troubleshooting tree for diagnosing low yield in amide coupling reactions.
Diagram: General Amide Coupling Mechanism (HATU)
This diagram illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent reaction with the free amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2021). 16: Silylethers.
- BenchChem. (n.d.). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
- Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 134-140.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Indian Journal of Chemistry. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals.
- Wikipedia. (n.d.). Silyl ether.
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Open Journal of Organic Chemistry, 2(1).
- BenchChem. (n.d.). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates.
- Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. CAS No: 24103-64-8.
- Reddit. (2022). amide coupling help. r/Chempros.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- LGC Standards. (n.d.). This compound. CAS Number: 18135-30-3.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.
- ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?
- CymitQuimica. (n.d.). This compound.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
Sources
- 1. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions and byproducts in silylation with 2-(Trimethylsilyl)ethanamine hydrochloride.
Welcome to the technical support center for silylation reactions utilizing 2-(trimethylsilyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for your experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you to anticipate and resolve challenges in your silylation processes.
Introduction to Silylation with this compound
This compound is a bifunctional reagent that introduces a protected amine in the form of a trimethylsilylethyl group. This reagent is particularly useful when a primary amine needs to be installed in a molecule while other sensitive functional groups are present. The silylation reaction typically involves the deprotonation of a substrate's active hydrogen (e.g., from an alcohol, phenol, or carboxylic acid) followed by nucleophilic attack on the silicon atom of a silylating agent.
However, with this compound, the silylating agent is also the source of the functional group being introduced. The hydrochloride salt form necessitates the use of a base to liberate the free amine, which can then participate in the desired reaction or, in some cases, lead to side reactions. Understanding the delicate balance of reactivity is key to a successful transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your silylation experiments with this compound in a question-and-answer format.
Issue 1: Low or No Silylation Yield
Q: I am not observing any significant formation of my desired silylated product. What are the likely causes and how can I resolve this?
A: Low or no yield in a silylation reaction with this compound can stem from several factors, primarily related to the activation of the amine and the presence of interfering substances.
Causality and Solutions:
-
Incomplete Deprotonation of the Amine Hydrochloride: The primary amine of this compound is protonated and therefore non-nucleophilic.[1] An insufficient amount or an inappropriate choice of base will fail to generate the free amine required for the reaction.
-
Protocol: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt.[1] For substrates with their own acidic protons (e.g., carboxylic acids), additional equivalents of base will be necessary.
-
-
Presence of Moisture: Silylating agents are highly susceptible to hydrolysis.[2] Any water present in the reaction mixture will consume the reagent, leading to the formation of silanols and ultimately disiloxanes, reducing the availability of the silylating agent for your substrate.
-
Protocol: All glassware should be oven-dried before use. Solvents must be anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility of the reagents and for facilitating the reaction.
-
Recommendation: Aprotic polar solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are generally good choices. Ensure your substrate and the free base of the silylating agent are soluble in the chosen solvent.
-
-
Low Reaction Temperature: While silylation can often proceed at room temperature, some less reactive substrates may require gentle heating to achieve a reasonable reaction rate.
-
Troubleshooting Step: If the reaction is sluggish at room temperature, try heating the mixture to 40-60 °C and monitor the progress by TLC or LC-MS.
-
Issue 2: Formation of a White Precipitate
Q: A significant amount of a white solid has precipitated from my reaction mixture. What is this solid and is it affecting my reaction?
A: The most common white precipitate observed in this reaction is the hydrochloride salt of the base you have added (e.g., triethylammonium chloride).
Explanation:
-
When a base like triethylamine (NEt₃) is used to deprotonate the this compound, the following acid-base reaction occurs: (CH₃)₃SiCH₂CH₂NH₃⁺Cl⁻ + NEt₃ → (CH₃)₃SiCH₂CH₂NH₂ + Et₃NH⁺Cl⁻ (precipitate)
-
The formation of this precipitate is a good indicator that the free amine of your silylating agent has been generated. However, if the precipitate is excessively thick, it can hinder stirring and affect the reaction kinetics.
Solutions:
-
Solvent Choice: Using a solvent that can partially solubilize the ammonium salt, or a larger volume of solvent, can help to maintain a stirrable slurry.
-
Filtration: In most cases, the precipitate is simply filtered off at the end of the reaction during workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my reaction?
A1: Besides unreacted starting materials, several byproducts can form:
-
Hexamethyldisiloxane: This is a common byproduct resulting from the hydrolysis of the trimethylsilyl group, especially if moisture is present. Two molecules of the resulting silanol can then condense.
-
Self-Condensation Products: Primary amines can undergo self-condensation, particularly at elevated temperatures, to form secondary amines and ammonia.[4] In this case, N-(2-(trimethylsilyl)ethyl)-2-(trimethylsilyl)ethanamine could be a potential byproduct.
-
Cyclic Silazanes: Intramolecular cyclization of aminosilanes can lead to the formation of cyclic silazanes, especially with longer alkyl chains between the silicon and the amine. While less likely with a two-carbon linker, it remains a possibility under certain conditions.[5][6]
-
Hydrolysis of the Silylated Product: The resulting silyl ether or silyl ester can be sensitive to hydrolysis, especially under acidic or strongly basic conditions during workup. The amine functionality within the product molecule can catalyze this hydrolysis.[7]
Q2: How can I monitor the progress of my silylation reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method. The silylated product will typically have a higher Rf value than the starting material due to its increased non-polar character. Staining with potassium permanganate or other suitable stains can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques.[8]
Q3: What is the role of the hydrochloride in this compound?
A3: The hydrochloride salt improves the stability and shelf-life of the reagent. Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. The salt form protects the amine functionality. However, as discussed, it necessitates the use of a base to liberate the reactive free amine.[1]
Q4: Can I use a different silylating agent in combination with this compound?
A4: This is generally not recommended. This compound is intended to be the source of the silyl group and the functional amine. Adding another silylating agent would lead to a complex mixture of products.
Q5: What is the best way to purify my silylated product?
A5: Purification is typically achieved by column chromatography on silica gel. It is important to use a relatively non-polar eluent system to prevent hydrolysis of the silylated product on the acidic silica gel. A common technique is to add a small amount of a neutral or basic modifier, such as triethylamine, to the eluent.
Data and Protocols
Table 1: Common Byproducts and Their Characteristics
| Byproduct | Chemical Structure | Potential Cause | Analytical Signature (MS) |
| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ | Presence of water in the reaction | m/z = 147 (M-CH₃)⁺ |
| Self-Condensation Product | (CH₃)₃SiCH₂CH₂NHCH₂CH₂(CH₃)₃Si | High reaction temperature, prolonged reaction time | Molecular ion corresponding to C₁₀H₂₇NSi₂ |
| Hydrolyzed Product | R-OH (from R-O-Si(CH₃)₃) | Acidic or basic workup, presence of water | Disappearance of the silylated product peak and reappearance of the starting material peak |
Protocol 1: General Procedure for Silylation of an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and anhydrous solvent (e.g., CH₂Cl₂) to an oven-dried flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add this compound (1.2 eq.) followed by a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated ammonium salt. Wash the precipitate with a small amount of the anhydrous solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a non-polar organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Visualizing Reaction Pathways
Diagram 1: Desired Silylation Reaction Pathway
Caption: Desired reaction pathway for silylation.
Diagram 2: Common Side Reaction Pathways
Caption: Common side reaction pathways.
References
-
Herbig, M., et al. (2019). Synthesis of all cyclic N-aminosilanes by cyclisation or substitution reactions. ResearchGate. [Link]
-
Herbig, M., et al. (2020). Synthesis of cyclic aminosilanes with method A and B. ResearchGate. [Link]
-
How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
-
Techniques for Silylation. ResearchGate. [Link]
-
Silylation - Wikipedia. Wikipedia. [Link]
-
2-(trimethylsilyl)ethanamine. Stenutz. [Link]
-
CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Pharmaffiliates. [Link]
- silyl
-
Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. OSTI.GOV. [Link]
-
N-(2-[(trimethylsilyl)oxy]ethyl)amine | C8H23NOSi2. PubChem. [Link]
-
N,N-bis [2-Trimethylsiloxyethyl] ethanamine | C12H31NO2Si2. PubChem. [Link]
-
2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine | C14H27NO2Si2. PubChem. [Link]
-
Self-Condensation of Primary Amines at Ambient Temperature. ChemistryViews. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. PMC. [Link]
-
Hydrochloride salt of amine : r/OrganicChemistry. Reddit. [Link]
-
2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. OUCI. [Link]
-
Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed. [Link]
-
20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. N,N-bis [2-Trimethylsiloxyethyl] ethanamine | C12H31NO2Si2 | CID 524290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 5804-92-2: 2-[(trimethylsilyl)oxy]ethanamine [cymitquimica.com]
Technical Support Center: Troubleshooting Incomplete Reactions of 2-(Trimethylsilyl)ethanamine Hydrochloride
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 2-(Trimethylsilyl)ethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete reactions involving this versatile reagent. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and function of this compound.
Q1: What is the primary function of the hydrochloride in this reagent? A: The hydrochloride salt form serves two main purposes. Firstly, it enhances the compound's shelf-life and stability by preventing the free amine from undergoing undesired reactions, such as reacting with atmospheric carbon dioxide. Secondly, it renders the amine non-nucleophilic. The protonated ammonium group must be neutralized in situ to liberate the reactive primary free amine required for your reaction.
Q2: Is the trimethylsilyl (TMS) group a protecting group for the amine? A: No. In this specific molecule, the trimethylsilyl group is a stable, covalently bonded part of the carbon skeleton. It is not protecting the amine functionality. The amine's reactivity is masked by its protonation as a hydrochloride salt. This is distinct from other contexts where TMS groups are used as labile (easily removable) protecting groups for alcohols, amines, or acids.[1]
Q3: Do I always need to add a base when using this reagent? A: Yes, the addition of a non-nucleophilic base is almost always critical. At least one molar equivalent of base is required to neutralize the hydrochloride salt and generate the free 2-(trimethylsilyl)ethanamine. In many reactions, such as amide couplings, additional base is necessary to scavenge protons generated during the reaction itself.[2]
Q4: How stable is the carbon-silicon (C-Si) bond in this molecule? A: The C-Si bond in 2-(trimethylsilyl)ethanamine is robust and stable under most standard synthetic conditions, including amide coupling, alkylation, and reductive amination. It is not susceptible to cleavage by mild acids or bases, unlike silyl ethers (R-O-SiR₃), which are readily cleaved by fluoride ions or acid.[3][4]
Troubleshooting Guide for Incomplete Reactions
This guide focuses on the most common application of this compound: amide bond formation . The principles discussed here are broadly applicable to other reactions where it serves as a nucleophile.
Scenario 1: The reaction does not start, or the starting amine is largely unconsumed.
Q: I've mixed my carboxylic acid, coupling agents, and this compound, but TLC/LC-MS analysis shows no product formation. What is the most probable cause?
A: Insufficient or Incorrect Use of Base.
This is the most frequent cause of failure. The primary amine remains protonated as an unreactive ammonium salt (-NH₃⁺) without a suitable base to deprotonate it.
-
Causality: The lone pair of electrons on the nitrogen atom is essential for its nucleophilic attack on an activated carboxylic acid (or other electrophile). In the hydrochloride salt form, this lone pair is occupied by a proton, rendering the amine non-nucleophilic.
-
Solution: You must add at least two equivalents of a non-nucleophilic tertiary amine base for a standard amide coupling.
-
Equivalent 1: Neutralizes the hydrochloride salt to generate the free amine.
-
Equivalent 2: Scavenges the acid byproduct generated during the coupling reaction (e.g., from the formation of an active ester).
-
Recommended Bases for Amide Coupling
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | Standard, cost-effective choice. Can sometimes cause side reactions. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | Sterically hindered, reducing its potential for nucleophilic side reactions. Often the preferred choice. |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker base, useful when dealing with sensitive substrates prone to racemization. |
Scenario 2: The reaction starts but proceeds slowly or stalls, leaving unreacted starting materials.
Q: My reaction is sluggish and gives a low yield, even though I added the correct amount of base. What other factors should I investigate?
A: Reagent Quality, Solvent Choice, and Reaction Conditions.
Once the fundamental issue of basicity is addressed, incomplete conversions often point to problems with the reaction environment or the reagents themselves.
-
Moisture Contamination:
-
Causality: Many common amide coupling reagents (e.g., HATU, HOBt, EDC) are highly sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate faster than it can react with the amine, effectively killing the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle coupling reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Poor Solubility:
-
Causality: If any of the reactants (the free amine, the carboxylic acid, or the coupling agent) are not fully dissolved, the reaction becomes diffusion-limited, leading to slow or incomplete conversion.
-
Solution: Choose a solvent that effectively dissolves all components. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common first choices. If solubility remains an issue in DCM, consider switching to DMF or using a co-solvent system.
-
-
Sub-Optimal Temperature:
-
Causality: While many amide couplings proceed well at room temperature, sterically hindered carboxylic acids or amines may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is clean but incomplete after 12-24 hours at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor for potential side product formation at the higher temperature.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing incomplete reactions.
Sources
Preventing hydrolysis of the trimethylsilyl group during workup.
Technical Support Center: Trimethylsilyl (TMS) Group Protection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the intricacies of the trimethylsilyl (TMS) protecting group. The TMS group is a valuable tool in multi-step organic synthesis for temporarily masking reactive functional groups like alcohols.[1][2] However, its lability, particularly during aqueous workups, can lead to premature deprotection and diminished yields. This guide provides in-depth, field-proven insights into the mechanisms of TMS hydrolysis and offers robust troubleshooting strategies and protocols to ensure the integrity of your silylated compounds during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is my TMS group being cleaved during a standard aqueous workup?
A1: The silicon-oxygen bond in a trimethylsilyl ether is highly susceptible to hydrolysis under both acidic and basic conditions.[3] Standard aqueous workups often involve washing with acidic or basic solutions (e.g., sat. aq. NH₄Cl or sat. aq. NaHCO₃) which can catalyze the cleavage of the TMS group, regenerating the alcohol.[4] Even neutral water can cause slow hydrolysis, a process accelerated by prolonged exposure or elevated temperatures.[5]
Q2: What are the primary factors that influence the rate of TMS hydrolysis?
A2: The main factors are:
-
pH: Hydrolysis is significantly accelerated under both acidic (pH < 4) and basic (pH > 9) conditions.[2][5]
-
Steric Hindrance: The TMS group is the smallest of the common silyl ethers, making it the most susceptible to hydrolysis.[6][7] Bulkier silyl groups like TBDMS or TIPS offer greater stability.[8][9]
-
Temperature: Higher temperatures increase the rate of hydrolysis. Performing washes with cold solutions can help mitigate cleavage.[3]
-
Solvent: Protic solvents like water and alcohols can participate in the hydrolysis mechanism.[3]
Q3: How can I quickly check if TMS deprotection has occurred?
A3: The simplest method is Thin Layer Chromatography (TLC). The deprotected alcohol will be significantly more polar than the TMS-protected starting material, resulting in a lower Retention Factor (Rf) value. You can also use ¹H NMR spectroscopy to look for the disappearance of the characteristic TMS singlet peak around 0 ppm and the reappearance of the alcohol proton.[1][3]
Understanding the Instability: Mechanism of Hydrolysis
To effectively prevent hydrolysis, it is crucial to understand the mechanisms by which it occurs. The cleavage of the Si-O bond is catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[4] This is often the rate-determining step. Subsequent proton transfer and departure of the alcohol regenerates the hydroxyl group and forms a trimethylsilanol (TMSOH) byproduct.
Caption: Acid-catalyzed hydrolysis of a TMS ether.
Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion directly attacks the silicon atom. Because silicon has accessible d-orbitals, it can form a pentacoordinate, hypervalent intermediate.[5][10] This intermediate then collapses, breaking the Si-O bond to release the alkoxide, which is subsequently protonated by water.
Caption: Base-catalyzed hydrolysis of a TMS ether.
Troubleshooting Guide: Preserving the TMS Group During Workup
If you are experiencing undesired cleavage of your TMS group, consult the following decision tree and protocols.
Caption: Decision tree for selecting a workup strategy.
Detailed Experimental Protocols
Protocol 1: Non-Aqueous Workup
This is the most robust method for preventing hydrolysis and is suitable when all reaction byproducts are non-ionic and can be removed via filtration or evaporation.
Application: Ideal for reactions where byproducts are solid precipitates (e.g., triethylamine hydrochloride) or volatile.[11][12]
Methodology:
-
Reaction Quench (if necessary): If the reaction contains highly reactive species, quench by adding a non-protic reagent. For example, excess organolithiums can be quenched with a small amount of ethyl acetate.
-
Removal of Solids: Cool the reaction mixture. If a salt has precipitated (e.g., from using triethylamine with TMSCl), remove it by filtration through a pad of Celite®.[11] Wash the filter cake with a small amount of anhydrous organic solvent (e.g., diethyl ether, hexanes).
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be purified directly by flash chromatography on silica gel. It's sometimes observed that TMS ethers can be labile on silica gel; in such cases, the silica gel can be pre-treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%).[13]
Protocol 2: Buffered Aqueous Workup
When an aqueous wash is unavoidable (e.g., to remove highly polar impurities like DMF or DMSO), maintaining a neutral pH is critical.
Application: For removing water-soluble impurities when the TMS-protected compound must be preserved.
Methodology:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Buffered Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a cold (0-5 °C) pH 7 phosphate buffer solution. If acidic impurities are present, a very gentle wash with cold, dilute NaHCO₃ can be attempted, but it must be done quickly. Conversely, for basic impurities, a quick wash with cold, dilute NH₄Cl is an option.[8] The key is speed and temperature control.
-
Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine).[14] Brine helps to remove dissolved water from the organic layer and initiates the drying process.[14]
-
Drying and Concentration: Separate the organic layer and dry it thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.
Protocol 3: Workup with Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind to specific types of impurities, allowing them to be removed by simple filtration.[15] This avoids the need for an aqueous wash altogether.
Application: Excellent for removing residual acidic or basic catalysts or byproducts before solvent removal.
Methodology:
-
Select Resin: Choose a resin based on the impurity to be removed.
-
Acid Scavengers (e.g., SiliaBond Piperidine, MP-Carbonate): Use to remove acidic impurities like excess HCl or p-toluenesulfonic acid.[16][17]
-
Electrophile/Base Scavengers (e.g., SiliaMetS Triamine, Isolute Si-Thiol): Use to remove amine bases (like triethylamine) or other nucleophilic/basic residues.[18][19]
-
-
Scavenging Step: Once the primary reaction is complete, add the appropriate scavenger resin to the reaction mixture (typically 2-5 equivalents relative to the impurity).
-
Stir: Stir the slurry at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent.
-
Concentration & Purification: Combine the filtrate and washes, remove the solvent under reduced pressure, and proceed with purification (e.g., chromatography).
Comparative Data: Silyl Ether Stability
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The TMS group is the least sterically hindered and therefore the most labile.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis[4][8] | Relative Rate of Basic Hydrolysis[4][8] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data relative to TMS = 1.
This table clearly illustrates that if TMS lability is a persistent issue, switching to a bulkier protecting group like TBDMS or TIPS is a highly effective strategy for subsequent synthetic steps.[6][7]
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (2023, December 2). Trimethylsilyl group. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
Homework.Study.com. (n.d.). TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis. [Link]
-
MDPI. (2024, April 18). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. PubMed Central. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Wikipedia. (2023, November 29). Silyl ether. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Note: A direct link to the full text is not available, but the book is a standard reference in organic chemistry.)
-
ACS GCI Pharmaceutical Roundtable. (2026, January 4). Trimethylsilyl Iodide (TMSI). Reagent Guides. [Link]
-
ACS Publications. (2018, July 20). Chemistry Takes a Bath: Reactions in Aqueous Media. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. [Link]
-
Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
Request PDF. (2025, August 7). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. [Link]
-
ResearchGate. (2015, April 5). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. [Link]
-
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction?. [Link]
-
YouTube. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether. [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
-
Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Reddit. (2023, May 11). I have a boc group i need to remove without touching the TBS in my molecule.... [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
ResearchGate. (2017, February 13). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. [Link]
-
ResearchGate. (2017, February 1). How can I clean triethylamine (TEA) from my polymer based material?. [Link]
Sources
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
- 17. specialchem.com [specialchem.com]
- 18. biotage.com [biotage.com]
- 19. silicycle.com [silicycle.com]
Purification techniques for products synthesized with 2-(Trimethylsilyl)ethanamine hydrochloride.
Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering purification challenges with products synthesized using 2-(trimethylsilyl)ethanamine hydrochloride. The unique bifunctional nature of this reagent—a reactive primary amine and a labile trimethylsilyl (TMS) group—often leads to specific purification hurdles that require tailored solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound?
A1: The impurity profile is typically dictated by the reaction conditions and workup procedure. Common species include:
-
Silyl-based Byproducts: Upon exposure to protic sources (e.g., water, alcohols during workup), the TMS group can be cleaved, generating trimethylsilanol (TMS-OH), which readily dimerizes to the nonpolar and often problematic hexamethyldisiloxane (HMDSO).
-
Excess Starting Material: Unreacted 2-(trimethylsilyl)ethanamine can persist.
-
Reaction Artifacts: Unexpected derivatives or byproducts can form, especially in complex reaction mixtures or when derivatizing crude samples.[1][2] These can include side-reactions with solvents or other reagents.[2]
-
Salts: Inorganic salts from reagents or pH adjustments (e.g., triethylamine hydrochloride) are common.[3]
Q2: How does the 2-(trimethylsilyl)ethyl moiety affect the properties of my final product?
A2: The 2-(trimethylsilyl)ethyl group imparts a dual character to the molecule. The TMS portion is lipophilic and nonpolar, while the ethylamine portion is polar and basic. This can lead to amphiphilic behavior, complicating standard purification techniques. The polarity can be particularly influential, sometimes requiring specialized chromatographic methods to achieve good separation.[4][5]
Q3: My product appears to be degrading on silica gel. What is happening and how can I prevent it?
A3: The acidic nature of standard silica gel can catalyze the cleavage of the C-Si bond, especially in sensitive substrates. Furthermore, the free amine in your product can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, streaking, and in some cases, irreversible adsorption or degradation.[5] To mitigate this, consider:
-
Deactivating the Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 0.5-2% in the eluent), can neutralize the acidic sites.[6]
-
Using Alternative Stationary Phases: Basic alumina or amine-functionalized silica can provide a more inert support for basic compounds.[5][7]
-
Reverse-Phase Chromatography: This technique avoids the issues associated with acidic silica gel entirely.
Purification Troubleshooting Guide
This section addresses specific experimental problems with detailed, cause-and-effect explanations and actionable protocols.
Issue 1: A persistent, nonpolar byproduct is contaminating my product fractions after chromatography.
Problem: This is very likely hexamethyldisiloxane (HMDSO), formed from the hydrolysis of TMS-containing species during the aqueous workup. Its low polarity causes it to co-elute with desired products in nonpolar solvent systems.
Solutions:
-
Fluoride-Based Workup: The exceptional strength of the Silicon-Fluoride bond (bond energy ~580 kJ/mol) can be exploited for complete desilylation prior to purification.[8] Reagents like tetra-n-butylammonium fluoride (TBAF) cleanly convert all TMS groups to a non-volatile silyl-fluoride species and an alcohol, preventing HMDSO formation.
-
Acidic Wash (Carefully Applied): A dilute acidic wash (e.g., 1N HCl) during the initial workup can hydrolyze TMS ethers.[9] However, this may also cleave the desired TMS group from your product if it is not robust. This method is best for removing silyl ethers that acted as protecting groups, rather than structural components.
-
Volatilization: HMDSO is volatile (b.p. 101 °C). If your desired product is a non-volatile solid or high-boiling oil, HMDSO and other volatile silyl byproducts like chlorotrimethylsilane (b.p. 57 °C) can often be removed under high vacuum.[10]
Workflow Diagram: Choosing a Silyl Byproduct Removal Strategy
Caption: Decision tree for selecting the appropriate silyl byproduct removal method.
Issue 2: My amine-containing product streaks badly on silica gel, preventing separation.
Problem: The basic amine lone pair interacts strongly with acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This causes a non-ideal equilibrium, resulting in broad, tailing peaks that merge together.[5]
Solutions:
-
Mobile Phase Modification: Adding a small amount of a competitive base to the eluent, such as triethylamine or ammonia (as a solution in methanol), can saturate the acidic sites on the silica, allowing your product to elute with better peak shape.[5][6]
-
Reverse-Phase Chromatography: By using a hydrophobic stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), the separation mechanism is shifted from adsorption to partitioning. This approach is excellent for polar compounds and avoids interactions with acidic silica.[7]
-
Ion-Pair Chromatography: For highly polar or charged amines, adding an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the reverse-phase mobile phase can neutralize the charge on the protonated amine, improving retention and peak shape.
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Typical Eluent System | Best For |
| Normal Phase | Silica Gel | Dichloromethane/Methanol with 1% Triethylamine | Moderately polar amines; initial purification.[5] |
| Normal Phase | Alumina (Basic) | Ethyl Acetate/Hexanes | Basic compounds sensitive to acidic silica.[5] |
| Reverse Phase | C18 Silica | Water/Acetonitrile with 0.1% Formic Acid or TFA | Polar, water-soluble amines; high-resolution purification.[7][11] |
| HILIC | Amine-bonded | Acetonitrile/Water (High organic content) | Very polar, water-soluble compounds that have poor retention in RP.[7][11] |
Issue 3: How can I efficiently remove unreacted 2-(trimethylsilyl)ethanamine from my non-polar product?
Problem: The excess basic starting material needs to be removed from a product that may not be compatible with an aqueous acidic wash.
Solution: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and sequester specific types of molecules from solution.[12][13] For removing a primary amine like 2-(trimethylsilyl)ethanamine, an electrophilic scavenger is ideal. The product is simply stirred with the resin, which immobilizes the excess amine. A simple filtration then yields a purified solution of the desired product.[13]
Table 2: Comparison of Scavenger Resins for Primary Amine Removal
| Resin Functional Group | Reaction Mechanism | Advantages | Considerations |
| Isocyanate | Forms a urea linkage with the amine. | High reactivity, efficient scavenging.[13] | Moisture sensitive; can release byproducts. |
| Sulfonyl Chloride | Forms a sulfonamide linkage. | Stable, high capacity. | Can be less reactive than isocyanate. |
| Aldehyde | Forms an imine, often requires a reducing agent. | Good for selective removal. | Two-step process (imine formation then reduction). |
Detailed Experimental Protocols
Protocol 1: Purification via Salt Formation and Recrystallization
This classic method is highly effective for purifying basic compounds that are crystalline as their hydrochloride salts.
-
Initial Purification: Perform a preliminary purification using flash chromatography on silica gel treated with 1% triethylamine to obtain the product as a free base, albeit potentially with minor impurities.
-
Dissolution: Dissolve the semi-purified product in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt of the product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected solid with cold diethyl ether to remove any non-basic, soluble impurities.
-
Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/dichloromethane) to achieve high purity.
-
Drying: Dry the purified salt under high vacuum.
Protocol 2: General Procedure for Using an Electrophilic Scavenger Resin
This protocol describes the removal of excess 2-(trimethylsilyl)ethanamine using a polymer-bound isocyanate resin.
-
Reaction Completion: Once the primary reaction is complete (as monitored by TLC or LC-MS), add the isocyanate scavenger resin to the reaction vessel (typically 2-4 equivalents relative to the excess amine).
-
Agitation: Gently agitate the mixture by shaking or stirring at room temperature. The required time can range from 2 to 24 hours. Monitor the removal of the starting amine by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified product.[3][14]
Workflow Diagram: Scavenger Resin Purification
Caption: Step-by-step workflow for purification using a scavenger resin.
References
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Various Authors. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? ResearchGate. [Link]
-
Various Authors. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. Chemistry Stack Exchange. [Link]
-
Bannwart, L. M., Rieder, P. S., & Mayor, M. (n.d.). 2-(3-Cyanopropyldimethylsilyl)ethyl as a Polar Sulfur Protecting Group. Thieme. [Link]
-
Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
-
Fujisilysia Chemical. SCAVENGER. [Link]
-
Wikipedia. Scavenger resin. [Link]
-
Organic Syntheses Procedure. [Link]
-
Various Authors. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Danheiser, R. L., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Wipf Group. (2004). Strategies in organic synthesis. University of Pittsburgh. [Link]
-
Organic Syntheses Procedure. [Link]
-
Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PubMed. [Link]
-
Organic Syntheses Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. biotage.com [biotage.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Purification Strategies for Reactions Involving 2-(Trimethylsilyl)ethanamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the removal of unreacted 2-(trimethylsilyl)ethanamine hydrochloride from reaction mixtures. The following question-and-answer format directly addresses common challenges and provides detailed, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is critical for designing an effective purification strategy. As a hydrochloride salt of a primary amine, its behavior is governed by its acidic proton and the presence of the trimethylsilyl (TMS) group.
Key properties to consider are:
-
High Polarity and Water Solubility: Being a salt, it is highly polar and generally soluble in aqueous solutions. This is the primary characteristic exploited for its removal via aqueous washes.
-
Basicity of the Free Amine: The corresponding free amine, 2-(trimethylsilyl)ethanamine, is basic. This allows for its manipulation through acid-base chemistry.
-
Potential for TMS Group Lability: The trimethylsilyl group can be sensitive to both strongly acidic and basic conditions, which could lead to cleavage and the formation of other byproducts.[1] Therefore, the pH of the workup conditions must be carefully controlled.
Q2: My reaction is complete, and I suspect a significant amount of unreacted this compound remains. What is the most straightforward removal method?
A2: For most applications where the desired product is non-polar to moderately polar and resides in an organic solvent, a simple aqueous wash is the most direct and effective method. The high polarity of the hydrochloride salt drives its partitioning into the aqueous phase.
However, the success of this extraction is highly dependent on the pH of the aqueous solution. Since the starting material is already a hydrochloride salt, washing with neutral or slightly acidic water is often sufficient.
Troubleshooting and In-depth Protocols
Problem 1: A simple water wash is not completely removing the amine hydrochloride.
This is a common issue and can be attributed to several factors, including the formation of emulsions or unfavorable partitioning coefficients. Here are more robust aqueous extraction strategies.
Strategy 1.1: Dilute Acidic Wash
Underlying Principle: By ensuring the amine remains in its protonated, salt form, its solubility in the aqueous layer is maximized.[2][3] This prevents the free amine from partitioning back into the organic layer.
When to Use This:
-
Your desired product is stable to mild acid.
-
You are using a non-polar organic solvent for your reaction/extraction (e.g., dichloromethane, ethyl acetate, toluene).
-
Solvent Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) to reduce the viscosity and improve phase separation.
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M HCl aqueous solution. Use a volume of acidic solution approximately equal to the organic layer volume.
-
Phase Separation: Gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1M HCl one or two more times.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Expert Tip: To confirm the removal of the amine, you can check the pH of the final aqueous wash. It should be neutral.
Problem 2: My product is sensitive to acidic conditions.
Acid-labile functional groups, including certain protecting groups like Boc or silyl ethers, can be cleaved under acidic workup conditions.[1][3] In these cases, alternative methods are required.
Strategy 2.1: Copper (II) Sulfate Wash
Underlying Principle: Primary amines form a coordination complex with copper (II) sulfate, which is highly water-soluble.[2][3] This complex partitions into the aqueous phase, effectively removing the amine from the organic layer. This method avoids the use of strong acids.[4]
When to Use This:
-
Your product contains acid-sensitive functional groups.
-
You are trying to remove a primary amine.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent.
-
Copper Sulfate Wash: In a separatory funnel, wash the organic layer with a saturated aqueous solution of copper (II) sulfate. A color change in the aqueous layer from blue to a deeper blue or purple indicates the formation of the copper-amine complex.[2][3]
-
Repeat Washes: Continue washing with fresh portions of the copper (II) sulfate solution until no further color change is observed in the aqueous layer.[4]
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual copper salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Problem 3: Aqueous workups are leading to emulsions or are not feasible for my reaction scale.
In some cases, particularly with certain solvent systems or on a large scale, aqueous extractions can be cumbersome. Non-extractive methods can be advantageous.
Strategy 3.1: Precipitation of the Free Amine
Underlying Principle: If the free amine form of 2-(trimethylsilyl)ethanamine is insoluble in your reaction solvent, you can neutralize the hydrochloride salt and filter off the resulting solid. This is often less common for this specific amine but can be a useful technique for other amine salts.
Strategy 3.2: Chromatographic Purification
Underlying Principle: If all other methods fail or if other impurities are also present, column chromatography is a reliable purification method. The high polarity of the amine hydrochloride means it will have a strong affinity for the stationary phase (e.g., silica gel).
Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is acidic and can cause streaking of amines. To mitigate this, the silica gel can be pre-treated with a base, or a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) can be added to the eluent.[5]
-
Eluent System: A polar eluent system will be required to move the desired product off the column while retaining the highly polar amine salt at the baseline. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate, or a mixture containing methanol) is often effective.
-
TMS Group Stability: Be mindful that prolonged exposure to silica gel can potentially lead to the cleavage of the TMS group.[1] Running the column efficiently and not letting the compound sit on the silica for an extended period is advisable.
The following diagram illustrates a logical workflow for choosing the appropriate purification strategy.
Caption: Decision workflow for removing 2-(trimethylsilyl)ethanamine HCl.
Summary of Methods
| Method | Principle | Advantages | Disadvantages |
| Dilute Acidic Wash | Protonation and extraction | Highly effective, simple, and scalable. | Not suitable for acid-sensitive products. |
| Copper (II) Sulfate Wash | Complexation and extraction | Mild conditions, suitable for acid-sensitive compounds. | Requires multiple washes, introduces metal salts. |
| Column Chromatography | Differential adsorption | High purity achievable, removes other impurities. | Time-consuming, potential for product loss on column, TMS lability. |
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Reddit. Amine workup. r/Chempros. [Link]
-
Reddit. Purifying compound containing trimethylsilyl group by column chromatography. r/chemhelp. [Link]
-
Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
MDPI. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]
-
European Patent Office. Purification of silicon tetrachloride - EP 0488765 B1. [Link]
-
ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. [Link]
-
Indian Journal of Chemistry. Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. [Link]
-
American Chemical Society. A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. [Link]
-
Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Reactions of Amines. [Link]
-
Not Voodoo. Remove Sticky Reagents. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
Reddit. Getting rid of Bis(trimethylsilyl)amine?. r/Chempros. [Link]
-
ResearchGate. How do I get rid of triethyl amine in a reaction?. [Link]
-
ResearchGate. How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. [Link]
Sources
Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-(Trimethylsilyl)ethanamine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing reactions involving 2-(trimethylsilyl)ethanamine hydrochloride, with a specific focus on its inherent moisture sensitivity. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the success and reproducibility of your experiments.
Section 1: The "Why" - Understanding the Chemistry of Moisture Sensitivity
A fundamental understanding of why and how moisture interferes with your reaction is the first line of defense against failed experiments. This section delves into the chemical principles governing the reactivity of this compound.
FAQ 1.1: Why is this compound so sensitive to moisture?
The moisture sensitivity of this compound is rooted in the reactivity of the silicon-oxygen bond that would form upon any interaction with nucleophiles, and the inherent reactivity of the parent compound's silyl group towards hydrolysis. The trimethylsilyl (TMS) group is a common protecting group for alcohols and amines, but it is highly susceptible to cleavage by water.[1][2]
The reaction, known as hydrolysis, involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This process is often catalyzed by acid or base, but it can proceed even with trace amounts of ambient moisture. The result is the cleavage of the trimethylsilyl group, yielding trimethylsilanol and the unprotected ethanolamine hydrochloride. This side reaction consumes your starting material and introduces impurities into your reaction mixture.
To visualize this detrimental reaction, consider the following pathway:
FAQ 1.2: What are the downstream consequences of moisture contamination in my reaction?
Moisture contamination can lead to a cascade of negative outcomes that compromise your experimental results:
-
Reduced Yield: The most immediate consequence is the consumption of your starting material through hydrolysis, which directly leads to a lower yield of your desired product.[3][4][5][6]
-
Formation of Byproducts: The unprotected ethanolamine hydrochloride and trimethylsilanol can participate in side reactions, leading to a complex mixture of unintended products and complicating purification.
-
Inconsistent Results: Failure to rigorously control moisture can lead to significant variations in yield and product purity from one experiment to the next, hindering the reproducibility of your research.
-
Catalyst Deactivation: In reactions where a moisture-sensitive catalyst is used, even trace amounts of water can lead to its deactivation, causing the reaction to stall or fail completely.
Section 2: Proactive Moisture Control - A Guide to Best Practices
The key to success when working with moisture-sensitive reagents is prevention. Implementing rigorous anhydrous techniques is non-negotiable. This section provides detailed protocols and best practices for creating and maintaining a moisture-free reaction environment.
FAQ 2.1: How should I properly store and handle this compound?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator is highly recommended for additional protection against ambient moisture.
-
Handling: Whenever possible, handle the reagent in a glovebox or glove bag to minimize exposure to the atmosphere.[7] If a glovebox is unavailable, use a Schlenk line and standard air-sensitive techniques.[8][9] Weigh out the required amount of the solid quickly and in a dry, inert atmosphere.
FAQ 2.2: What is the most effective way to dry my solvents for these reactions?
Solvents are a primary source of water contamination.[10] Therefore, ensuring your solvents are rigorously dry is paramount. The choice of drying method depends on the solvent and the required level of dryness.
| Drying Method | Suitable Solvents | Advantages | Disadvantages |
| Activated Molecular Sieves (3Å or 4Å) | Ethers (THF, Et₂O), Dichloromethane (DCM), Acetonitrile, Toluene | Easy to use, good for pre-drying or storage.[11][12] | Can be slow, may not achieve the lowest moisture levels. |
| Distillation from a Drying Agent | Ethers, Hydrocarbons (Toluene, Hexane) | Highly effective for achieving very low water content.[10][13] | Requires specialized glassware, potential safety hazards with reactive drying agents.[11] |
| Solvent Purification System (SPS) | Common organic solvents | Safe and convenient, provides consistently dry and deoxygenated solvent.[11] | High initial equipment cost. |
Protocol: Drying Solvents with Activated Molecular Sieves
-
Activation: Place the molecular sieves in a flask and heat them to at least 300°C under a high vacuum for several hours.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.
-
Drying: Add the activated sieves to the solvent (approximately 5-10% w/v) and allow it to stand for at least 24 hours.
-
Storage: Store the dried solvent over the activated sieves under an inert atmosphere.
FAQ 2.3: How do I set up a reaction under an inert atmosphere using a Schlenk line?
A Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive compounds.[8][9][14] It allows you to perform reactions under a positive pressure of an inert gas like nitrogen or argon.
Step-by-Step Protocol for Setting Up a Reaction:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 125°C overnight) and assembled while still hot to prevent moisture from adsorbing onto the surfaces.[7][15][16]
-
Assemble the Apparatus: Assemble your reaction flask, condenser, and any other necessary glassware. Connect the apparatus to the Schlenk line via a sidearm with a stopcock.
-
Evacuate and Refill Cycles: Carefully evacuate the air from the assembled apparatus using the vacuum on the Schlenk line. Then, backfill the apparatus with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases and moisture are removed.[8][9]
-
Adding Reagents:
-
Solids: Add air-stable solids to the flask before the evacuate-refill cycles.[8] For air-sensitive solids, use a glovebox or a solid addition tube under a positive flow of inert gas.
-
Liquids: Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula under a positive pressure of inert gas.[9]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler connected to the gas outlet.[17]
Section 3: Troubleshooting Guide - When Things Go Wrong
Even with careful preparation, unexpected issues can arise. This section provides a logical framework for diagnosing and resolving common problems encountered in reactions with this compound.
FAQ 3.1: My reaction failed or gave a very low yield. How can I determine if moisture was the culprit?
Diagnosing the cause of a failed reaction requires a systematic approach.[3][18]
-
Analyze the Crude Reaction Mixture: Before purification, take a small aliquot of your crude reaction mixture and analyze it by techniques like ¹H NMR or LC-MS.
-
Look for the presence of unprotected ethanolamine hydrochloride.
-
The presence of trimethylsilanol or its derivatives (like hexamethyldisiloxane) is another strong indicator of hydrolysis.
-
-
Review Your Procedure: Critically evaluate every step of your experimental procedure for potential sources of moisture ingress.
-
Were the solvents certified anhydrous or properly dried?
-
Was the glassware oven-dried and cooled under an inert atmosphere?
-
Were all reagent transfers performed under a positive pressure of inert gas?
-
-
Check Your Reagents: If possible, check the purity of your starting this compound. An already partially hydrolyzed starting material will guarantee a poor outcome.
Troubleshooting Workflow
If you suspect moisture contamination, follow this decision-making workflow to identify and rectify the issue.
References
- BenchChem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemistry LibreTexts. (2024). Guides - Schlenk Line.
- The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere.
- BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- University of York. (n.d.). Setting up a Schlenk line.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Schlenk line [Video]. YouTube.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- ERIC. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education.
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- ScienceMadness Wiki. (2023). Drying solvents.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Wikipedia. (n.d.). Silyl ether.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Chemistry LibreTexts. (2022). Nucleophilic Substitution at Silicon.
- Chemistry World. (2015). Back to basics for silylation.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride.
- CymitQuimica. (n.d.). 2-[(trimethylsilyl)oxy]ethanamine.
- National Institutes of Health. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Wikipedia. (n.d.). Silylation.
- Stenutz. (n.d.). 2-(trimethylsilyl)ethanamine.
- ECHEMI. (n.d.). 2-[(Trimethylsilyl)oxy]ethanamine SDS.
- Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions? [Video]. YouTube.
- ChemicalBook. (n.d.). This compound CAS#: 18135-30-3.
- Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride.
- PubChem. (n.d.). 2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine.
- Parchem. (n.d.). 2-[(Trimethylsilyl)oxy]ethanamine.
- PubChem. (n.d.). Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1).
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Silylation: A Comparative Analysis of Leading Reagents for GC-MS
Executive Summary
For researchers engaged in the analysis of complex biological and chemical samples, derivatization is a cornerstone of robust gas chromatography-mass spectrometry (GC-MS) methodology. Silylation, the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent technique, designed to increase analyte volatility and thermal stability. This guide provides an in-depth comparison of the most powerful and widely used silylating agents, including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will delve into their reactivity, by-product profiles, and substrate specificity, supported by quantitative data and validated experimental protocols.
A critical point of clarification is addressed herein regarding 2-(Trimethylsilyl)ethanamine hydrochloride . Contrary to a potential misconception, this compound is not a silylating agent for derivatization. It is a stable amine salt containing a covalently bonded TMS group, primarily used as a building block in organic synthesis. This guide will first clarify its role before proceeding to a detailed comparison of true silylating agents, ensuring researchers select the optimal reagent for their analytical needs.
The "Why" of Silylation: Overcoming Analytical Hurdles
In GC-MS, an analyte must be both volatile enough to travel through the column and thermally stable enough to withstand high temperatures in the injection port. Many compounds of biological and pharmaceutical interest—such as steroids, sugars, amino acids, and phenols—are inherently non-volatile due to polar functional groups (-OH, -COOH, -NH, -SH). These groups form strong intermolecular hydrogen bonds, increasing boiling points and causing poor chromatographic performance.
Silylation addresses this by replacing the "active" hydrogen on these groups with a non-polar TMS moiety.[1] This chemical modification effectively masks the polar site, which accomplishes several critical goals:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly lowered.[2]
-
Enhances Thermal Stability: Silyl derivatives are less prone to thermal degradation in the GC injector.[1]
-
Improves Chromatographic Performance: Reduced polarity leads to more symmetrical peak shapes and better resolution on standard non-polar GC columns.[3]
The general mechanism is a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the heteroatom (e.g., oxygen in a hydroxyl group) attacks the electrophilic silicon atom of the silylating agent.[4][5]
Clarification on this compound
It is imperative to establish that this compound is not a silylating agent in the context of analytical derivatization. A silylating agent must be capable of donating a silyl group to a substrate. This compound, however, has a stable carbon-silicon bond and exists as a hydrochloride salt. Its primary utility is as a synthetic intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals or specialty silanes.[6][7] Researchers seeking to derivatize a sample for GC-MS analysis should look to the established classes of silylating reagents discussed below.
The Silylating Agent Landscape: A Head-to-Head Comparison
The choice of silylating agent is critical and depends on the analyte's structure, particularly the steric hindrance around the active site, and the desired reactivity.[8][9]
| Feature | BSTFA (+ TMCS) | MSTFA |
| Full Name | N,O-Bis(trimethylsilyl)trifluoroacetamide (+ Trimethylchlorosilane) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Silylating Strength | Very strong. The TMCS catalyst significantly enhances reactivity, making it highly effective for hindered groups like tertiary alcohols and secondary amines.[8][10] | Considered one of the strongest and most versatile single-component silylating agents available.[3][8] |
| By-products | Mono- and bis-trimethylsilyl-trifluoroacetamide. These are relatively volatile. | N-methyltrifluoroacetamide. This by-product is exceptionally volatile, minimizing the risk of co-elution and chromatographic interference. |
| Reactivity | Highly reactive towards a broad range of functional groups. The catalyzed version is the go-to choice for challenging, sterically hindered compounds.[8] | Generally more reactive than BSTFA alone for many common functional groups. It is often preferred for its clean reaction profile.[11] |
| Best For | Sterically hindered compounds, challenging substrates, and when maximum silylating power is required. | General use, cleaner chromatograms, analysis of steroids, and when by-product interference is a concern.[11] |
| Moisture Sensitivity | Highly sensitive to moisture. Water will rapidly consume the reagent and inhibit derivatization.[10] | Highly sensitive to moisture. Strict anhydrous conditions are mandatory. |
Quantitative Performance Data
Direct quantitative comparisons are often application-specific, but the following table summarizes performance for key analyte classes based on literature and application notes.
| Analyte Class | Recommended Reagent | Typical Conversion | Key Considerations |
| Steroids (e.g., Testosterone) | MSTFA or BSTFA + 1% TMCS | >98% | MSTFA is often preferred for its volatile by-products. TMCS is crucial for hindered hydroxyl groups.[11][12] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | MSTFA | 93-100% | MSTFA generally provides higher conversion rates and cleaner results compared to BSTFA for many NSAIDs like ibuprofen and diclofenac. |
| Amino Acids | BSTFA + 10% TMCS | >95% | The strong catalyst is often needed to derivatize both the amine and carboxyl groups efficiently. |
| Sugars & Polyols | BSTFA + 1% TMCS in Pyridine | >95% | Longer reaction times or higher temperatures may be necessary for these polyhydroxylated compounds.[13] |
| Phenols | MSTFA or BSTFA | >99% | Both reagents are highly effective for phenolic hydroxyl groups. |
Mechanistic Insights & Visualized Workflows
The efficiency of silylation is rooted in its chemical mechanism. Catalysts like TMCS play a crucial role, not as silyl donors themselves in these mixtures, but by creating a more reactive intermediate with the primary silylating agent (e.g., BSTFA), thereby increasing its silyl-donating power.[10]
A successful derivatization requires meticulous execution from sample preparation to analysis.
Validated Experimental Protocols
Protocol 1: Derivatization of Steroids in Urine/Plasma using BSTFA + 1% TMCS [12]
This protocol is a robust method for preparing steroids for GC-MS analysis.
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological fluid to isolate the steroid fraction.
-
Transfer the extract to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: This step is critical as silylating reagents are extremely sensitive to moisture, which will hydrolyze the reagent and prevent derivatization.[14]
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Add 50 µL of anhydrous pyridine or acetonitrile as a solvent to ensure solubility.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 70°C for 60 minutes. Causality: Heating provides the activation energy needed to derivatize sterically hindered hydroxyl groups common in steroid structures.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert if necessary.
-
Inject 1 µL of the sample into the GC-MS system.
-
Protocol 2: General Derivatization of Alcohols/Phenols using MSTFA [3]
This protocol is suitable for a wide range of simple hydroxylated compounds.
-
Sample Preparation:
-
Ensure the sample is free of water. If the sample is in an aqueous solution, it must be evaporated to dryness. For samples in organic solvent, ensure the solvent is anhydrous.
-
Place the dried analyte (typically 10-100 µg) into a reaction vial.
-
-
Derivatization:
-
Add 100 µL of MSTFA to the vial.
-
Vortex for 1 minute to ensure complete dissolution and mixing.
-
Incubate at 60°C for 30 minutes. Causality: While MSTFA is highly reactive, moderate heating ensures the reaction goes to completion for a broad range of alcohols.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
-
Troubleshooting & Best Practices
-
Problem: Low or No Derivatization: The most common culprit is moisture.[15][16] Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen) if possible.[14][17] Reagent degradation is another possibility; always use fresh, properly stored reagents.
-
Problem: Multiple Peaks for a Single Analyte: This can indicate incomplete derivatization (seeing both the derivatized and underivatized analyte) or the formation of multiple derivatives on a polyfunctional molecule.[18] To resolve this, increase the reaction temperature, time, or the ratio of silylating reagent to analyte. For highly resistant groups, switching to a stronger catalyzed reagent like BSTFA + 10% TMCS may be necessary.[10]
-
Best Practice: Glassware Silylation: For ultra-trace analysis, active sites on the glass surfaces of vials and liners can adsorb polar analytes. Pre-treating glassware with a silylating agent (e.g., 5% dimethyldichlorosilane in toluene) can passivate these surfaces, improving recovery.[16]
Conclusion and Recommendations
The selection of a silylating agent is a critical decision that directly impacts the quality and accuracy of GC-MS data. While This compound is a valuable synthetic building block, it is not a derivatizing agent. For derivatization, MSTFA stands out as the reagent of choice for general applications due to its high reactivity and the exceptional volatility of its by-products, leading to cleaner chromatograms. For more challenging analytes, particularly those with sterically hindered functional groups, the enhanced power of BSTFA with a TMCS catalyst is unparalleled.
Ultimately, the optimal choice is dictated by the specific molecular structure of the analyte. Method development should always include an empirical evaluation of the chosen reagent to confirm complete derivatization and ensure the generation of reliable, reproducible analytical results.
References
-
Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed. Retrieved January 15, 2026, from [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
How to prevent the silylation reagent from getting damp during use as much as possible? (n.d.). Wuxi NEST Biotechnology Co., Ltd. Retrieved January 15, 2026, from [Link]
-
When a good silylation protocol goes bad, what are the usual suspects? (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (2019). MDPI. Retrieved January 15, 2026, from [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Silylation Reagents. (n.d.). Regis Technologies. Retrieved January 15, 2026, from [Link]
-
Techniques for silylation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Use of Derivatising Reagents. (2018). Chromatography Today. Retrieved January 15, 2026, from [Link]
-
Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. (n.d.). Mol-Instincts. Retrieved January 15, 2026, from [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved January 15, 2026, from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (1999). James Little. Retrieved January 15, 2026, from [Link]
-
Silylation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Synthesis of Trimethylsilylpropynoyl Chloride. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and its silatranes: Synthesis and characterization. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2010). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Trimethylamine hydrochloride. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Introduction. (n.d.). Organisation for the Prohibition of Chemical Weapons. Retrieved January 15, 2026, from [Link]
Sources
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. Buy 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. How to prevent the silylation reagent from getting damp during use as much as possible? - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 18. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
A Comparative Guide to 2-(Trimethylsilyl)ethanamine Hydrochloride: Unveiling the Advantages of the Teoc Protecting Group
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is a critical determinant of success.[1][2] The temporary masking of reactive functional groups, such as amines, is a foundational strategy that prevents undesired side reactions and enables precise chemical transformations.[3] Among the arsenal of amine protecting groups, the carbamates, including the well-established Boc, Cbz, and Fmoc, have long been the workhorses of synthetic chemists.[4][5] However, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, derived from 2-(trimethylsilyl)ethanamine hydrochloride, presents a unique set of advantages rooted in its distinct stability profile and novel deprotection mechanism.[6][7] This guide provides an in-depth comparison of the Teoc protecting group with its more conventional counterparts, supported by experimental data and protocols to inform the strategic choices of researchers and drug development professionals.
The Teoc Advantage: A Paradigm of Stability and Orthogonality
The Teoc protecting group stands apart due to its remarkable stability across a broad spectrum of reaction conditions. It is notably resistant to the acidic and basic conditions that readily cleave Boc and Fmoc groups, respectively.[6][8] Furthermore, it is stable towards catalytic hydrogenolysis, the standard method for Cbz group removal.[7] This robustness allows for a high degree of flexibility in multistep syntheses, enabling a wider array of chemical transformations to be performed on the protected substrate without compromising the integrity of the masked amine.
The cornerstone of the Teoc group's utility lies in its unique deprotection strategy: a fluoride-mediated β-elimination.[7] The fluoride ion exhibits a strong affinity for the silicon atom, initiating an electronic cascade that results in the clean fragmentation of the carbamate to the free amine, carbon dioxide, ethylene, and a volatile silyl fluoride.[7] This cleavage mechanism is exceptionally mild and highly specific, providing a truly orthogonal deprotection strategy in the presence of Boc, Cbz, and Fmoc groups.[9][10]
Head-to-Head Comparison: Teoc vs. Boc, Cbz, and Fmoc
To objectively assess the performance of the Teoc group against its counterparts, we present a comparative analysis based on the protection and deprotection of a model primary amine, benzylamine. The following data summarizes typical experimental conditions and outcomes.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Teoc | Teoc-OSu, Et3N, CH2Cl2, rt, 4h | >95 | TBAF, THF, rt, 2h | >95 |
| Boc | Boc2O, Et3N, CH2Cl2, rt, 2-4h | >95 | TFA, CH2Cl2, rt, 1-2h | >95 |
| Cbz | Cbz-Cl, Na2CO3 (aq), CH2Cl2, 0°C to rt, 2-4h | ~98 | H2, 10% Pd/C, MeOH, rt, 1-16h | >95 |
| Fmoc | Fmoc-Cl, NaHCO3, aq. Dioxane, rt, 2-4h | >95 | 20% Piperidine in DMF, rt, 10-30 min | >95 |
Note: Yields and reaction times are representative and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the protection and deprotection of benzylamine with each of the four protecting groups, serving as a practical guide for laboratory implementation.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protection and Deprotection
Teoc Protection of Benzylamine
-
Dissolution: Dissolve benzylamine (1.0 equiv) in dichloromethane (CH2Cl2).
-
Base Addition: Add triethylamine (Et3N) (1.2 equiv).
-
Reagent Addition: Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Teoc Deprotection
-
Dissolution: Dissolve the Teoc-protected benzylamine (1.0 equiv) in tetrahydrofuran (THF).
-
Deprotection: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzylamine by appropriate methods if necessary.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Boc Protection of Benzylamine[11]
-
Dissolution: Dissolve benzylamine (1.0 equiv) in dichloromethane (CH2Cl2).
-
Base and Reagent Addition: Add triethylamine (Et3N) (1.2 equiv) followed by di-tert-butyl dicarbonate (Boc2O) (1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity and may not require further purification.
Boc Deprotection[12]
-
Dissolution: Dissolve the Boc-protected benzylamine (1.0 equiv) in dichloromethane (CH2Cl2).
-
Deprotection: Add trifluoroacetic acid (TFA) (10-20 equiv) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of NaHCO3 to neutralize the excess acid. Extract the product, dry the organic layer, and concentrate.
-
Purification: Purify the resulting benzylamine as required.
Carboxybenzyl (Cbz) Protection and Deprotection
Cbz Protection of Benzylamine[13]
-
Dissolution: Dissolve benzylamine (1.0 equiv) in a biphasic mixture of dichloromethane (CH2Cl2) and 1 M aqueous sodium carbonate (Na2CO3) (2.5 equiv) at 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify by recrystallization or column chromatography.
Cbz Deprotection (Catalytic Hydrogenolysis)[14][15]
-
Setup: Dissolve the Cbz-protected benzylamine (1.0 equiv) in methanol (MeOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H2) (typically from a balloon). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 1-16 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Fmoc Protection of Benzylamine[16]
-
Dissolution: Dissolve benzylamine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate (NaHCO3) solution.
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv) at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Fmoc Deprotection[17][18]
-
Dissolution: Dissolve the Fmoc-protected benzylamine (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the mixture at room temperature for 10-30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Purification: The crude product can be purified by an appropriate work-up and/or chromatography to isolate the free amine.
Visualizing the Workflow and Mechanisms
To further elucidate the practical application and underlying principles of the Teoc protecting group, the following diagrams illustrate the experimental workflow, the concept of orthogonality, and the deprotection mechanism.
Caption: Orthogonal deprotection of Teoc, Boc, Cbz, and Fmoc groups.
Caption: Mechanism of fluoride-mediated Teoc deprotection.
Conclusion
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a compelling alternative to the more traditional Boc, Cbz, and Fmoc groups, particularly in complex, multi-step syntheses where orthogonality is paramount. Its exceptional stability to a wide range of acidic, basic, and reductive conditions, coupled with its mild and highly selective fluoride-mediated deprotection, provides synthetic chemists with a powerful tool for navigating intricate synthetic pathways. While the reagents for introducing the Teoc group may be more expensive on a small scale, the strategic advantages it confers in terms of simplified purification, enhanced yields, and expanded synthetic flexibility often justify the initial investment, especially in the high-stakes environment of drug development and natural product synthesis. The data and protocols presented in this guide are intended to empower researchers to confidently incorporate the Teoc protecting group into their synthetic strategies, unlocking new possibilities in the art of chemical synthesis.
References
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
D'Angeli, F., & Cavicchioni, G. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Letters in Organic Chemistry, 3(4), 277-279. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Wipf, P., & Graham, T. H. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-, and Cbz-Groups. Molecules, 16(6), 4695-4720. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Chem-Station. (2019). Teoc Protecting Group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-222. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]
-
van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14265-14283. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Mandal, B., & D'Souza, L. J. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(11), 1361-1365. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ly, D. H., & Armitage, B. A. (2009). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic Process Research & Development, 13(4), 697-700. Retrieved from [Link]
- Vertex AI Search. (2021). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Application of Teoc Protecting Group [en.highfine.com]
- 9. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Validation of Silylation Reactions: NMR and FTIR
In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the silylation of alcohols to form silyl ethers is a cornerstone transformation.[1][2] This reaction is prized for its utility in protecting hydroxyl groups, enhancing the volatility of compounds for analysis, and modifying the properties of molecules.[2][3] However, the success of any synthesis is not merely in its execution but in its rigorous validation. Assuming a reaction has proceeded as planned without empirical proof is a significant scientific pitfall.
This guide provides an in-depth, comparative analysis of two of the most powerful and accessible spectroscopic techniques for validating the formation of silylated products: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering researchers to not only acquire data but to interpret it with confidence and build a self-validating system for their synthetic workflows.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the definitive method for the structural confirmation of silylated products. It provides an unparalleled, high-resolution view of the entire molecular architecture, allowing for an unambiguous verification that the desired covalent bond has formed at the correct position.
Core Principles: What to Look For and Why
Successful silylation is confirmed by observing a specific set of changes between the NMR spectra of the starting alcohol and the final silyl ether product.
-
Disappearance of the Labile Proton (-OH): In the ¹H NMR spectrum, the signal corresponding to the hydroxyl proton of the starting material will vanish. This peak is often broad and its chemical shift is concentration-dependent. Its absence is a primary, albeit not entirely foolproof, indicator of reaction completion. The ambiguity arises because this proton can exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃), sometimes making it difficult to observe even in the starting material.
-
Appearance of Silyl Group Protons: The most compelling evidence in ¹H NMR is the emergence of new signals in the upfield region (typically 0-1.5 ppm) that are characteristic of the silyl protecting group. The chemical shift, multiplicity, and integration of these peaks are highly diagnostic.[4][5] For instance, a trimethylsilyl (TMS) group will present as a sharp singlet integrating to nine protons, while a tert-butyldimethylsilyl (TBDMS) group will show two distinct signals: a six-proton singlet for the two methyl groups on silicon and a nine-proton singlet for the tert-butyl group.[6][7]
-
Chemical Shift Changes in Neighboring Nuclei:
-
¹H NMR: The proton(s) on the carbon bearing the oxygen (the α-proton) will experience a change in their electronic environment upon conversion from an alcohol (-CH-OH) to a silyl ether (-CH-O-SiR₃). This typically results in a small but discernible shift in their resonance.[8]
-
¹³C NMR: The carbon atom directly attached to the oxygen will also exhibit a chemical shift change, providing further evidence of the transformation at that specific site.[9]
-
-
Direct Observation by ²⁹Si NMR: While less routine due to the low natural abundance (4.7%) and lower gyromagnetic ratio of the ²⁹Si nucleus, this technique offers direct and unequivocal proof of silylation. The chemical shift of the silicon atom provides definitive information about its bonding environment.[10][11][12][13]
Data Summary: Characteristic ¹H NMR Chemical Shifts for Common Silyl Ethers
| Silyl Group | Abbreviation | Typical ¹H Chemical Shift (δ, ppm) | Appearance (in CDCl₃) |
| Trimethylsilyl | TMS | 0.0 - 0.3 | Sharp singlet, 9H |
| Triethylsilyl | TES | 0.5 - 0.7 (CH₂) & 0.9 - 1.0 (CH₃) | Quartet (6H) and Triplet (9H) |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~0.1 (Si-CH₃) & ~0.9 (t-Bu) | Singlet (6H) and Singlet (9H) |
| Triisopropylsilyl | TIPS | 1.0 - 1.2 | Multiplet, 21H |
| tert-Butyldiphenylsilyl | TBDPS | ~1.1 (t-Bu) & 7.3 - 7.8 (Ph) | Singlet (9H) and Multiplets (10H) |
Data compiled from various sources, including Benchchem's guide on silyl protecting groups.[4]
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol ensures high-quality, reproducible data for validation.
-
Reaction Work-up: Ensure the product is rigorously purified via column chromatography, distillation, or recrystallization to remove unreacted starting materials, silylating agent, and byproducts. Co-eluting impurities can significantly complicate spectral interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified silylated product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice as it is a good solvent for most silyl ethers and has minimal overlapping signals.
-
Trustworthiness Check: If quantitative analysis is desired, add a precisely weighed amount of an internal standard with a known purity. The standard should have a sharp signal in a region of the spectrum free from analyte peaks.[14][15]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative measurements (qNMR), ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 30 seconds is often a safe starting point for ensuring full relaxation and accurate integration.[15][16]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger quantity of sample or longer acquisition time may be necessary due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing and Validation:
-
Carefully phase and baseline correct the spectra.
-
Calibrate the chemical shift scale (e.g., to the residual CHCl₃ signal at 7.26 ppm for ¹H or the CDCl₃ triplet at 77.16 ppm for ¹³C).
-
Integrate the characteristic signals of the silyl group and key protons on the parent molecule. The ratio of these integrals should match the expected molecular structure. For example, in a monosilylated primary alcohol, the ratio of the α-CH₂ protons to the TBDMS Si-(CH₃)₂ protons should be 2:6.
-
Workflow for NMR Validation of Silylation
Caption: Comparative workflows for silylation validation using offline and in-situ FTIR.
Part 3: Head-to-Head Comparison Guide: NMR vs. FTIR
The choice between NMR and FTIR depends on the specific question being asked. Are you confirming the final structure of a novel compound for publication, or are you quickly checking if a routine reaction has gone to completion? The table below provides an objective comparison to guide your analytical strategy.
| Feature | NMR Spectroscopy | FTIR Spectroscopy |
| Information Provided | Complete molecular structure, connectivity, stereochemistry. | Presence/absence of specific functional groups. |
| Confidence in Confirmation | Unambiguous. Provides definitive proof of structure. | Strongly Indicative. Confirms functional group transformation. |
| Quantitative Capability | Excellent. qNMR with an internal standard is a primary analytical method for purity and yield determination. [14][17] | Possible but complex. Requires careful calibration and adherence to Beer's Law; less straightforward than NMR. [18] |
| Speed & Throughput | Slower. Requires sample prep, longer acquisition times. | Extremely fast. Analysis takes <1 minute per sample. |
| Sample Requirements | Typically 5-10 mg dissolved in expensive deuterated solvent. | Microgram to milligram scale; can be run neat, as a solid, or in solution. |
| Cost & Accessibility | Higher initial instrument cost and operational expense. | Lower instrument cost, widely available in most chemistry labs. |
| In-Situ Monitoring | Specialized equipment required; generally difficult. | Ideal. Easily accomplished with ATR probes for real-time kinetic analysis. [19] |
A Synergistic and Self-Validating Workflow
The most robust and trustworthy validation strategy employs both techniques in a complementary fashion.
-
During the Reaction: Use in-situ ATR-FTIR to monitor the reaction's progress and determine the precise moment of completion. This prevents unnecessary reaction time and the formation of potential degradation byproducts.
-
After Work-up: Take a quick FTIR spectrum of the crude or purified product. The absence of the O-H band provides immediate, high-confidence feedback that the reaction was successful.
-
Final Confirmation: Record ¹H and ¹³C NMR spectra of the final, purified product. This provides the unambiguous structural proof required for publications, patents, and regulatory filings, confirming not only that silylation occurred, but that it did so at the correct site and that the rest of the molecule remains intact.
By integrating these techniques, you create a self-validating system where the rapid, functional-group-level insight from FTIR is unequivocally confirmed by the detailed structural information from NMR. This dual approach embodies scientific rigor and provides the highest level of confidence in your synthetic outcomes.
References
- BenchChem Technical Support Team. (2025).
-
Sindorf, D. W., & Maciel, G. E. (1983). Silicon-29 nuclear magnetic resonance study of hydroxyl sites on dehydrated silica gel surfaces, using silylation as a probe. The Journal of Physical Chemistry, 87(26), 5516–5521. [Link]
-
Välimets, M., & Tuulmets, A. (1996). 29Si NMR study on the complexation of silyl ethers with triethylaluminium. Main Group Metal Chemistry, 19(9), 563-568. [Link]
-
Seo, G., Lee, C., & Kim, Y. (2018). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. Journal of Industrial and Engineering Chemistry, 63, 403-408. [Link]
-
Malkin, V. G., Malkina, O. L., & Salahub, D. R. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(3-4), 235-242. [Link]
-
Ginter, T., & Chuang, S. S. (1988). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 92(23), 6758–6764. [Link]
-
Iacopi, F., et al. (2015). In-Situ FTIR Kinetic Study in the Silylation of Low-k Films with Hexamethyldisilazane Dissolved in Supercritical CO2. Chemical Engineering Communications, 203(7). [Link]
-
Sun, Z., et al. (2015). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions, 44(45), 19571-19580. [Link]
- BenchChem. (2025). Silylation for Structural Confirmation: A Comparative Guide to NMR and High-Resolution Mass Spectrometry Analysis. Benchchem.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly. [Link]
-
Bocking, T., et al. (2008). In situ ATR FTIR monitoring of the formation of functionalized mono- and multilayers on germanium substrate: from 7-octenyltrichlorosilane to 7-carboxylsilane. Langmuir, 24(6), 2588-96. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Prouty, C. E., & Wenzel, T. J. (1994). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. Journal of natural products, 57(9), 1281–1285. [Link]
-
ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. [Link]
-
Pollerberg, G. E., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2473. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
-
Wang, Z., et al. (2018). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. Analytical chemistry, 90(1), 838–845. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Identification of diverse silanols on protonated ZSM-5 zeolites by means of FTIR spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ruthenium-catalyzed dehydrogenative coupling of silyl formates with alcohols and phenols. [Link]
-
Bunescu, A., et al. (2018). Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals. Journal of the American Chemical Society, 140(30), 9631-9638. [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of poly(silyl ethers) based palm oil. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
ResearchGate. (n.d.). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]
-
Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - The Royal Society of Chemistry. [Link]
-
Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry, 19(42), 9227-9233. [Link]
-
Griffith, G. W. (1982). Determination of Silanol in Silicones by Quantitative FTIR. Bendix Corp. [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
-
Scite. (n.d.). Quantitation of silanol in silicones by FTIR spectroscopy. [Link]
-
Blaženović, I., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 64. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring. YouTube. [Link]
-
Semantic Scholar. (n.d.). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. [Link]
-
Jirasit, F., et al. (2019). Alumino-Silicate Structural Formation during Alkali-Activation of Metakaolin: In-Situ and Ex-Situ ATR-FTIR Studies. Materials, 12(17), 2732. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
ResearchGate. (n.d.). FTIR spectra of silanol region (3000–3800 cm⁻¹) of nanosized AP-CHA,.... [Link]
-
ResearchGate. (n.d.). FTIR spectra results of the samples with silanol group. [Link]
-
Li, Y., et al. (2020). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods, 12(1), 57-64. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. [Link]
-
Soderberg, T. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. unige.ch [unige.ch]
- 13. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 15. emerypharma.com [emerypharma.com]
- 16. agilent.com [agilent.com]
- 17. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Silanol in Silicones by Quantitative FTIR. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chromatographic Analysis of 2-(Trimethylsilyl)ethanamine Hydrochloride
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures containing 2-(Trimethylsilyl)ethanamine hydrochloride. As researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate quantification, impurity profiling, and reaction monitoring. This document moves beyond standard protocols to explain the fundamental principles and causal logic behind method selection and development, ensuring robust and reliable results.
The Analytical Challenge: Understanding 2-(Trimethylsilyl)ethanamine
2-(Trimethylsilyl)ethanamine is a polar primary amine. Its hydrochloride salt form presents a significant analytical challenge due to its low volatility and high polarity. Direct analysis by conventional techniques is often unfeasible:
-
In Gas Chromatography (GC): The compound is non-volatile and thermally labile in its salt form. Its inherent polarity leads to strong interactions with active sites (e.g., free silanols) in GC inlets and columns, resulting in poor peak shape, tailing, and potential sample loss.[1]
-
In Reversed-Phase Liquid Chromatography (RP-LC): As a small, highly polar molecule, it exhibits little to no retention on traditional hydrophobic stationary phases like C18, often eluting in the void volume.
Therefore, specialized strategies must be employed to achieve successful chromatographic separation and detection. This guide will compare two primary pathways: derivatization followed by GC-MS, and advanced LC-MS techniques.
Pathway 1: Gas Chromatography-Mass Spectrometry (GC-MS) via Derivatization
For a compound to be amenable to GC analysis, it must be volatile and thermally stable.[2] Derivatization is a chemical modification process that achieves this by converting polar functional groups into less polar, more volatile analogues.[1][3] For 2-(Trimethylsilyl)ethanamine, the target of derivatization is the highly polar primary amine group (-NH₂).
The Rationale for Derivatization
The primary goal is to replace the active hydrogens on the amino group with a nonpolar moiety.[4] This chemical modification provides several key advantages:
-
Increased Volatility: The resulting derivatives can be analyzed at lower temperatures, minimizing thermal degradation.[1][5]
-
Improved Peak Shape: Derivatization significantly reduces analyte interactions with the stationary phase and inlet, leading to sharper, more symmetrical peaks.[1]
-
Enhanced Stability: The derivatives are more thermally stable than the original amine.[5]
-
Characteristic Mass Spectra: The derivatizing group introduces a predictable mass shift and fragmentation pattern, aiding in structural confirmation by MS.[6]
Comparative Derivatization Strategies
| Derivatization Method | Reagent Example | Causality & Rationale | Advantages | Disadvantages |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Replaces active amine hydrogens with a trifluoroacetyl group. The resulting amide is significantly more volatile and less polar. | Produces highly stable derivatives.[5] The reaction is rapid and generally proceeds to completion under mild conditions.[6] | The by-product (trifluoroacetic acid) is corrosive and must be handled with care. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active amine hydrogens with a trimethylsilyl (TMS) group. | Reagents are highly reactive and effective for amines.[1] | Silylated derivatives can be susceptible to hydrolysis, requiring anhydrous conditions.[7] The presence of multiple silyl groups in the final derivative can sometimes lead to complex mass spectra. Potential for artifact formation exists.[8] |
| Alkylation | Alkyl Chloroformates | Forms a carbamate derivative with the primary amine. | Derivatives are stable and show good chromatographic properties. | Can sometimes be a two-step process involving extraction.[1] |
Recommendation: Acylation with TFAA is often the most robust choice for primary amines, offering a balance of reaction efficiency, derivative stability, and excellent chromatographic performance.
GC-MS Workflow: Acylation Pathway
Caption: Workflow for GC-MS analysis via acylation derivatization.
Experimental Protocol: GC-MS with TFAA Derivatization
-
Sample Preparation:
-
Transfer 1 mL of the aqueous reaction mixture to a vial.
-
Carefully add saturated sodium bicarbonate solution dropwise until effervescence ceases to neutralize the hydrochloride salt and free the amine.
-
Extract the free amine with 2 mL of ethyl acetate by vortexing for 1 minute.
-
Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a new reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
GC Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[9]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.[9]
-
Analysis Mode: Full Scan (m/z 50-500).
-
Pathway 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the significant advantage of analyzing compounds in their native state, often eliminating the need for derivatization. The primary challenge shifts from volatility to achieving adequate chromatographic retention.
The Rationale for HILIC over Ion-Pairing
For a polar cation like protonated 2-(Trimethylsilyl)ethanamine, two main LC strategies could be considered:
-
Ion-Pairing Reversed-Phase (IP-RP): This technique adds a reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase to form a neutral complex with the analyte, enabling retention on a C18 column.[10][11] However, this approach is strongly discouraged for LC-MS. Ion-pairing reagents are notoriously problematic for electrospray ionization (ESI) sources, causing severe signal suppression and long-lasting contamination that can be difficult to remove.[10][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for retaining and separating highly polar compounds.[13][14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][16] The analyte partitions into a water-enriched layer adsorbed on the stationary phase surface.[14][17]
The HILIC Advantage for MS Detection: The high organic content of the mobile phase is highly beneficial for ESI-MS, as it promotes efficient solvent evaporation and desolvation in the source, leading to enhanced ionization efficiency and greater sensitivity.[16]
LC-MS Workflow: HILIC Pathway
Caption: Workflow for LC-MS analysis using the HILIC separation mode.
Experimental Protocol: HILIC-MS
-
Sample Preparation:
-
Dilute the reaction mixture 1:100 (or as appropriate) in a solution mimicking the initial mobile phase composition (e.g., 90% acetonitrile, 10% water with 0.1% formic acid).
-
Vortex to mix.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
HILIC-MS Analysis:
-
LC Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent silica-based HILIC column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
8.0 min: 95% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detector: Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Key Parameters: Monitor for the protonated molecular ion [M+H]⁺. For quantification, use Multiple Reaction Monitoring (MRM) if a triple quadrupole is available.
-
Head-to-Head Comparison: GC-MS vs. HILIC-MS
The choice between these two powerful techniques depends on the specific analytical goals, available instrumentation, and desired throughput.
| Performance Metric | GC-MS (with Derivatization) | HILIC-MS | Rationale & Expert Insight |
| Sample Preparation | Multi-step, requires optimization | Simple "dilute and shoot" | Derivatization adds time, cost, potential for human error, and introduces variability. HILIC's simplicity is a major advantage for high-throughput environments. |
| MS Compatibility | Excellent (EI ionization) | Excellent (ESI ionization) | Electron Impact (EI) provides reproducible, library-searchable spectra. ESI is a softer ionization technique, preserving the molecular ion, which is ideal for quantification. HILIC mobile phases enhance ESI sensitivity.[16] |
| Robustness | Moderate | Good to High | The derivatization step can be a source of irreproducibility if not carefully controlled (e.g., moisture).[7] HILIC requires rigorous column equilibration between injections to ensure reproducible retention times, but modern UHPLC systems manage this well.[18] |
| Run Time | Moderate (15-20 min) | Fast (5-10 min) | Modern UHPLC-based HILIC methods are typically faster than traditional GC runs. |
| Selectivity | High | High | Both techniques, when coupled with MS (especially MS/MS), offer excellent selectivity for distinguishing the analyte from matrix components.[19] |
| Method Development | More Complex | More Straightforward | Optimizing derivatization conditions (reagent, time, temp) adds complexity. HILIC method development is generally faster, focusing on mobile phase and gradient optimization. |
| Orthogonality | High | High | The separation mechanisms are fundamentally different (volatility vs. polarity/partitioning), making these excellent orthogonal techniques for method validation and confirmation. |
Senior Scientist's Recommendation
For the routine analysis of reaction mixtures containing this compound, HILIC-MS is the superior and recommended primary technique. Its advantages of minimal sample preparation, high throughput, and direct compatibility with highly sensitive mass spectrometry make it the most efficient, robust, and reliable choice for modern drug development and research laboratories. The "dilute and shoot" approach minimizes potential errors and maximizes sample throughput.
By understanding the causality behind the challenges and solutions presented, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs, ensuring data of the highest quality and integrity.
References
-
Chemistry LibreTexts. Derivatization. (2023-08-29). Available online: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available online: [Link]
-
Adib, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available online: [Link]
-
ResearchGate. Which ion pair reagents are compatible with LC-MS?. (2018-07-27). Available online: [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available online: [Link]
-
Chemistry For Everyone. What Is Derivatization In GC-MS?. (2024-08-14). Available online: [Link]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available online: [Link]
-
Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Available online: [Link]
-
SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019-01-24). Available online: [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available online: [Link]
-
Spiral. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Available online: [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available online: [Link]
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Available online: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics. Available online: [Link]
-
Pharmaffiliates. 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Available online: [Link]
-
ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2024-08-07). Available online: [Link]
-
Chang, Y. S., et al. (2016). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Journal of Mass Spectrometry. Available online: [Link]
-
Lin, D. L., & Wang, S. M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available online: [Link]
-
Chrom Tech, Inc. Tackling Common Challenges in Chromatography. (2024-10-20). Available online: [Link]
-
Gaberšček, M., et al. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief. Available online: [Link]
-
PubChem. N-(2-[(trimethylsilyl)oxy]ethyl)amine. Available online: [Link]
-
Fisher, C. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. Available online: [Link]
-
Semantic Scholar. analytical method development and validation: a review. Available online: [Link]
-
Eurachem. The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. (2nd ed. 2014). Available online: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available online: [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Available online: [Link]
-
PubChem. N,N-bis[2-Trimethylsiloxyethyl]ethanamine. Available online: [Link]
-
Uppala, R., et al. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks. Available online: [Link]
-
D'Avolio, A., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Molecules. Available online: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. eurachem.org [eurachem.org]
A Tale of Two Silanes: A Head-to-Head Guide to Trimethylsilyl Chloride (TMSCl) and 2-(Trimethylsilyl)ethanamine Hydrochloride
A Senior Application Scientist's Field Guide to Selecting the Right Organosilicon Reagent
In the landscape of modern chemical synthesis, organosilicon compounds are indispensable tools. However, the utility of a reagent is defined by its specific structure and reactivity. A common pitfall is the misidentification of reagents based on a shared chemical moiety. This guide addresses such a potential confusion, providing a head-to-head comparison of two compounds that both feature the trimethylsilyl (TMS) group: the ubiquitous silylating agent, trimethylsilyl chloride (TMSCl) , and the bifunctional building block, 2-(Trimethylsilyl)ethanamine hydrochloride .
While their names suggest a similarity, their roles in synthesis are fundamentally divergent. This guide will clarify their distinct chemical identities, detail their respective applications with supporting data and protocols, and provide a clear framework for their appropriate use, ensuring researchers, scientists, and drug development professionals can make informed decisions in their experimental design.
Part 1: Trimethylsilyl Chloride (TMSCl) - The Workhorse of Silylation
Trimethylsilyl chloride is one of the most fundamental and widely utilized silylating agents in organic chemistry.[1][2] Its primary function is to introduce a trimethylsilyl protecting group onto reactive functional groups, such as alcohols and amines, temporarily masking their reactivity.[3][4]
Chemical Properties and Reactivity
TMSCl is a volatile, colorless liquid that fumes in moist air due to its rapid reaction with water.[5] The key to its reactivity is the polar silicon-chlorine (Si-Cl) bond. The silicon atom is electrophilic and highly susceptible to nucleophilic attack by heteroatoms like oxygen and nitrogen, making it an excellent reagent for silylation.[1][4]
Mechanism of Silylation: The SN2 Reaction at Silicon
The silylation of an alcohol or amine with TMSCl proceeds via a nucleophilic substitution (SN2-like) mechanism at the silicon atom.[1][2] The reaction is almost invariably conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[2][4] The base serves two critical roles:
-
Acid Scavenger : It neutralizes the hydrochloric acid (HCl) byproduct, preventing it from catalyzing side reactions or reversing the silylation.[2]
-
Nucleophile Activation : The base can deprotonate the substrate (e.g., an alcohol), forming a more potent nucleophile (an alkoxide) that accelerates the attack on the electrophilic silicon atom.[2]
Quantitative Performance: Silylation Efficiency
The efficiency of silylation with TMSCl is high but depends on the steric hindrance of the substrate. Primary alcohols react more readily than secondary, which are faster than tertiary alcohols.[2]
| Substrate Type | Typical Yield (%) | Reaction Time (Typical) |
| Primary Alcohol | >95% | 1-2 hours |
| Secondary Alcohol | 85-95% | 2-6 hours |
| Tertiary Alcohol | 50-80% | 12-24 hours |
| Phenol | >95% | <1 hour |
| Primary Amine | >90% | 1-2 hours |
| Note: Yields are representative and can vary based on specific substrate and reaction conditions. Data synthesized from literature reports.[2][6] |
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes a self-validating system for the protection of benzyl alcohol using TMSCl. The formation of a salt byproduct (triethylamine hydrochloride) and the shift in polarity observed via Thin Layer Chromatography (TLC) confirm reaction progress.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add benzyl alcohol (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of ~0.5 M).
-
Base Addition : Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Silylating Agent Addition : Slowly add TMSCl (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride should form, indicating the reaction is proceeding.[2]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product, a silyl ether, will be significantly less polar than the starting alcohol.
-
Work-up : Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether. The product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.
Deprotection: Regenerating the Functional Group
A key advantage of the TMS group is its facile removal under mild conditions. Deprotection is typically achieved with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under mild acidic conditions.[7][8]
Part 2: this compound - The Bifunctional Building Block
In stark contrast to TMSCl, this compound is not a silylating agent. An examination of its structure reveals why: the trimethylsilyl group is attached to the ethylamine backbone via a robust carbon-silicon (C-Si) bond. This bond is not designed to be cleaved to transfer the TMS group.
Anticipated Role in Synthesis
This molecule is best described as a bifunctional organosilane .[9][10] It possesses two distinct reactive sites:
-
The trimethylsilyl group , which is sterically bulky and lipophilic.
-
The primary amine (as a hydrochloride salt), which can act as a nucleophile or be modified into other functional groups.
Its utility lies in its ability to act as a molecular linker or building block. For example, the amine can be used to attach the (CH₃)₃Si-CH₂-CH₂- fragment onto other molecules, introducing a stable silyl group for purposes such as modifying solubility, surface properties, or serving as a bulky substituent.[11]
Part 3: Head-to-Head Synopsis
The following table provides a direct contrast between the two reagents, clarifying their distinct roles and properties.
| Feature | Trimethylsilyl Chloride (TMSCl) | This compound |
| CAS Number | 75-77-4 | 18135-30-3 |
| Molecular Formula | C₃H₉ClSi | C₅H₁₆ClNSi |
| Structure | (CH₃)₃Si-Cl | (CH₃)₃Si-CH₂-CH₂-NH₃⁺Cl⁻ |
| Primary Function | Silylating Agent (Protecting Group Donor)[1] | Bifunctional Building Block [10] |
| Reactive Site | Electrophilic Silicon (Si-Cl bond) | Nucleophilic Amine (-NH₂) |
| Typical Reaction | Nucleophilic substitution at Silicon | Nucleophilic attack by the amine |
| Byproducts | HCl (neutralized by base) | Dependent on the specific reaction of the amine |
| TMS Group Fate | Transferred to the substrate | Remains attached to the ethyl backbone |
Part 4: Safety and Handling - A Critical Distinction
Trimethylsilyl Chloride (TMSCl): TMSCl is a hazardous substance that requires careful handling in a well-ventilated fume hood.[12][13][14]
-
Flammability : It is a highly flammable liquid with a low flash point (-28 °C).[5] All sources of ignition must be excluded.
-
Reactivity : It reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas.[14][15] All glassware must be scrupulously dried, and reactions must be run under an inert atmosphere.
-
Corrosivity : It is corrosive to the skin, eyes, and respiratory tract.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.
This compound: While specific, detailed safety data is less abundant, its properties as an amine salt suggest a different hazard profile.
-
Corrosivity : As an amine hydrochloride, it is likely a mild irritant.
-
Flammability : It is a solid salt and not flammable in the same way as TMSCl.
-
Reactivity : It is stable in the presence of water. The primary hazard would be associated with its handling as a powdered solid.
Conclusion
The comparison between trimethylsilyl chloride and this compound serves as a crucial lesson in reagent selection: a shared chemical group does not imply shared chemical function.
-
Use Trimethylsilyl Chloride (TMSCl) when your objective is to protect a hydroxyl, amine, or other protic functional group by introducing a labile trimethylsilyl ether or amine. It is a highly reactive silylating agent .
-
Use this compound when your goal is to incorporate the stable (CH₃)₃Si-CH₂-CH₂-NH₂ fragment into a larger molecule. It is a bifunctional building block , not a silylating agent.
By understanding these fundamental differences, researchers can avoid costly experimental errors, ensure laboratory safety, and successfully leverage the unique properties of each of these valuable organosilicon reagents.
References
- Wikipedia. Trimethylsilyl chloride. [URL: https://en.wikipedia.org/wiki/Trimethylsilyl_chloride]
- BenchChem. A Researcher's Guide to the Selective Deprotection of Trimethylsilyl Ethers in the Presence of tert-Butyldiphenylsilyl Ether. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-the-selective-deprotection-of-trimethylsilyl-ethers-in-the-presence-of-tert-butyldiphenylsilyl-ether/]
- Aure Chemical. Mastering Silylation: The Chemistry of Chlorotrimethylsilane in Protecting Functional Groups. [URL: https://aurechemical.com/mastering-silylation-the-chemistry-of-chlorotrimethylsilane-in-protecting-functional-groups/]
- Chemistry LibreTexts. 17.8: Protection of Alcohols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.08%3A_Protection_of_Alcohols]
- chemeurope.com. Trimethylsilyl chloride. [URL: https://www.chemeurope.com/en/encyclopedia/Trimethylsilyl_chloride.html]
- BenchChem. An In-Depth Guide to Silylation with Chlorotrimethylsilane (TMSCl). [URL: https://www.benchchem.
- MDPI. Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. [URL: https://www.mdpi.com/1422-8599/2007/3/M540/M540-files/M540-Experimental.pdf]
- CDH Fine Chemical. Chloro Trimethylsilane CAS No 75-77-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/25700_msds.pdf]
- Gelest. Silyl Groups. [URL: https://www.gelest.com/wp-content/uploads/2018/03/Silyl-Groups.pdf]
- Gelest, Inc. TRIMETHYLCHLOROSILANE SAFETY DATA SHEET. [URL: https://www.gelest.
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [URL: https://aurechemical.com/protecting-groups-in-organic-chemistry-the-role-of-trimethylsilyl-chloride/]
- OrgoSolver. Alcohol Reactions: Alcohol Protection using TMSCl. [URL: https://orgosolver.com/reaction/alcohol-reactions-alcohol-protection-using-tmscl/]
- National Chemical Laboratory, India. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [URL: http://nopr.niscpr.res.in/handle/123456789/2836]
- ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with... [URL: https://www.researchgate.net/figure/The-mechanism-of-trimethylsilylation-of-hydroxyl-groups-with-hexamethyldisilazane-HMDS-in_fig1_349377484]
- CymitQuimica. CAS 5804-92-2: 2-[(trimethylsilyl)oxy]ethanamine. [URL: https://www.cymitquimica.com/cas/5804-92-2]
- inchem.org. ICSC 0966 - TRIMETHYLCHLOROSILANE. [URL: https://www.inchem.org/documents/icsc/icsc/eics0966.htm]
- RSC Publishing. Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01672g]
- Fiveable. Trimethylsilyl Chloride Definition - Organic Chemistry Key Term. [URL: https://library.fiveable.me/ap-chem/unit-2/trimethylsilyl-chloride/study-guide/DFjILml6yv6JtqL4Xv9O]
- RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/ob/b803949f]
- Sigma-Aldrich. SAFETY DATA SHEET - Chlorotrimethylsilane. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/92361]
- Fisher Scientific. SAFETY DATA SHEET - Chlorotrimethylsilane. [URL: https://www.fishersci.com/sdsitems/SDS_20210_1A_1.pdf]
- ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and... [URL: https://www.researchgate.net/figure/Hydrolysis-and-condensation-mechanism-of-organofunctional-silanes-and-bonding-mechanism-to_fig1_349098713]
- Smolecule. 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine. [URL: https://www.smolecule.com/cas-188116-16-9.html]
- National Center for Biotechnology Information. Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6960853/]
- BenchChem. Bifunctional organosilane chemistry of aminosilanes. [URL: https://www.benchchem.com/blog/bifunctional-organosilane-chemistry-of-aminosilanes/]
- ResearchGate. Mixed bifunctional surface-modified silicas using tethered aminofunctional silane catalysts | Request PDF. [URL: https://www.researchgate.
- National Institutes of Health. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903387/]
- Aure Chemical. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods. [URL: https://aurechemical.com/how-is-trimethylsilyl-chloride-produced-industrial-routes-and-methods/]
- American Chemical Society. An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c03193]
- Stenutz. 2-(trimethylsilyl)ethanamine. [URL: https://www.stenutz.eu/chem/solv/2-(trimethylsilyl)ethanamine]
- Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. [URL: https://www.pharmaffiliates.com/products/impurities/thiotepa-impurities/2-((trimethylsilyl)oxy)ethan-1-amine-hydrochloride]
- Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [URL: https://www.changfu-chem.
- ECHEMI. 2-[(Trimethylsilyl)oxy]ethanamine SDS, 5804-92-2 Safety Data Sheets. [URL: https://www.echemi.com/sds/2--%5B(trimethylsilyl)oxy%5Dethanamine-cas-5804-92-2.html]
- Parchem. 2-[(Trimethylsilyl)oxy]ethanamine (Cas 5804-92-2;). [URL: https://www.parchem.com/chemical-supplier-distributor/2--%5B(Trimethylsilyl)oxy%5Dethanamine-08831.aspx]
- PubChem. Methyl({2-[(trimethylsilyl)oxy]ethyl})amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-_2-_trimethylsilyl_oxy_ethyl__amine]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. Trimethylsilyl_chloride [chemeurope.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine [smolecule.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. gelest.com [gelest.com]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 0966 - TRIMETHYLCHLOROSILANE [inchem.org]
A Comprehensive Guide to Purity Assessment of 2-(Trimethylsilyl)ethyl (TSE) Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-(trimethylsilyl)ethyl (TSE) group is a valuable asset in modern organic synthesis, particularly as a protecting group for alcohols, carboxylic acids, and other functionalities. Its popularity stems from its stability under a variety of reaction conditions and its selective removal under mild protocols, often involving fluoride ions.[1][2] However, the very stability and unique chemical nature of the TSE group can present challenges in accurately assessing the purity of synthesized compounds. This guide provides a comparative analysis of the most effective analytical techniques for this purpose, supported by experimental insights and protocols to ensure the scientific integrity of your research.
Chapter 1: The Imperative of a Multi-Technique Approach to Purity
Relying on a single analytical method for purity determination of TSE-protected compounds is a precarious approach. Each technique possesses inherent strengths and blind spots. A robust and trustworthy purity assessment is achieved through the synergistic application of multiple orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled structural information and can be adapted for quantitative analysis.
-
Mass Spectrometry (MS) offers exceptional sensitivity for detecting trace impurities and confirming molecular weight.[3]
-
Chromatographic Techniques (HPLC, GC) excel at separating the target compound from impurities, allowing for their individual quantification.
This guide will delve into the specific applications of each of these techniques, providing the rationale behind their use and detailed protocols for their implementation.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules and a powerful tool for purity assessment.[4] For TSE-containing compounds, specific nuclei (¹H, ¹³C, and ²⁹Si) provide a wealth of information.
Qualitative Analysis: Confirming the TSE Moiety
The presence of the TSE group is readily confirmed by ¹H NMR spectroscopy through its characteristic signals:
-
A triplet at approximately 0.9-1.1 ppm corresponding to the ethylene protons adjacent to the oxygen or other heteroatom (-O-CH₂-).
-
A singlet at approximately 0.0 ppm corresponding to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃).[1]
¹³C NMR will show distinct signals for the two carbons of the ethyl group and the methyl carbons of the silyl group. For even greater certainty, ²⁹Si NMR can be employed. Although a less sensitive nucleus, it provides a direct window into the silicon environment, with chemical shifts for TSE ethers typically appearing in a predictable range.[5][6][7]
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of compounds without the need for a specific reference standard of the analyte itself.[8][9][10] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]
Key Considerations for Accurate qNMR:
-
Internal Standard: A high-purity, stable compound with sharp, well-resolved signals that do not overlap with the analyte signals is crucial. Maleic anhydride or dimethyl sulfone are common choices.
-
Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of both the analyte and the internal standard) must be used.
-
Uniform Excitation: The spectral width should be set to ensure uniform excitation of all signals of interest.
Experimental Protocol: qNMR for a TSE-Protected Alcohol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the TSE-protected alcohol and 5-10 mg of a suitable internal standard (e.g., maleic anhydride) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the analyte and the internal standard are fully soluble.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte (e.g., the -Si(CH₃)₃ singlet) and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula[11]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Identifying Common Impurities
¹H NMR is highly effective at identifying common impurities in the synthesis of TSE-protected compounds, such as:
-
Residual 2-(trimethylsilyl)ethanol: Look for its characteristic signals.
-
Unreacted Starting Material: The presence of signals corresponding to the unprotected alcohol or carboxylic acid.
-
Byproducts from Deprotection: If the compound is sensitive to the purification conditions, small amounts of the deprotected product may be observed. For instance, in reactions involving tetra-n-butylammonium fluoride (TBAF), incomplete removal of TBAF can be detected.[12][13][14]
-
Silicone Grease: A broad singlet around 0.07 ppm is a common contaminant from laboratory glassware.[15]
Chapter 3: Mass Spectrometry (MS): The Sensitivity Specialist
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized TSE compound and for detecting trace-level impurities.[16][17]
Molecular Weight Confirmation
Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for analyzing TSE-protected compounds. The resulting mass spectrum should show a prominent molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the expected molecular weight.[18] The presence of silicon also imparts a characteristic isotopic pattern that can further confirm the compound's identity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. This is a powerful tool for unambiguously confirming the chemical formula of the synthesized compound and distinguishing it from potential isobaric impurities.
Detecting Trace Impurities
The high sensitivity of MS makes it ideal for detecting impurities that may be present at levels below the detection limit of NMR. By analyzing the mass spectrum for unexpected ions, one can identify potential byproducts or contaminants, guiding further purification efforts.
Chapter 4: Chromatographic Techniques: The Separation Virtuosos
Chromatographic methods are essential for separating the target TSE-protected compound from impurities, providing a percentage purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for purity assessment.[19]
Key Considerations for HPLC Method Development:
-
Column Choice: A C18 or C8 column is typically a good starting point.
-
Mobile Phase: A gradient of acetonitrile/water or methanol/water is commonly used. It is crucial to avoid acidic modifiers like trifluoroacetic acid (TFA), as these can cause on-column deprotection of the acid-labile TSE group.[20] Buffered mobile phases (e.g., ammonium acetate or ammonium formate) at a neutral pH are recommended.
-
Detector: A UV detector is suitable for compounds with a chromophore. For compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
Experimental Protocol: RP-HPLC for a Model TSE-Protected Phenol
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient: 50-95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography (GC)
For volatile and thermally stable TSE-protected compounds, Gas Chromatography (GC) can be an effective technique.[21] It is particularly useful for analyzing for residual solvents and volatile byproducts from the silylation reaction.[22]
Chapter 5: A Comparative Analysis and Workflow
The choice of analytical technique(s) will depend on the specific properties of the compound and the information required.
Table 1: Comparison of Analytical Techniques for Purity Assessment of TSE Compounds
| Technique | Strengths | Weaknesses | Best For |
| ¹H NMR | Excellent for structural confirmation. Can identify and quantify many impurities. | Lower sensitivity than MS. Signal overlap can be an issue. | Initial characterization and identification of major impurities. |
| qNMR | Provides absolute purity without a specific reference standard. High precision and accuracy.[23][24] | Requires careful experimental setup and a suitable internal standard. | Final, definitive purity determination for standards and key intermediates. |
| ²⁹Si NMR | Directly probes the silicon environment, confirming the presence and integrity of the TSE group.[25][26] | Low sensitivity and natural abundance of the ²⁹Si isotope. | Structural confirmation in complex molecules or when other methods are ambiguous. |
| MS | Very high sensitivity for detecting trace impurities. Confirms molecular weight. | Not inherently quantitative without calibration curves. Ionization efficiency can vary. | Detecting trace impurities and confirming molecular weight. |
| HRMS | Provides elemental composition, confirming the chemical formula. | Requires specialized instrumentation. | Unambiguous confirmation of the molecular formula. |
| HPLC | Excellent for separating complex mixtures. Provides percentage purity based on peak area. | Requires method development. Potential for on-column degradation if not careful.[27] | Routine purity analysis and monitoring of reaction progress. |
| GC | Ideal for volatile compounds and residual solvent analysis. | Limited to thermally stable and volatile compounds.[28] | Analysis of volatile impurities and residual solvents. |
Workflow for Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of TSE-protected compounds.
Conclusion
The accurate assessment of purity for compounds containing the 2-(trimethylsilyl)ethyl group is paramount for the integrity of research and development in the chemical and pharmaceutical sciences. A multi-faceted approach, leveraging the structural insights of NMR, the sensitivity of mass spectrometry, and the separatory power of chromatography, provides a self-validating system for purity determination. By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers can have high confidence in the quality of their synthesized materials.
References
-
NMR Spectroscopy of Organosilicon Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
29Si NMR Spectroscopy of Organosilicon Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). Retrieved from [Link]
- Trialkylsilyl Ether Derivatives (Other Than TMS) for Gas Chromatography and Mass Spectrometry. (n.d.).
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved from [Link]
-
Rizzo, V., & Pinciroli, V. (2005). Quantitative NMR in synthetic and combinatorial chemistry. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 851–857. [Link]
-
Görög, S. (2018). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. In TrAC Trends in Analytical Chemistry (Vol. 102, pp. 249–256). [Link]
-
29Si NMR Experiments in Solutions of Organosilicon Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]
- Garrido, L., & Ackerman, J. L. (1998). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Magnetic Resonance in Medicine, 40(4), 545–550.
-
Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved from [Link]
-
Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
(29Si) Silicon NMR. (n.d.). Retrieved from [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. (n.d.). Retrieved from [Link]
-
Si NMR Some Practical Aspects - Pascal-Man. (n.d.). Retrieved from [Link]
-
Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]
-
Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3899. [Link]
-
Kopecky, D. J., & Rychnovsky, S. D. (2004). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic letters, 6(21), 3771–3773. [Link]
-
Lin, W., Meyer, S. T., Dormann, S., & Chisholm, J. D. (2021). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Molecules, 26(1), 163. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. In Mass Spectrometry.
-
Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation - Sonari College. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components - OSTI.GOV. (n.d.). Retrieved from [Link]
-
Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (n.d.). Retrieved from [Link]
-
G. F. Pauli, S.-N. Chen, C. Simmler, D. C. Lankin, T. Gödecke, B. U. Jaki, J. B. Friesen, J. B. McAlpine, and J. G. Napolitano, (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57 (22), 9220-9231. [Link]
-
Lin, W., Meyer, S. T., Dormann, S., & Chisholm, J. D. (2020). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2- Trichloroacetimidate. ChemRxiv. [Link]
-
Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]
-
Silyl compounds in LC-MS - Chromatography Forum. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. rssl.com [rssl.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR in synthetic and combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pascal-man.com [pascal-man.com]
- 27. Silyl compounds in LC-MS - Chromatography Forum [chromforum.org]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-(Trimethylsilyl)ethanamine Hydrochloride: Applications, Validation, and Comparative Analysis
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical analysis of 2-(Trimethylsilyl)ethanamine hydrochloride, a versatile reagent in modern organic synthesis and bioconjugation. We will move beyond simple data sheets to explore its mechanistic nuances, validate its experimental utility, and objectively compare it against common alternatives. The insights herein are designed to empower researchers to make informed decisions, streamline protocol development, and ensure the integrity of their results.
Part 1: Deconstructing the Reagent: A Critical Introduction
This compound, with the chemical structure (CH₃)₃Si-CH₂-CH₂-NH₂·HCl, is a stable, solid source of a primary amine functionalized with a trimethylsilyl (TMS) group. Its utility stems from the unique properties conferred by the silicon atom and its convenient hydrochloride salt form, which enhances stability and ease of handling compared to the volatile free amine.
A crucial point of clarification is often necessary. Despite the presence of a "silane" component, this molecule is not a conventional surface modification agent like (3-Aminopropyl)triethoxysilane (APTES). It lacks the hydrolyzable alkoxy or chloro groups necessary to form stable covalent Si-O-Si bonds with hydroxylated surfaces like glass or silica. Instead, its applications lie within solution-phase synthesis, where the TMS group can act as a bulky, lipophilic moiety or as a precursor for specific elimination reactions.
Part 2: Core Applications and Mechanistic Rationale
The primary role of this compound is as a nucleophilic building block. The hydrochloride salt must first be neutralized with a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to liberate the free primary amine for subsequent reactions.
Key Application: Introduction of the 2-Aminoethyl Group
The liberated 2-(trimethylsilyl)ethanamine can be used in standard nucleophilic substitution or addition reactions (e.g., reductive amination) to introduce the -(CH₂)-CH₂-NH₂ moiety onto a target molecule.[1] The presence of the bulky and non-polar TMS group can significantly increase the solubility of the reagent and subsequent intermediates in organic solvents, which is a distinct advantage over smaller, more polar analogues like ethanolamine.
The Latent Reactivity of the Trimethylsilyl Group
The C-Si bond in the 2-(trimethylsilyl)ethyl group is susceptible to cleavage under specific conditions, most notably through the action of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This is a cornerstone of its advanced utility. The attack of a fluoride ion on the silicon atom initiates a β-elimination reaction, leading to the release of ethylene, fluorotrimethylsilane, and the deprotected amine.[2] This unique deprotection strategy allows for orthogonal protection schemes in complex multi-step syntheses.
Part 3: A Comparative Guide to Amine Reagents
Choosing the correct amine building block or protecting group strategy is critical for synthetic success. Below, we compare this compound and its related strategies to common alternatives.
| Feature | 2-(Trimethylsilyl)ethanamine | Ethylenediamine | N-Boc-ethylenediamine |
| Primary Function | Introduction of a lipophilic 2-aminoethyl group; precursor for fluoride-labile systems. | A highly polar, difunctional nucleophile for introducing the 2-aminoethyl group. | A mono-protected amine for sequential, controlled functionalization. |
| Form | Crystalline solid (as hydrochloride salt). | Liquid, often used as a solution. | Solid or oil. |
| Solubility | Good in many organic solvents (as free amine). | Primarily soluble in polar/protic solvents. | Good in many organic solvents. |
| Key Advantage | TMS group enhances organic solubility; unique fluoride-mediated reactivity. | Low cost, high reactivity, readily available. | Orthogonal protection allows for selective reactions at one amine site. |
| Key Limitation | Higher cost; TMS group may be sterically hindering in some reactions. | High basicity and nucleophilicity can lead to side reactions and over-alkylation. | Requires a separate deprotection step (acid-catalyzed) to liberate the second amine.[1] |
| Deprotection/Cleavage | β-elimination with fluoride ions (e.g., TBAF).[2] | Not applicable. | Strong acid (e.g., TFA, HCl). |
This comparison highlights that 2-(Trimethylsilyl)ethanamine is not a direct replacement for simple amines but is a specialized tool for when organic solubility is paramount or when a fluoride-cleavable moiety is a strategic requirement.
Below is a diagram illustrating the distinct deprotection pathways for TMS-based and Boc-based amine protection strategies, underscoring their orthogonality in synthetic design.
Caption: Comparison of common amine deprotection strategies.
Part 4: Validated Experimental Protocols
Trustworthy protocols are self-validating. The following procedures include not only the steps but also the rationale and methods for verifying the outcome.
Protocol 1: Synthesis of N-Benzyl-2-(trimethylsilyl)ethanamine
This protocol demonstrates a standard N-alkylation reaction.
Objective: To validate the use of this compound as a nucleophile in an Sₙ2 reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard glassware
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous MeCN.
-
Rationale: Anhydrous conditions prevent side reactions with water. An inert atmosphere protects reagents from oxidation and moisture.
-
-
Amine Liberation: Add triethylamine (1.1 eq) dropwise to the stirring solution at room temperature. Stir for 20 minutes.
-
Rationale: TEA is a non-nucleophilic base that deprotonates the amine hydrochloride to generate the free, reactive primary amine without competing in the subsequent alkylation.
-
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the solution. Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Rationale: Heating increases the rate of the Sₙ2 reaction. TLC provides a simple, qualitative method to track reaction progress.
-
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Rationale: The aqueous wash removes the triethylammonium bromide salt and any unreacted starting materials.
-
-
Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Validation:
-
¹H NMR: Confirm the presence of signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~3.8 ppm) and the trimethylsilyl group (singlet ~0.0 ppm).
-
Mass Spectrometry (ESI-MS): Verify the mass of the protonated product [M+H]⁺.
-
-
The workflow for this synthesis is visualized below.
Caption: Workflow for N-alkylation using 2-(Trimethylsilyl)ethanamine HCl.
Protocol 2: Characterizing Amine-Functionalized Surfaces (A Comparative Example)
While this compound is not for surface modification, understanding how to validate a true aminosilanized surface is crucial for comparison. Here is a protocol for functionalizing glass with APTES and validating the result.
Objective: To create and validate an amine-terminated glass surface.
Procedure:
-
Surface Cleaning: Immerse glass coverslips in Piranha solution (3:1 H₂SO₄:H₂O₂) for 1 hour. (CAUTION: Piranha is extremely corrosive and reactive) . Rinse extensively with deionized water and dry in an oven at 110°C.
-
Rationale: Piranha cleaning removes organic residues and hydroxylates the surface, creating reactive Si-OH groups.
-
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned, dry coverslips in the solution for 1 hour at room temperature.
-
Rationale: Anhydrous solvent prevents premature polymerization of the silane in solution, promoting monolayer formation on the surface.[3]
-
-
Curing: Rinse the coverslips with fresh toluene, then bake at 110°C for 1 hour.
-
Rationale: Rinsing removes physisorbed silane, while baking drives the condensation reaction to form stable covalent Si-O-Si bonds.
-
-
Validation:
-
Water Contact Angle: Measure the contact angle of a water droplet on the surface. A successful aminosilanization will decrease the contact angle compared to clean glass, indicating a change in surface energy.
-
XPS (X-ray Photoelectron Spectroscopy): This is the definitive validation. The XPS spectrum of a functionalized surface will show a clear Nitrogen 1s (N1s) peak, which is absent on the unmodified glass control.
-
Fluorescence Test: React the surface with an amine-reactive fluorescent dye (e.g., FITC or an NHS-ester dye). A successfully functionalized surface will exhibit strong fluorescence under a microscope compared to a control.
-
Part 5: Safety and Handling
As a responsible scientist, proper handling is non-negotiable.
-
This compound: This is a solid that may cause skin and eye irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4]
-
General Hazards: Many associated reagents, such as triethylamine and organic solvents, are flammable and toxic.[5] Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.
Conclusion
This compound is a specialized reagent, not a general-purpose amination agent. Its value is most apparent in synthetic routes requiring enhanced solubility in organic media or leveraging the unique fluoride-mediated cleavage of the C-Si bond for orthogonal protection schemes. It should not be confused with silane coupling agents used for surface modification. By understanding its distinct chemical properties and validating experimental outcomes with appropriate analytical techniques, researchers can confidently and effectively integrate this versatile building block into their synthetic and drug development programs.
References
- Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films. (2025). CoLab.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- A Comparative Benchmark Study of Silane Coupling Agents for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (2023). MDPI.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 2-(Trimethylsilyl)ethanesulfonyl (or SES) group in amine protection and activation. (2006). Chemical Reviews.
- What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate? (2014). ResearchGate.
- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate.
Sources
Navigating the Gauntlet of Large-Scale Amine Protection: A Cost-Benefit Analysis of 2-(Trimethylsilyl)ethanamine Hydrochloride and its Congeners
For researchers, scientists, and drug development professionals, the selection of a protecting group for amine functionalities in large-scale synthesis is a critical decision, profoundly impacting process efficiency, scalability, and, ultimately, the economic viability of a drug candidate. This guide provides an in-depth comparative analysis of 2-(trimethylsilyl)ethanamine hydrochloride and its more direct and commercially relevant analog, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, against established alternatives such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). By examining key performance indicators, supported by experimental data and process considerations, this guide aims to equip decision-makers with the necessary insights to navigate the complex landscape of amine protection in an industrial setting.
The ideal protecting group for large-scale applications must satisfy a stringent set of criteria: it should be introduced in high yield under mild conditions, exhibit robust stability throughout multi-step syntheses, and be cleaved selectively and efficiently with minimal side-product formation. Furthermore, the economic and environmental footprint of the protecting group strategy, encompassing reagent costs, solvent usage, and waste generation, is of paramount importance.
While this compound itself is not typically used directly as a protecting group, its core structural motif is embodied in the widely utilized 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. The Teoc group, introduced via reagents like 2-(trimethylsilyl)ethyl chloroformate or 2-(trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp), offers a unique fluoride-labile deprotection mechanism, providing an orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.
Comparative Analysis of Leading Amine Protecting Groups
The choice of an amine protecting group is a multifaceted decision, with each of the leading candidates presenting a distinct profile of advantages and disadvantages, particularly when scaled to industrial production.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Teoc | 2-(Trimethylsilyl)ethyl chloroformate, Teoc-ONp | Fluoride sources (e.g., TBAF, HF) | Orthogonal to acid- and base-labile groups; mild, non-hydrolytic cleavage. | Higher reagent cost; potential for silicon-containing byproducts. |
| Boc | Di-tert-butyl dicarbonate (Boc Anhydride) | Strong acids (e.g., TFA, HCl) | Low-cost reagent; well-established protocols.[1][2] | Harsh acidic deprotection can damage sensitive substrates; formation of t-butyl cation can lead to side reactions.[][] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Bases (e.g., Piperidine) | Mild, base-labile deprotection; suitable for automated synthesis.[][] | Reagent is relatively expensive; potential for dibenzofulvene-piperidine adduct formation.[5] |
| Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Low cost; stable to many reagents. | Hydrogenolysis is not compatible with many functional groups (e.g., alkenes, alkynes, some sulfur-containing groups); requires specialized high-pressure equipment.[6] |
Cost of Goods Sold (COGS) Analysis: A Deeper Dive
A comprehensive cost-benefit analysis extends beyond the mere price of the protecting group reagent. A Cost of Goods Sold (COGS) model for a given synthetic step involving amine protection must account for a multitude of factors.[7][8][9]
Key Components of COGS for Amine Protection:
-
Raw Materials: This includes the cost of the protecting group reagent, the amine substrate, solvents, bases or catalysts, and any reagents required for workup and purification.
-
Manufacturing Overhead: This encompasses the costs associated with operating the manufacturing facility, including utilities, equipment depreciation, and maintenance.
-
Labor: The cost of the workforce involved in the synthesis, purification, and quality control.
-
Waste Disposal: The cost associated with the treatment and disposal of all waste streams generated during the process.
A hypothetical COGS model highlights the importance of a holistic view. While Boc-anhydride is significantly cheaper on a per-kilogram basis than Teoc- or Fmoc-introducing reagents, the overall process cost can be heavily influenced by other factors. For instance, if the harsh acidic deprotection of a Boc group leads to a lower yield or requires an additional purification step to remove byproducts, the initial cost advantage of the reagent can be quickly eroded.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context for this analysis, the following are representative, detailed protocols for the introduction of the Teoc and Boc protecting groups.
Protocol 1: Introduction of the Teoc Protecting Group
Objective: To protect a primary amine with the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group.
Materials:
-
Primary amine (1.0 eq)
-
2-(Trimethylsilyl)ethyl chloroformate (1.1 eq)[10]
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add 2-(trimethylsilyl)ethyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Introduction of the Boc Protecting Group
Objective: To protect a primary amine with the tert-butyloxycarbonyl (Boc) group.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc Anhydride) (1.1 eq)[2]
-
Sodium hydroxide (1.2 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of THF and water.
-
Add sodium hydroxide to the solution.
-
Add Boc Anhydride to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The Boc-protected amine is often pure enough for the next step, but can be purified by crystallization or column chromatography if necessary.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting an amine protecting group.
Caption: A generalized workflow for the protection of an amine functional group.
Caption: A decision tree for the selection of an amine protecting group based on substrate compatibility and cost.
Concluding Remarks
The selection of an amine protecting group for large-scale synthesis is a complex decision with no one-size-fits-all answer. While the low cost of Boc-anhydride makes it an attractive option, the harsh deprotection conditions can be a significant drawback for sensitive substrates. The Fmoc group offers mild deprotection but at a higher reagent cost. The Cbz group is economical but limited by the constraints of catalytic hydrogenolysis.
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, with its fluoride-labile deprotection, presents a compelling orthogonal strategy. Although the reagents for its introduction are currently more expensive, for complex syntheses where the preservation of sensitive functional groups is paramount, the added cost can be justified by improved overall yields and reduced purification burdens. As with any process development, a thorough cost of goods sold analysis, taking into account all aspects of the synthesis, is essential for making an informed and economically sound decision. The continued development of more cost-effective routes to silyl-based protecting group reagents will likely increase their adoption in large-scale pharmaceutical manufacturing.
References
- BenchChem. A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis. BenchChem, 2025. [Online PDF].
- Smolecule. 2-(Trimethylsilyl)
- BOC Sciences.
- SciSpace. Development of a photolabile amine protecting group suitable for multistep flow synthesis. SciSpace, [Online].
- Bachem. Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™. YouTube, 2020. [Online Video].
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, [Online].
- Bio-Synthesis. Custom Peptide Synthesis Pricing. Bio-Synthesis, [Online].
- Advanced ChemTech. Teoc-ONp. Advanced ChemTech, [Online].
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents [Protecting Reagents]. TCI Chemicals, [Online].
- BOC Sciences. CAS 20160-60-5 2-(Trimethylsilyl)
- Bio Basic. Peptide Price List. Bio Basic, [Online].
- Gases Grit. Protecting Groups And Their Essential Role In Peptide API Synthesis. Gases Grit, 2024. [Online].
- BenchChem. A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem, 2025. [Online PDF].
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6965-6985.
- Peterson, C., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega, 7(8), 6937-6946.
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Large-scale synthesis of peptides. John Wiley & Sons.
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
- Beeler, A. B., et al. (2015). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. Journal of Flow Chemistry, 5(3), 155-159.
- Bachem. Innovative Approaches for Large-Scale Peptide Production. Bachem, 2023. [Online].
- Biosynth. Protecting Groups in Peptide Synthesis: A Detailed Guide. Biosynth, [Online].
- TCI AMERICA. 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents [Protecting Reagents]. TCI Chemicals, [Online].
- MySkinRecipes. 2-(trimethylsilyl)
- Laird, C. D., et al. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters, 12(24), 5684-5687.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific, [Online].
- Peterson, C., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega, 7(8), 6937-6946.
- AVAC. Cost of Goods Sold (COGS) Analysis: Generic Long-Acting Injectable Cabotegravir (CAB-LA). AVAC, [Online].
- Creanga, A., et al. (2020). Cost of goods sold analysis and recommendations to reduce costs of co-packaged mifepristone–misoprostol for medical abortion. BMJ Sexual & Reproductive Health, 46(4), 291-297.
- BOC Sciences.
- Ghaffari, M. H., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6538.
- AVAC. Cost of Goods Sold (COGS) Analyses. AVAC, 2022. [Online].
- Stoltz, B. M., et al. Development of (Trimethylsilyl)Ethyl Ester Protected Enolates and Applications in Palladium–Catalyzed Enantioselective Allylic Alkylation: Intermolecular Cross-Coupling of Functionalized Electrophiles. Caltech, [Online].
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem, 2025. [Online PDF].
- Sigma-Aldrich. 2-(trimethylsilyl)
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740.
- Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, [Online].
- LabX.com. Shop Reagents and Synthesis For Sale, New and Used Prices. LabX, [Online].
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences, [Online].
- LGC, Biosearch Technologies. Ancillary Oligo Synthesis Reagents. LGC, [Online].
Sources
- 1. gasesgrit.com [gasesgrit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 7. avac.org [avac.org]
- 8. clintonhealthaccess.org [clintonhealthaccess.org]
- 9. Cost of goods sold analysis and recommendations to reduce costs of co-packaged mifepristone–misoprostol for medical abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 2-(Trimethylsilyl)ethyl chloroformate | 20160-60-5 [smolecule.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trimethylsilyl)ethanamine Hydrochloride
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposal of chemical reagents like 2-(Trimethylsilyl)ethanamine hydrochloride demand a protocol that is not only compliant with regulations but is also grounded in a deep understanding of the material's chemical nature. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on data from analogous compounds, this compound should be handled with care, assuming it may be a skin and eye irritant, and potentially harmful if ingested or inhaled.[1]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions containing the compound, which could cause serious eye irritation or damage. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which may cause irritation or burns. |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron is advised. | Prevents contamination of personal clothing and protects the skin from accidental exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation. A NIOSH-approved respirator may be necessary for spill cleanup.[2] |
II. Waste Segregation and Container Management: A Self-Validating System
Proper segregation and containment of chemical waste is the foundation of a safe disposal system. This process is designed to be self-validating, minimizing the risk of dangerous reactions and ensuring regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Designate a Hazardous Waste Container: Utilize a clearly labeled, dedicated container for this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
Segregation: This is a critical step. Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible wastes can lead to dangerous reactions. Keep acids and bases segregated, as well as flammable materials from oxidizers.[2]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This prevents the release of vapors and protects the integrity of the contents.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[1]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
III. Disposal Procedures for Different Scenarios
The appropriate disposal method will vary depending on the quantity and nature of the waste.
A. Unused or Excess Product:
-
Do Not Dispose Down the Drain: This compound should never be disposed of via the sanitary sewer system.[3]
-
Original Container: If possible, keep the unused product in its original container.
-
Label as Waste: Clearly label the container as "Hazardous Waste" and include the full chemical name.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup.
B. Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.[3]
C. Spill Cleanup:
-
Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
The following flowchart outlines the general disposal pathway:
Caption: General workflow for the disposal of this compound waste.
IV. Regulatory Framework
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste.
This guide provides a framework for responsible disposal. However, it is essential to consult your local and institutional regulations, as they may have specific requirements that supersede general guidelines.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, which is the bedrock of scientific excellence.
References
- Spectrum Chemical. (2022-11-21).
- Sigma-Aldrich. (2025-11-06).
- Thermo Fisher Scientific. (2014-09-05).
- ECHEMI. (2019-07-15). 2-[(Trimethylsilyl)
- Fisher Scientific. (n.d.).
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Sdfine. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Retrieved from [Link]
- Thermo Fisher Scientific. (2025-12-19).
- Thermo Fisher Scientific. (2012-05-21).
- Sigma-Aldrich. (2024-08-07).
Sources
Operational Safety Guide: Personal Protective Equipment for Handling 2-(Trimethylsilyl)ethanamine hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(Trimethylsilyl)ethanamine hydrochloride. As an organosilicon amine salt, this compound requires stringent safety measures to mitigate risks associated with its chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory conduct that extends beyond mere compliance to foster a deeply ingrained culture of safety.
Hazard Assessment: The Rationale Behind a Multi-Layered Defense
Understanding the potential hazards of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). Its structure combines a reactive amine group with a silyl moiety, and as a hydrochloride salt, it can be corrosive and irritating. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not fully established, the known hazards of analogous organosilicon compounds and amines provide a solid basis for a cautious approach.[1]
Primary Routes of Exposure and Potential Health Effects:
-
Inhalation: As a solid, the compound can form dust. Inhalation may cause irritation to the respiratory tract. Combustion or decomposition at high temperatures can generate highly toxic hydrogen chloride (HCl) gas.[1][2]
-
Skin (Dermal) Contact: Similar amine salts are known to cause skin irritation and, in some cases, severe burns.[3] Prolonged contact should always be avoided.
-
Eye Contact: Dust or splashes pose a significant risk of serious eye irritation or damage.[3]
-
Ingestion: The compound is likely harmful if swallowed.[4]
Organosilicon compounds as a class have diverse properties, and some can react with water or other chemicals to produce hazardous byproducts.[5] Therefore, PPE selection is not merely a checklist but a dynamic risk assessment tailored to the experimental context.
Table 1: Potential Hazard Profile
| Hazard Class | Potential Effect | Rationale and Reference Compounds |
|---|---|---|
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Based on classifications for similar functionalized amines and silyl compounds.[4] |
| Skin Corrosion/Irritation | Causes skin irritation, potential for burns. | A common hazard for amine hydrochlorides and reactive organosilanes.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | A critical risk for powdered reagents and corrosive salts. |
| Respiratory Tract Irritation | May cause respiratory irritation upon inhalation of dust. | A typical hazard for fine chemical powders. |
| Reactivity | Potential for hazardous decomposition (e.g., HCl gas) upon combustion.[1] | Some organosilanes react with water. |
The Core Protocol: A Task-Based Approach to PPE Selection
The foundation of safety is minimizing exposure. Therefore, the primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[2][4] PPE serves as the essential final barrier.
Below is a workflow diagram illustrating the decision-making process for PPE selection.
Caption: PPE Selection Workflow based on experimental task.
Table 2: Tiered PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport (Closed Container) | Safety glasses with side shields. | Nitrile gloves. | Standard lab coat. | Not required. |
| Weighing Solid (<10g in fume hood) | Chemical splash goggles AND a face shield.[6][7] | Double-layered nitrile gloves. | Standard lab coat. | Work must be performed in a chemical fume hood to prevent dust inhalation.[1][5] |
| Solution Preparation & Transfer | Chemical splash goggles AND a face shield.[6][7] | Double-layered nitrile gloves. Inspect outer glove for any degradation. | Chemical-resistant apron over a lab coat.[8] | All operations must be conducted within a chemical fume hood. |
| Active Reaction & Workup | Chemical splash goggles AND a face shield. | Chemical-resistant gloves (e.g., neoprene or butyl rubber over an inner nitrile glove). Consult manufacturer charts for specific solvent compatibility.[6] | Flame-retardant lab coat with a chemical-resistant apron.[6] | A NIOSH-approved respirator may be necessary if there is any risk of fume hood failure or if irritation is experienced.[4][6] |
Procedural Guidance: Integrating Safety into the Workflow
Safe handling is a continuous process, from initial preparation to final waste disposal.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[4] Ensure the path is unobstructed.
-
Assemble PPE: Don all required PPE as determined by your task (see Table 2) before approaching the chemical storage area.
-
Prepare Workspace: Line the work surface in the fume hood with absorbent, disposable bench paper.
-
Prepare for Waste: Label designated waste containers before generating any waste.
Step 2: Safe Handling Workflow (Example: Preparing a 1M Solution)
-
Transport: Keep the chemical in its original, tightly sealed container when transporting it to the fume hood.[1]
-
Weighing: Tare a suitable container inside the fume hood. Carefully transfer the solid, minimizing the creation of dust.[1] Close the primary container immediately.
-
Dissolution: Slowly add the solvent to the solid, pointing the container opening away from your face. Be aware of any potential exothermic reactions.
-
Transfer: Use a funnel or pipette to transfer the solution to its destination vessel, avoiding splashes.
-
Execution: Perform all subsequent experimental steps within the fume hood.
Step 3: Decontamination and Disposal Properly removing PPE and disposing of waste are critical steps to prevent delayed exposure.
-
PPE Removal (Doffing):
-
Remove outer gloves first, peeling them off without touching the external surface.
-
Remove your apron, lab coat, and face shield.
-
Remove inner gloves using the same technique.
-
Remove goggles last.
-
Wash hands and face thoroughly with soap and water after handling is complete.[1]
-
-
Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous waste.
-
Waste Management: Segregate waste streams to ensure compliant disposal.
Table 3: Waste Disposal Guidelines
| Waste Stream | Description | Disposal Protocol |
|---|---|---|
| Solid Waste | Contaminated gloves, bench paper, weigh boats, etc. | Place in a sealed, clearly labeled hazardous waste bag. |
| Liquid Waste (Aqueous) | Unused solutions, quench mixtures, aqueous washes. | Collect in a labeled, compatible hazardous waste container. Do not pour down the drain.[1][4] |
| Liquid Waste (Organic) | Unused solutions, organic solvent rinsate. | Collect in a labeled, halogenated or non-halogenated (as appropriate) organic waste container. |
| Empty Container | The original product bottle. | Rinse three times with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of as solid waste or according to institutional policy.[1] |
Disposal must always comply with local, state, and federal regulations.[1] A common method for final destruction is high-temperature incineration in a facility equipped with scrubbers to handle acid gases like HCl.[1][9]
Emergency Response Plan
Preparedness is paramount. All personnel must be trained on these procedures before working with the chemical.
Caption: Decision tree for responding to a chemical spill.
Table 4: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3][4] |
Conclusion
The safe handling of this compound is achieved through a synthesis of knowledge, preparation, and disciplined practice. By understanding the compound's potential hazards, implementing robust engineering controls like fume hoods, and consistently using the correct, task-appropriate PPE, researchers can confidently manage the risks. This guide provides the framework, but a proactive safety culture—where every procedure is questioned and every risk is respected—is the ultimate tool for protecting the health and well-being of laboratory professionals.
References
- TCI AMERICA - Spectrum Chemical. (2018-07-06). Safety Data Sheet for Methylamine Hydrochloride.
- International Labour Organization. (2011-08-12). Silicon & Organosilicon Compounds: Health Hazards.
- International Labour Organization. (2011-08-12). Silicon & Organosilicon Compounds: Physical & Chemical Hazards.
- Thermo Fisher Scientific. (2025-12-19). Safety Data Sheet for Sodium bis(trimethylsilyl)amide.
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet.
- Mojsiewicz-Pieńkowska, K., Jamrógiewicz, M., Szymkowska, K., & Krenczkowska, D. (2016-05-30). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, PMC.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloromethyl 2-(trimethylsilyl)ethyl ether.
- Sylicglobal. (2023-11-14). Precautions For Safe Use Of Organosilicon. Retrieved from Sylicglobal Textile Auxiliaries Supplier.
- Sigma-Aldrich. (2024-09-07). Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 5804-92-2: 2-[(trimethylsilyl)oxy]ethanamine.
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). IMO/FAO/UNESCO/WHO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet for Silanamine, N,N-diethyl-1,1,1-trimethyl-.
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
- BenchChem. (2025). Personal protective equipment for handling 2-(2,4,6-Trimethylphenyl)ethanamine.
- ECHEMI. (n.d.). 2-[(Trimethylsilyl)oxy]ethanamine SDS, 5804-92-2 Safety Data Sheets.
- SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment.
- SafetyCulture Marketplace US. (2025-04-09). Essential PPE for Protection Against Liquid Chemicals.
- Enamine. (n.d.). Safety Data Sheet.
- LGC Standards. (n.d.). Buy Online CAS Number 18135-30-3 - TRC - this compound.
- Pharmaffiliates. (n.d.). CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
